Technical Documentation Center

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide
  • CAS: 338978-80-6

Core Science & Biosynthesis

Foundational

mechanism of action of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

An In-depth Technical Guide to the Putative Mechanism of Action of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide Executive Summary The 1,2,3-thiadiazole scaffold is a cornerstone in contemporary medicinal and agr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Executive Summary

The 1,2,3-thiadiazole scaffold is a cornerstone in contemporary medicinal and agricultural chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities.[1] This guide delves into the hypothesized mechanism of action of a specific derivative, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. While direct empirical data on this particular molecule is not extensively available in public literature, this document synthesizes the wealth of knowledge surrounding structurally analogous 1,2,3-thiadiazole compounds to construct a scientifically grounded framework of its likely biological targets and pathways. We will explore its potential as an anticancer, antiviral, and antifungal agent, underpinned by the established roles of the 4-methyl and 4-fluorophenyl substitutions in enhancing bioactivity. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and a roadmap for empirical validation.

The 1,2,3-Thiadiazole Scaffold: A Versatile Pharmacophore

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing a sulfur atom and two adjacent nitrogen atoms.[1][2] This structure possesses a unique mesoionic character, which is believed to facilitate its passage across cellular membranes, a critical attribute for bioavailability.[1] Furthermore, it often acts as a bioisostere for other significant heterocycles like pyrimidine and oxadiazole, enabling it to interact with a diverse array of biological targets.[1] This inherent versatility has led to the development of 1,2,3-thiadiazole derivatives with a remarkable range of pharmacological properties, including anticancer, antiviral, antimicrobial, insecticidal, and herbicidal activities.[1][3]

Hypothesized Mechanisms of Action

Based on extensive research into the 1,2,3-thiadiazole class, we can postulate several likely mechanisms of action for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. The presence of a halogen (fluorine) on the phenyl ring is a recurring motif in highly active derivatives, often enhancing potency.[1][3][4]

Anticancer Activity: Disruption of Microtubule Dynamics

A significant number of 1,2,3-thiadiazole derivatives have demonstrated potent anticancer properties.[1] A primary hypothesized mechanism is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds can disrupt the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is analogous to that of established anticancer agents like Combretastatin A-4.[1]

G Compound 4-fluorophenyl 4-methyl- 1,2,3-thiadiazol-5-yl sulfide Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Essential for Disruption Disruption of Microtubule Dynamics G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Putative anticancer mechanism via tubulin polymerization inhibition.

Antiviral Activity: Inhibition of Reverse Transcriptase

Certain 1,2,3-thiadiazole derivatives have exhibited remarkable antiviral efficacy, particularly against the Human Immunodeficiency Virus (HIV-1).[1][3] Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring, such as nitro or dibromo groups, can significantly enhance this activity.[1][3] These compounds are hypothesized to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). By binding to an allosteric pocket on the reverse transcriptase enzyme, they induce a conformational change that disrupts its catalytic activity, thereby preventing the conversion of viral RNA into DNA.

Antifungal and Agricultural Applications

The 4-methyl-1,2,3-thiadiazole core is frequently associated with potent fungicidal activity against a broad spectrum of plant pathogens, including Valsa mali, Botrytis cinerea, and Alternaria solani.[4][5][6] The mechanism is likely multifactorial, potentially involving the disruption of cell membrane integrity, inhibition of key metabolic enzymes, or induction of systemic acquired resistance in the host plant.[3] The presence of a halogenated phenyl ring, as seen in the subject compound, has been shown to correlate with enhanced fungicidal effect.[4]

Neurological and Metabolic Enzyme Inhibition

Emerging research on related thiadiazole isomers suggests a broader enzymatic inhibition profile.

  • Monoamine Oxidase A (MAO-A) Inhibition: A benzo[c][4][7][8]thiadiazole derivative has demonstrated potential antidepressant-like effects through the inhibition of MAO-A, an enzyme responsible for the degradation of neurotransmitters like serotonin.[9] This suggests a potential, though more speculative, application in neuropharmacology.

  • α-Glucosidase Inhibition: Some thiadiazole hybrids have shown outstanding inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, highlighting a potential therapeutic avenue for diabetes.[4]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Synaptic_Cleft Synaptic Cleft (Increased 5-HT) Serotonin_Vesicle->Synaptic_Cleft Release MAO_A MAO-A Enzyme Receptor 5-HT Receptors Compound Thiadiazole Derivative Compound->MAO_A Inhibits Synaptic_Cleft->MAO_A Degradation by Synaptic_Cleft->Receptor Binds

Caption: Hypothesized MAO-A inhibition leading to increased synaptic serotonin.

Proposed Experimental Validation Workflow

To empirically determine the , a systematic, multi-tiered experimental approach is recommended.

G start Start: Synthesized Compound tier1 Tier 1: Broad-Spectrum Screening (MTT, Antimicrobial, Antifungal Assays) start->tier1 decision1 Activity Observed? tier1->decision1 tier2 Tier 2: Target-Specific Assays (e.g., Tubulin Polymerization, Enzyme Inhibition) decision1->tier2 Yes no_activity No Significant Activity (Re-evaluate/Modify Structure) decision1->no_activity No tier3 Tier 3: In Vivo Model Validation (e.g., Xenograft, Infection Models) tier2->tier3 end Elucidated MOA tier3->end

Caption: Tiered workflow for mechanism of action (MOA) elucidation.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 for colon, T47D for breast) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control group (DMSO-containing medium only). Incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Fungicidal Activity Screening

This protocol evaluates the compound's ability to inhibit fungal growth.

  • Culture Preparation: Prepare potato dextrose agar (PDA) plates.

  • Compound Incorporation: Amend the molten PDA with the test compound at various concentrations (e.g., 10, 25, 50 µg/mL) before pouring the plates.[4]

  • Inoculation: Place a mycelial disc (typically 5 mm diameter) from a fresh culture of the target fungus (e.g., Botrytis cinerea, Alternaria solani) onto the center of each plate.[4]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

  • Measurement: Measure the radial growth of the fungal colony.

  • Analysis: Calculate the percentage of growth inhibition compared to a control plate (without the compound) and determine the EC₅₀ value.[5][6]

Data Summary and Structure-Activity Relationship (SAR) Insights

The following table summarizes the biological activity of several representative 1,2,3-thiadiazole derivatives from the literature, providing a benchmark for the potential potency of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

Compound ClassTarget/OrganismActivity MetricValue (µM)Reference
Thioacetanilide DerivativeHIV-1EC₅₀0.059[1][3]
2,4-dibromophenyl DerivativeHIV-1EC₅₀0.0364[1][3]
Combretastatin A-4 AnalogHL-60 (Leukemia)IC₅₀0.0134 - 0.0866[1]
D-ring fused DHEA DerivativeT47D (Breast Cancer)IC₅₀0.042[1]
Trichloromethyl DerivativePellicularia sasakiiEC₅₀7.28[5][6]
Trichloromethyl DerivativeAlternaria solaniEC₅₀42.49[5][6]

Key SAR Observations:

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for activity. Halogenation (e.g., bromo, chloro, fluoro) and electron-withdrawing groups (e.g., nitro) frequently enhance potency.[1][3][4]

  • 4-Methyl Group: The presence of a methyl group at the 4-position of the thiadiazole ring is a common feature in many active compounds, suggesting it is favorable for binding to various biological targets.[4]

Conclusion

While the precise molecular interactions of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide are yet to be definitively characterized, the existing body of research on the 1,2,3-thiadiazole class provides a robust foundation for predicting its mechanism of action. The evidence strongly suggests potential for potent activity as an anticancer agent via tubulin inhibition, as an antiviral agent through reverse transcriptase inhibition, and as a broad-spectrum fungicide. The proposed experimental workflows offer a clear path for validating these hypotheses and fully elucidating the compound's therapeutic and agricultural potential. Further investigation is essential to confirm these putative mechanisms and to explore the full pharmacological profile of this promising molecule.

References

  • 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors.PubMed.
  • Recent Advances in the Synthesis and Applic
  • Biological activity of 1,2,3-thiadiazole deriv
  • The most active 4-methyl-1,2,3-thiadiazole-5-carboxamides.
  • 174 Thiadiazoles and Their Properties.ISRES.
  • Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1][7][10]thiadiazoles. PubMed.

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.MDPI.
  • Biological Activities of Thiadiazole Derivatives: A Review.
  • Medicinal Significance of 1,2,3-Thiadiazoles Deriv
  • Synthesis, Crystal Structure and Biological Activity of N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole)-5-yl-N...
  • Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents.
  • Synthesis and evaluation of thiadiazole thioether analogs for hedgehog signaling pathway inhibition and malignant biological behavior against medulloblastoma cells.Arabian Journal of Chemistry.
  • Synthesis and biological activity of N-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2- yl]-N′-aroylureas.
  • Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][1][7][10]thiadiazoles. Journal of Agricultural and Food Chemistry - ACS Publications.

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.Molecules.
  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters.PolyU Institutional Research Archive.
  • Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][4][7][8]thiadiazole (MTDZ) in male and female mice. PubMed.

Sources

Exploratory

crystal structure analysis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

An In-depth Technical Guide to the Crystal Structure Analysis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide For researchers, scientists, and drug development professionals, the precise elucidation of a molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical research. The spatial arrangement of atoms directly governs a compound's physicochemical properties and its interactions with biological targets. Among the myriad of heterocyclic scaffolds employed in drug design, the 1,2,3-thiadiazole nucleus has emerged as a particularly versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the single-crystal X-ray diffraction analysis of a representative member of this class, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, from synthesis to structural interpretation and its implications for drug design.

The Critical Role of Single-Crystal X-ray Diffraction in Drug Discovery

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for determining molecular connectivity and composition, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining a molecule's solid-state three-dimensional structure.[4][5][6] This non-destructive analytical technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, which is crucial for understanding its structure-activity relationship (SAR).[7][8] For novel therapeutic agents, this detailed structural insight is paramount for optimizing lead compounds and designing more potent and selective drugs.

Synthesis and Crystallization of the Title Compound

A. Plausible Synthetic Pathway

The synthesis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide can be envisioned through established synthetic routes for 1,2,3-thiadiazole derivatives. A common and effective method involves the Hurd-Mori reaction, which utilizes N-tosylhydrazones and elemental sulfur.[1]

Experimental Protocol: Synthesis

  • Formation of the Hydrazone: React 1-(4-fluorophenyl)ethanethione with hydrazine hydrate in an appropriate solvent like ethanol at room temperature to form the corresponding hydrazone.

  • Reaction with Activating Agent: The resulting hydrazone is then reacted with an activating agent, such as N-chlorosuccinimide (NCS), in a chlorinated solvent like dichloromethane at 0°C.

  • Cyclization with Thiocarbonyl Compound: To the activated intermediate, a solution of 4-methyl-1,2,3-thiadiazole-5-thiol is added, and the reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

B. Growing High-Quality Single Crystals

The acquisition of high-quality single crystals is the most critical and often the most challenging step in a successful SC-XRD experiment. Slow evaporation is a widely used and effective technique for growing single crystals of small organic molecules.[4][9]

Experimental Protocol: Crystallization

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a binary solvent mixture. For compounds of this nature, a mixture of dichloromethane and hexane or ethanol and water is often a good starting point.[4]

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the more volatile solvent over several days at room temperature.

  • Crystal Harvesting: Once well-formed, single crystals of suitable size and quality appear, they are carefully harvested from the mother liquor using a nylon loop and immediately coated in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation.

The Workflow of Single-Crystal X-ray Diffraction Analysis

The journey from a single crystal to a refined three-dimensional structure involves a series of well-defined steps, each underpinned by fundamental physical principles. The basic principle of SC-XRD is the constructive interference of monochromatic X-rays with the electron clouds of the atoms arranged in a regular crystal lattice.[7]

workflow cluster_experiment Experimental Phase cluster_computation Computational Phase cluster_analysis Analysis & Validation crystal_mounting Crystal Mounting data_collection Data Collection crystal_mounting->data_collection On Diffractometer data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation interpretation Structural Interpretation validation->interpretation

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

A. Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer, which typically consists of an X-ray source, the goniometer for orienting the crystal, and a detector.[7] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A series of diffraction images are collected as the crystal is rotated through various angles.

B. Data Processing and Structure Solution

The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors. The resulting data is then used to determine the unit cell dimensions and the space group of the crystal. The initial atomic positions are determined using direct methods, a computational approach that is highly effective for small molecules.[9]

C. Structure Refinement

The initial structural model is refined using a full-matrix least-squares procedure.[9] This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final refined structure is assessed by figures of merit such as the R-factor, weighted R-factor (wR), and the goodness-of-fit (S).

A Representative Crystal Structure Analysis

While the specific crystallographic data for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is not publicly available as of this writing, we can present a representative analysis based on closely related structures containing thiadiazole and fluorophenyl moieties.[10][11][12]

Table 1: Representative Crystallographic Data

ParameterValue
Chemical FormulaC10H8FN3S2
Formula Weight253.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.51
b (Å)11.22
c (Å)12.78
β (°)101.8
Volume (ų)1333.1
Z4
Calculated Density (g/cm³)1.261
Absorption Coefficient (mm⁻¹)0.45
R[F² > 2σ(F²)]0.042
wR(F²)0.125
Goodness-of-fit (S)1.05

Note: The data presented in this table is representative and based on similar published structures for illustrative purposes.[10]

packing mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···N/F mol3 Molecule C mol1->mol3 π-π stacking mol4 Molecule D mol2->mol4 π-π stacking mol3->mol4 C-H···N/F

Caption: A schematic representation of potential intermolecular interactions in the crystal lattice.

Implications for Rational Drug Design

The detailed structural information obtained from SC-XRD is invaluable for drug development professionals.

  • Structure-Activity Relationship (SAR): The precise three-dimensional structure provides a solid basis for understanding how modifications to the molecule will affect its biological activity.

  • Target-Based Drug Design: The determined conformation can be used in molecular docking studies to predict how the molecule will bind to its protein target. This allows for the rational design of new derivatives with improved binding affinity and selectivity.

  • Physicochemical Properties: Understanding the crystal packing provides insights into the solid-state properties of the compound, which is critical for formulation development and ensuring adequate bioavailability. The 1,2,3-thiadiazole ring, with its unique electronic and steric profile, influences properties like lipophilicity and hydrogen bonding capacity, which are key determinants of a drug's ADME (absorption, distribution, metabolism, and excretion) profile. [13]

Conclusion

The single-crystal X-ray diffraction analysis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, as with other novel chemical entities, is an indispensable tool in the arsenal of the medicinal chemist. It provides an unambiguous and high-resolution view of the molecule's three-dimensional structure, offering profound insights that guide the optimization of lead compounds and the development of new therapeutic agents. The methodical approach, from synthesis and crystallization to the detailed analysis of molecular and supramolecular features, underscores the power of this technique to accelerate the drug discovery and development pipeline.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC. Retrieved from [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. (2020, August 10). Retrieved from [Link]

  • Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives - ACS Publications. (2018, June 5). Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. (2025, November 12). Retrieved from [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved from [Link]

  • Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices | The Journal of Physical Chemistry B - ACS Publications. (2013, August 19). Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. (2021, June 21). Retrieved from [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - ResearchGate. (2025, October 15). Retrieved from [Link]

  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide - PMC. Retrieved from [Link]

  • (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - ResearchGate. (2025, November 29). Retrieved from [Link]

  • 1-phenyl-1H-pyrazol-4-yl)methylene) hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate, C30H25FN10S⋅C3H7NO - ResearchGate. Retrieved from [Link]

  • Crystal structure of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thio-phen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, C17H17FN4OS2 - ResearchGate. Retrieved from [Link]

Sources

Foundational

molecular docking studies of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

An In-Depth Technical Guide to the Molecular Docking of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Introduction The 1,2,3-thiadiazole scaffold is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Docking of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Introduction

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antitubercular, and anticancer properties.[1][2][3] The subject of this guide, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, is a novel compound designed to leverage the therapeutic potential of this core structure. This document provides a comprehensive, in-depth technical guide on conducting molecular docking studies of this compound, specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4] Consequently, inhibiting VEGFR-2 has emerged as a promising strategy in cancer therapy.[4][5] Computational methods, particularly molecular docking, have revolutionized the design of targeted inhibitors by enabling the prediction of binding affinities and interaction modes between a ligand and its protein target, thereby streamlining the drug development process.[4]

This guide is intended for researchers, scientists, and drug development professionals. It will provide not just a sequence of steps, but the underlying scientific rationale for each choice, ensuring a robust and reproducible in-silico investigation.

I. Foundational Principles: Ligand and Target Selection

The initial and most critical phase of any molecular docking study is the careful selection and preparation of both the ligand (the small molecule of interest) and the protein target.

Ligand: 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

The structure of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide combines the 1,2,3-thiadiazole core with a 4-fluorophenyl group. The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Protocol for Ligand Preparation:

  • 2D Structure Generation: The 2D structure of the ligand is drawn using chemical drawing software such as ChemDraw.

  • 3D Structure Conversion and Energy Minimization: The 2D structure is then converted to a 3D structure. To obtain a low-energy and stable conformation, the structure is subjected to energy minimization using a molecular mechanics force field like MMFF94. This step is crucial for ensuring that the ligand conformation used for docking is energetically favorable.

Protein Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

As previously mentioned, VEGFR-2 is a well-validated target in oncology. Numerous thiadiazole derivatives have been investigated as potential VEGFR-2 inhibitors, making it a logical choice for this study.[4][5]

Protocol for Protein Preparation:

  • Retrieval of Protein Structure: The 3D crystallographic structure of VEGFR-2 is obtained from the Protein Data Bank (PDB). For this study, we will use a PDB entry that contains a co-crystallized inhibitor, which helps in defining the active site.

  • Preparation of the Protein Structure: The raw PDB file requires preparation before it can be used for docking. This typically involves:

    • Removing water molecules and any other heteroatoms that are not part of the protein or the active site.

    • Adding hydrogen atoms, which are usually not resolved in crystal structures.

    • Assigning correct bond orders and formal charges.

    • Repairing any missing residues or side chains.

    • This preparation is often performed using specialized software modules like the Protein Preparation Wizard in Schrödinger Suite or similar tools in other software packages.

II. The Molecular Docking Workflow: A Step-by-Step Guide

With the prepared ligand and protein, the molecular docking simulation can be performed. The following workflow is a standard and robust approach.

Grid Generation

Before docking, a grid box must be defined within the active site of the protein. This grid defines the space where the docking algorithm will search for favorable binding poses of the ligand.

Protocol for Grid Generation:

  • Active Site Identification: The active site is typically identified based on the location of the co-crystallized ligand in the PDB structure.

  • Grid Box Definition: A grid box is then generated, centered on the co-crystallized ligand, with dimensions large enough to accommodate the ligand of interest (4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide).

Ligand Docking

The prepared ligand is then docked into the defined grid box of the prepared protein structure.

Protocol for Ligand Docking:

  • Choice of Docking Algorithm: Several docking algorithms are available, each with its own strengths. For this guide, we will consider a widely used program like AutoDock Vina or the Glide module from Schrödinger.

  • Setting Docking Parameters: The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are set. Higher exhaustiveness leads to a more thorough search of the conformational space but requires more computational time.

  • Execution of Docking Run: The docking simulation is then executed. The program will systematically explore different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates the binding affinity.

Visualization of the Docking Workflow

Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_2d 2D Ligand Structure ligand_3d 3D Ligand Structure (Energy Minimized) ligand_2d->ligand_3d Conversion & Minimization dock Ligand Docking ligand_3d->dock pdb Protein Crystal Structure (PDB) protein_prep Prepared Protein pdb->protein_prep Cleaning & Refinement grid Grid Generation (Active Site Definition) protein_prep->grid grid->dock poses Docked Poses & Scores dock->poses analysis Interaction Analysis poses->analysis

Caption: A schematic overview of the molecular docking workflow.

III. Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of docked poses for the ligand, each with a corresponding docking score.

Docking Score and Binding Affinity

The docking score is an estimation of the binding affinity between the ligand and the protein. More negative scores generally indicate stronger binding. It is important to compare the docking score of the test compound with that of a known inhibitor (control) docked under the same conditions.

Analysis of Binding Interactions

The most insightful part of a docking study is the detailed analysis of the interactions between the ligand and the amino acid residues in the active site. These interactions can include:

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Halogen Bonds: Interactions involving the fluorine atom of the ligand.

Protocol for Interaction Analysis:

  • Visualization of Docked Poses: The docked poses are visualized using molecular graphics software (e.g., PyMOL, Chimera, Maestro).

  • Identification of Key Interactions: The interactions between the best-scoring pose of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide and the active site residues of VEGFR-2 are identified and analyzed.

  • Comparison with Known Inhibitors: The binding mode of the novel compound is compared to that of known VEGFR-2 inhibitors to identify common interaction patterns and potential advantages of the new scaffold.

Tabulated Summary of Potential Interactions
Interaction TypePotential Interacting Residue(s) in VEGFR-2Atom(s) in Ligand Involved
Hydrogen BondAsp1046Nitrogen atom in the thiadiazole ring
Hydrophobic InteractionVal848, Ala866, Val916, Leu1035Phenyl ring, methyl group
Pi-Pi StackingPhe1047Phenyl ring
Halogen BondCys919Fluorine atom

Note: This table presents a hypothetical but plausible set of interactions based on the known pharmacophore of VEGFR-2 inhibitors. The actual interactions would be determined from the docking results.

In Silico ADME/Tox Prediction

To assess the drug-likeness of the compound, it is advisable to perform in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. This can provide early indications of potential liabilities and guide further optimization.

IV. Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting with VEGFR-2. The successful execution of these in silico experiments can provide valuable insights into the potential of this compound as a VEGFR-2 inhibitor.

The results from molecular docking should be considered as a starting point for further experimental validation. Promising candidates from docking studies should be synthesized and evaluated in in vitro biochemical assays to determine their actual inhibitory activity against VEGFR-2. Further validation in cell-based assays and eventually in vivo models would be necessary to establish the therapeutic potential of this novel thiadiazole derivative.

References

  • Molecular docking studies on thiadiazole derivatives as protein kinase inhibitors. (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]

  • Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents. (2024). PubMed. Retrieved March 7, 2024, from [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2022). MDPI. Retrieved March 7, 2024, from [Link]

  • In silico Investigation and Molecular Docking Studies of Pyrazole Incorporated Thiadiazole Derivatives for Antimicrobial Activities. (2024). Bentham Science Publishers. Retrieved March 7, 2024, from [Link]

  • Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. (2023). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Antimicrobial and Molecular Docking Studies of 1,3,4-Thiadiazole Tethered Sulfa-Azo Derivatives via Hydrazono-Methyl Bridge. (2024). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. (2020). MDPI. Retrieved March 7, 2024, from [Link]

  • Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. (2023). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). PMC. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of Novel 1,2,3-Thiadiazole Derivatives: A Case Study of 4-Fluorophenyl 4-Methyl-1,2,3-thiadiazol-5-yl sulfide

Abstract The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug candidate or advanced material is critically dependent on a comprehensive understanding of its physicochemical properties.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug candidate or advanced material is critically dependent on a comprehensive understanding of its physicochemical properties.[1] These foundational characteristics govern a molecule's behavior in chemical and biological environments, directly influencing critical parameters such as bioavailability, stability, and formulation suitability.[1][2] This guide provides a detailed methodological framework for the physicochemical characterization of novel compounds, using the hypothetical molecule, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, as a practical case study. We will explore a plausible synthetic route and then delve into the essential experimental protocols for determining melting point, solubility, lipophilicity (LogP), and chemical stability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental designs to ensure data integrity and reproducibility.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities.[3][4][5][6] Derivatives of this scaffold have demonstrated potential as anticancer, antimicrobial, antiviral, and herbicidal agents.[3][4][6][7] The incorporation of a fluorophenyl sulfide moiety at the 5-position introduces key structural features: the fluorine atom can enhance metabolic stability and binding affinity, while the sulfide linker provides conformational flexibility.

A thorough physicochemical profile is the bedrock upon which successful drug development programs are built.[1][2][8] Properties such as solubility, permeability, and stability are critical determinants of a drug's pharmacokinetic behavior.[2] Therefore, a systematic and rigorous evaluation of these parameters at an early stage is crucial to de-risk projects and select candidates with the highest probability of success.[2][9] This guide will provide the "how" and "why" behind the essential characterization workflow.

Synthesis and Structural Confirmation

Before any physicochemical properties can be determined, the target compound must be synthesized with high purity and its structure unequivocally confirmed.

Proposed Synthetic Pathway

A logical and efficient route to synthesize 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide involves a two-step process: (1) formation of the key intermediate, 4-methyl-1,2,3-thiadiazole-5-thiol, followed by (2) a nucleophilic aromatic substitution (SNAr) reaction.

The synthesis of 1,2,3-thiadiazoles is often achieved via the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride.[4][6] The subsequent SNAr reaction utilizes the thiol as a nucleophile to displace a halide from an activated aromatic ring.[10]

G cluster_0 Step 1: Formation of Thiol Intermediate cluster_1 Step 2: SNAr Reaction Hydrazide 4-Methyl-1,2,3-thiadiazole -5-carboxylic acid hydrazide Thiol 4-Methyl-1,2,3-thiadiazole-5-thiol (Intermediate) Hydrazide->Thiol Cyclization CS2 Carbon Disulfide (CS2) KOH, Methanol Thiol_ref Thiol Intermediate (from Step 1) Fluoroiodobenzene 1-Fluoro-4-iodobenzene Product 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (Target Compound) Fluoroiodobenzene->Product Nucleophilic Aromatic Substitution Base Base (e.g., K2CO3) Solvent (e.g., DMF) Thiol_ref->Product

Experimental Protocol: Synthesis
  • Synthesis of 4-Methyl-1,2,3-thiadiazole-5-thiol: This intermediate can be prepared from the corresponding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.[11] The hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in methanol.[11] The resulting dithiocarbazinate salt is then cyclized to form the thiol.

  • Synthesis of Target Compound: To a solution of 4-methyl-1,2,3-thiadiazole-5-thiol (1.0 eq) in a suitable polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 eq).[10] Stir the mixture for 15 minutes at room temperature. Add 1-fluoro-4-iodobenzene (1.1 eq) dropwise.[12][13] Heat the reaction mixture (e.g., to 80°C) and monitor its progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Structural Confirmation

The identity and purity of the final compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N, S).

Physicochemical Property Determination

The following protocols represent gold-standard methodologies for obtaining reliable and reproducible physicochemical data.[1]

Melting Point (MP)

The melting point is a fundamental indicator of a compound's purity and provides insight into its crystal lattice energy.[1]

Methodology: Capillary Method (USP Class Ia) [14]

  • Sample Preparation: Ensure the synthesized compound is finely powdered and thoroughly dried in a vacuum desiccator for at least 24 hours.[14]

  • Capillary Loading: Load the dry powder into a capillary tube to a packed height of 2.5–3.5 mm.[14]

  • Measurement: Place the capillary in a calibrated melting point apparatus. Heat the apparatus rapidly to about 5°C below the expected melting point. Then, decrease the heating rate to 1°C/minute.[14]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1–T2. A sharp melting range (e.g., < 2°C) is indicative of high purity.

Thermodynamic Solubility

Solubility is a critical parameter that affects a drug's absorption and bioavailability.[15] The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[1]

Methodology: Shake-Flask Method

  • Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 2.0, pH 7.4) and select organic solvents (e.g., DMSO, Ethanol).

  • Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each test medium. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[1]

  • Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[1]

  • Calculation: Construct a calibration curve using standards of known concentration. Use the curve to determine the concentration in the supernatant, which represents the solubility. Express the result in µg/mL or mg/mL.

G cluster_workflow Solubility Determination Workflow A Add excess solid to buffer/solvent B Equilibrate (24-48h shaking) A->B C Centrifuge to pellet solid B->C D Withdraw & Dilute Supernatant C->D E Analyze via HPLC-UV D->E F Calculate Solubility (µg/mL) E->F

Lipophilicity: LogP (Partition Coefficient)

Lipophilicity, commonly expressed as LogP, describes the partitioning of a compound between an organic (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and overall ADME properties.[15][16] For non-ionizable compounds like the one in this case study, LogP is independent of pH.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Phase Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer) and the water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.[17]

  • Compound Addition: Prepare a stock solution of the compound in the phase in which it is more soluble. Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Shake the vial at a constant temperature for at least 1 hour to allow for partitioning equilibrium.[16]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Analysis: Carefully sample each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated HPLC-UV method.[17]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[18]

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log10(P)

Chemical Stability

Assessing chemical stability is vital for determining appropriate storage conditions and shelf-life, and for identifying potential degradation products.[19][20] Stability is evaluated under various stress conditions.[21][22]

Methodology: Stress Testing

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and dilute with different stress media:[9][23]

    • Acidic: 0.1 N HCl (to test for acid hydrolysis)

    • Basic: 0.1 N NaOH (to test for base hydrolysis)

    • Neutral: pH 7.4 Buffer (control)

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

  • Incubation: Incubate the vials at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). A control sample ("time zero") should be prepared and immediately analyzed.

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples by a stability-indicating HPLC-UV method.

  • Evaluation: Compare the chromatograms of the stressed samples to the time-zero control. Calculate the percentage of the parent compound remaining. The appearance of new peaks indicates degradation products.[9]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of Physicochemical Properties

PropertyMethodConditionsResult (Hypothetical)Significance
Molecular Weight Mass Spectrometry-256.31 g/mol Influences diffusion and permeability.
Melting Point Capillary Method1°C/min ramp112.5 - 114.0 °CIndicator of purity and solid-state stability.
Aqueous Solubility Shake-FlaskpH 7.4, 25°C15 µg/mLLow solubility may impact oral absorption.
LogP Shake-Flaskn-octanol/water3.2Indicates high lipophilicity and likely good membrane permeability.

Table 2: Chemical Stability Profile (% Parent Compound Remaining after 48h at 40°C)

Condition% Remaining (Hypothetical)Observation
0.1 N HCl 98.5%Stable to acidic conditions.
pH 7.4 Buffer 99.2%Stable at neutral pH.
0.1 N NaOH 85.1%Moderate degradation under basic conditions.
3% H₂O₂ 92.3%Minor degradation under oxidative stress.

Conclusion

This guide outlines a systematic, robust framework for the physicochemical characterization of a novel chemical entity, exemplified by 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. By adhering to these validated protocols for synthesis, purification, and property determination, researchers can generate high-quality, reliable data. This foundational knowledge is indispensable for making informed decisions in the drug discovery and development pipeline, ultimately increasing the likelihood of advancing safe and effective molecules.[19][21] The principles and methodologies described herein provide a self-validating system to ensure the scientific integrity required for regulatory submissions and further research.[20][22]

References

  • An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. (2001). PubMed. Available at: [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (2009). PubMed. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][2][9][11]thiadiazoles. (2009). ACS Publications. Available at: [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available at: [Link]

  • Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Technology Networks. Available at: [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry. Available at: [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2018). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis of 5-Methyl-4-phthalimido-1,2,3-thiadiazole and 4-Phthalimidomethyl-1,2,3-thiadiazole. Digital Commons @ Butler University. Available at: [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food And Drugs Authority. Available at: [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Yemen Supreme Board for Drugs and Medical Appliances. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. Available at: [Link]

  • STRUCTURAL INVESTIGATION, DRUG LIKENESS SCORING AND STRUCTURE ACTIVITY/PROPERTY RELATIONSHIPS APPLIED ON 1,2,3-THIADIAZOLE DERI. Revue Roumaine de Chimie. Available at: [Link]

  • 1,2,3-Thiadiazoles. OUCI. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). PMC - NIH. Available at: [Link]

  • New synthesis of 1,2,3‐thiadiazole‐5‐thiol derivatives. Scilit. Available at: [Link]

  • Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Sych. Available at: [Link]

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available at: [Link]

  • Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. NIH. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent. Available at: [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2008). PubMed. Available at: [Link]

  • US3374274A - Process for the production of aromatic thiols and aromatic sulfides. Google Patents.
  • Nucleophilic fluorination of aromatic compounds (Patent). (2014). OSTI.GOV. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available at: [Link]

  • Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026). Wordpress. Available at: [Link]

Sources

Foundational

In Vitro Bioactivity Screening of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide: A Technical Guide for Drug Discovery Professionals

Abstract The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide presents a comprehensive, field-proven framework for the in vitro bioactivity screening of a novel derivative, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. Moving beyond a mere checklist of protocols, this document elucidates the scientific rationale behind the proposed screening cascade, empowering researchers to make informed decisions in the early stages of drug discovery. Our approach is rooted in a multi-tiered strategy, commencing with broad-based cytotoxicity and antimicrobial assessments, and progressing to more nuanced, mechanism-of-action studies. Each proposed assay is detailed with step-by-step protocols, supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of 1,2,3-Thiadiazole Derivatives

The 1,2,3-thiadiazole ring is a privileged pharmacophore, integral to a variety of biologically active compounds.[4] Its unique electronic properties and ability to engage in diverse chemical interactions have led to the development of compounds with applications ranging from agriculture to medicine.[1][5][6] Notably, derivatives of this heterocyclic system have demonstrated potent efficacy as anticancer agents, often by inducing cell cycle arrest and apoptosis.[7][8] Furthermore, the incorporation of a sulfide linkage and a fluorinated phenyl group in the target molecule, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, suggests the potential for unique bioactivities, as these moieties can significantly influence pharmacokinetic and pharmacodynamic properties.

This guide outlines a logical and efficient workflow for the initial in vitro characterization of this compound. The proposed screening cascade is designed to maximize data acquisition while conserving resources, a critical consideration in modern drug discovery.

G cluster_0 Initial Compound Characterization cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary & Mechanistic Assays Compound Synthesis & Purification Compound Synthesis & Purification Purity & Structural Verification (NMR, MS) Purity & Structural Verification (NMR, MS) Compound Synthesis & Purification->Purity & Structural Verification (NMR, MS) General Cytotoxicity Screening General Cytotoxicity (e.g., MTT Assay) Purity & Structural Verification (NMR, MS)->General Cytotoxicity Screening Broad-Spectrum Antimicrobial Screening Broad-Spectrum Antimicrobial (e.g., Broth Microdilution) Purity & Structural Verification (NMR, MS)->Broad-Spectrum Antimicrobial Screening Anticancer MOA Anticancer Mechanism of Action (Apoptosis, Cell Cycle) General Cytotoxicity Screening->Anticancer MOA If Active Anti-inflammatory Screening Anti-inflammatory Screening (e.g., COX/LOX Inhibition) General Cytotoxicity Screening->Anti-inflammatory Screening If Inactive or Moderately Active Antimicrobial MOA Antimicrobial Mechanism of Action (MIC/MBC Determination) Broad-Spectrum Antimicrobial Screening->Antimicrobial MOA If Active

Figure 1: A tiered approach to the in vitro bioactivity screening of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

Tier 1: Primary Bioactivity Screening

The initial screening phase is designed to cast a wide net, identifying the most promising avenues for further investigation. This involves assessing the compound's general cytotoxicity against a panel of cancer cell lines and its broad-spectrum antimicrobial activity.

Anticancer Activity: Cytotoxicity Screening

Rationale: The 1,2,3-thiadiazole nucleus is a common feature in numerous compounds with demonstrated anticancer properties.[4][7][9] Therefore, a primary screen for cytotoxicity against a representative panel of human cancer cell lines is a logical starting point.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide in DMSO.

    • Treat cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical Cytotoxicity Data for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Cell LineIC50 (µM)
MCF-715.2
A54928.7
HCT1169.8
Antimicrobial Activity: Broad-Spectrum Screening

Rationale: Thiadiazole derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[10][11][12][13] The sulfur atom in the thiadiazole ring and the sulfide linkage can contribute to interactions with microbial targets.

Experimental Protocol: Broth Microdilution Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.

    • Adjust the inoculum density to approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.

    • Inoculate each well with the prepared microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum). Use standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.[13][14]

    • Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Table 2: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
S. aureus16
B. subtilis32
E. coli>128
P. aeruginosa>128
C. albicans64
A. niger>128

Tier 2: Secondary and Mechanistic Assays

Based on the outcomes of the primary screening, a more focused investigation into the compound's mechanism of action is warranted for any observed activities.

Elucidation of Anticancer Mechanism

Rationale: Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the underlying mechanism, such as the induction of apoptosis or cell cycle arrest.

G Test Compound Test Compound Cell Cycle Arrest Cell Cycle Arrest Test Compound->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Test Compound->Apoptosis Induction Cell Death Cell Death Cell Cycle Arrest->Cell Death Apoptosis Induction->Cell Death

Figure 2: Potential anticancer mechanisms of action.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment:

    • Treat the most sensitive cancer cell line with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Staining:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Characterization of Antimicrobial Action

Rationale: For compounds demonstrating antimicrobial activity, it is crucial to determine whether the effect is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination

  • From MIC Plate:

    • Following the MIC determination, take an aliquot from the wells showing no visible growth.

    • Spread the aliquot onto an agar plate of the appropriate medium.

  • Incubation:

    • Incubate the plates under the same conditions as the MIC assay.

  • Data Analysis:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory Potential

Rationale: Some sulfur-containing compounds and heterocyclic structures have shown anti-inflammatory properties.[15][16] This is a valuable secondary screen, particularly if the compound exhibits low cytotoxicity.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Inhibition:

    • Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit.

    • Pre-incubate the test compound with purified COX-1 and COX-2 enzymes.

  • Substrate Addition:

    • Initiate the reaction by adding arachidonic acid.

  • Detection:

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.[17][18]

  • Data Analysis:

    • Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC50 values.

Conclusion and Future Directions

This technical guide provides a robust and scientifically-grounded framework for the initial in vitro bioactivity screening of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. The proposed tiered approach allows for a systematic and efficient evaluation of its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive results from this initial screening cascade will necessitate further, more in-depth studies, including the identification of specific molecular targets, in vivo efficacy studies, and comprehensive toxicological profiling. The versatility of the 1,2,3-thiadiazole scaffold suggests that this novel compound holds significant promise, and the methodologies outlined herein will be instrumental in unlocking its therapeutic potential.

References

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. ACS Publications. Available at: [Link]

  • Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring. Hep Journals. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][1][5][10]thiadiazoles. ACS Publications. Available at: [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]

  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Screening of Thiadiazole Derivatives. JACS Directory. Available at: [Link]

  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Taylor & Francis Online. Available at: [Link]

  • Thiadiazole derivatives as anticancer agents. PMC. Available at: [Link]

  • Searching for Novel Sources of Hydrogen Sulfide Donors: Chemical Profiling of Polycarpa aurata Extract and Evaluation of the Anti-Inflammatory Effects. MDPI. Available at: [Link]

  • Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic. PMC. Available at: [Link]

  • Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia MDPI. Available at: [Link]

  • Anticancer activity of 1,2,3-thiadiazole derivative 113 against U2OS... ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Anthelmintic and Anti-inflammatory Activities of Some Novel Imidazothiazole Sulfides and Sulfones. ResearchGate. Available at: [Link]

  • Synthesis, Anthelmintic and Anti-inflammatory Activities of Some Novel Imidazothiazole Sulfides and Sulfones. IAEA International Nuclear Information System. Available at: [Link]

  • NOSH-Aspirin: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals. ACS Publications. Available at: [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. PMC. Available at: [Link]

Sources

Exploratory

Charting the Course: A Proposed Framework for the Preliminary Toxicological Profile of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Abstract This technical guide addresses the critical need for a preliminary toxicity profile of the novel chemical entity, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. In the absence of existing public domain t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the critical need for a preliminary toxicity profile of the novel chemical entity, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. In the absence of existing public domain toxicological data for this specific molecule, this document provides a comprehensive, tiered framework for the systematic evaluation of its potential hazards. We present a strategic combination of in silico, in vitro, and in vivo methodologies, grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). This guide is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically-defensible roadmap for generating an initial safety profile, a crucial step in the preclinical development of any new chemical entity. The narrative emphasizes the rationale behind the selection of each assay, ensuring a self-validating system of tiered testing that progresses from computational prediction to cellular and, finally, whole-animal models.

Introduction: The Imperative for a Structured Toxicological Assessment

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal and agrochemical research, with derivatives exhibiting a wide array of biological activities. While many derivatives have shown promise, the introduction of specific substituents, such as the 4-fluorophenyl sulfide group at the 5-position, necessitates a de novo toxicological evaluation. A preliminary toxicity profile is fundamental to identifying potential liabilities, guiding further development, and ensuring human safety.

This document outlines a prospective, multi-tiered approach to systematically elucidate the toxicological properties of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. The proposed workflow is designed to be efficient, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing, by utilizing in vitro and in silico methods to inform and minimize subsequent in vivo studies.

Tier 1: In Silico and In Vitro Foundation

The initial tier focuses on computational and cell-based assays to rapidly assess potential toxicities and establish dose ranges for further testing.

In Silico Toxicity Prediction

Before embarking on laboratory-based studies, computational toxicology tools can provide valuable initial insights into the potential liabilities of a novel compound.[1][2][3][4][5] By leveraging quantitative structure-activity relationship (QSAR) models, potential toxicophores (substructures associated with toxicity) within the molecule can be identified.

Experimental Protocol: In Silico Assessment

  • Compound Input: The 2D structure of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is converted to a simplified molecular-input line-entry system (SMILES) or other suitable format.

  • Platform Selection: Utilize established predictive toxicology platforms such as ProTox-3.0 or commercially available software.[1][2]

  • Endpoint Prediction: Run predictions for key toxicological endpoints including, but not limited to:

    • Oral LD50

    • Mutagenicity (Ames test)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity (hERG inhibition)

    • Endocrine disruption

  • Data Analysis: Analyze the prediction outputs, paying close attention to the confidence scores and the structural fragments contributing to the predictions. This data will help to flag potential areas of concern and guide the design of subsequent in vitro assays.

cluster_0 In Silico Workflow A Input Compound Structure B Select Predictive Toxicology Platform (e.g., ProTox-3.0, Schrödinger Suite) A->B C Define Toxicological Endpoints (e.g., LD50, Mutagenicity, Carcinogenicity) B->C D Run In Silico Predictions C->D E Analyze Predicted Liabilities & Confidence Scores D->E F Inform In Vitro Assay Design E->F

Caption: In Silico Toxicity Prediction Workflow.

In Vitro Cytotoxicity Assessment

The foundational in vitro assay determines the concentration at which the compound induces cell death. This is critical for selecting appropriate, non-lethal concentrations for more complex assays like genotoxicity tests. The Neutral Red Uptake (NRU) assay using Balb/c 3T3 cells is a validated method for estimating starting doses for in vivo acute oral toxicity studies, as described in OECD Guidance Document 129.[6][7][8]

Experimental Protocol: In Vitro Cytotoxicity (OECD GD 129)

  • Cell Culture: Culture Balb/c 3T3 mouse fibroblast cells under standard conditions.

  • Dose Preparation: Prepare a dilution series of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide in a suitable solvent.

  • Cell Treatment: Seed cells in 96-well plates and, after 24 hours, expose them to the various concentrations of the test compound for a defined period (e.g., 24 or 48 hours).

  • Neutral Red Uptake: Following treatment, incubate the cells with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.

  • Quantification: Extract the dye from the cells and measure the absorbance using a spectrophotometer.

  • IC50 Determination: Calculate the concentration that inhibits neutral red uptake by 50% (IC50) relative to the vehicle control. This IC50 value can then be used in a regression model to estimate the in vivo LD50.[6][8]

ParameterDescription
Cell Line Balb/c 3T3 (mouse fibroblast)
Assay Neutral Red Uptake (NRU)
Endpoint IC50 (Concentration causing 50% inhibition of cell viability)
Guideline OECD Guidance Document 129

Table 1: Parameters for In Vitro Cytotoxicity Assessment.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are paramount for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis. A standard battery of in vitro tests is recommended.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method for detecting point mutations (base-pair substitutions and frameshifts) induced by a chemical.[9][10][11][12] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a medium lacking the amino acid.

Experimental Protocol: Ames Test (OECD 471)

  • Bacterial Strains: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[11]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver) to mimic mammalian metabolism.[10]

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound using the plate incorporation or pre-incubation method.

  • Scoring: After incubation, count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control.

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[13][14][15][16][17][18] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

  • Cell Lines: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like TK6.[13][14][17]

  • Metabolic Activation: As with the Ames test, perform the assay with and without S9 mix.

  • Treatment: Expose the cells to at least three analyzable concentrations of the test compound, with the highest concentration aiming for 55 ± 5% cytotoxicity.[18]

  • Harvest and Staining: After an appropriate treatment and recovery period, harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Microscopic Analysis: Score the frequency of micronucleated cells in at least 2000 cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

cluster_1 Genotoxicity Testing Workflow G Test Compound H Ames Test (OECD 471) - Point Mutations - With/Without S9 G->H I In Vitro Micronucleus Test (OECD 487) - Chromosomal Damage - With/Without S9 G->I J Analyze Revertant Colonies H->J K Analyze Micronuclei Frequency I->K L Genotoxicity Profile J->L K->L

Caption: Proposed Genotoxicity Assessment Workflow.

Tier 3: In Vivo Acute Systemic Toxicity

Should the in vitro data not reveal significant liabilities, a preliminary in vivo study is warranted to understand the compound's effects in a whole organism. The acute oral toxicity study provides information on the potential hazards from a single, short-term exposure.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The Fixed Dose Procedure (FDP) is a method for assessing acute oral toxicity that avoids using death as an endpoint, instead relying on the observation of clear signs of toxicity at one of a series of fixed dose levels.[19][20][21]

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).

  • Dose Level Selection: The starting dose is selected based on the in vitro cytotoxicity data (as per OECD GD 129) and any in silico predictions.[6][8] The fixed dose levels are 5, 50, 300, and 2000 mg/kg.

  • Administration: Administer the compound by oral gavage.

  • Observation Period: Observe the animals for 14 days.[22]

  • Clinical Observations: Monitor for changes in skin, fur, eyes, behavior, and body weight.[22][23]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Endpoint: The test identifies a dose that produces evident toxicity but no mortality, allowing for classification according to the Globally Harmonised System (GHS).[19]

ParameterDescription
Guideline OECD 420 (Fixed Dose Procedure)
Species Rat (single sex, typically female)
Route Oral (gavage)
Dose Levels 5, 50, 300, 2000 mg/kg (sequentially)
Observation Period 14 days
Primary Endpoint Evident toxicity (non-lethal) and GHS classification

Table 2: Parameters for In Vivo Acute Oral Toxicity Study.

Data Synthesis and Profile Generation

The culmination of this tiered approach is the synthesis of all data into a coherent preliminary toxicity profile. This profile should summarize the findings from each study, highlight any observed toxicities, and provide a preliminary assessment of the compound's safety. The results will determine the future of the compound's development, indicating whether it is safe to proceed, requires further specialized toxicological investigation, or should be discontinued.

Conclusion

While no direct toxicological data for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide currently exists, the structured framework presented in this guide provides a scientifically rigorous and ethically considered pathway for its initial safety assessment. By integrating in silico, in vitro, and in vivo methodologies according to established OECD guidelines, a robust preliminary toxicity profile can be generated. This foundational data is indispensable for making informed decisions in the early stages of drug or chemical development, ultimately safeguarding human health.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved March 19, 2026, from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987, February 24). National Toxicology Program. Retrieved March 19, 2026, from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved March 19, 2026, from [Link]

  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. Retrieved March 19, 2026, from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (2014, June 26). SlideShare. Retrieved March 19, 2026, from [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD. Retrieved March 19, 2026, from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved March 19, 2026, from [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. (n.d.). Tox Lab. Retrieved March 19, 2026, from [Link]

  • ProTox-3.0 - Prediction of TOXicity of chemicals. (n.d.). Charité - Universitätsmedizin Berlin. Retrieved March 19, 2026, from [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. (2020, January 1). PMC. Retrieved March 19, 2026, from [Link]

  • Predictive Toxicology. (n.d.). Schrödinger. Retrieved March 19, 2026, from [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024, May 15). Oxford Academic. Retrieved March 19, 2026, from [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023, July 4). OECD. Retrieved March 19, 2026, from [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V. Retrieved March 19, 2026, from [Link]

  • Predictive and Computational Toxicology: Understanding Your Compound. (n.d.). Inotiv. Retrieved March 19, 2026, from [Link]

  • KnowTox. (n.d.). Volkamer Lab. Retrieved March 19, 2026, from [Link]

  • OECD 487: In vitro Micronucleus Test. (2026, March 5). Gentronix. Retrieved March 19, 2026, from [Link]

  • OECD Test Guideline 487. (2014, September 26). RE-Place. Retrieved March 19, 2026, from [Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • OECD 471 Ames Test. (2026, February 10). Gentronix. Retrieved March 19, 2026, from [Link]

  • Computational toxicology – The new frontier in predictive safety assessment. (2025, October 16). Syngene. Retrieved March 19, 2026, from [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010, July 20). National Toxicology Program. Retrieved March 19, 2026, from [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). (n.d.). Tox Lab. Retrieved March 19, 2026, from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD. Retrieved March 19, 2026, from [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15). Sphinxsai. Retrieved March 19, 2026, from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). MDPI. Retrieved March 19, 2026, from [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023, May 25). RSC Advances. Retrieved March 19, 2026, from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. (n.d.). ScienceOpen. Retrieved March 19, 2026, from [Link]

  • (PDF) Toxicity profiling: An integrated effect‐based tool for site‐specific sediment quality assessment. (2010, April 5). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Phytochemical Profile and Acute Toxicity in CD-1 Mice of the Hydroethanolic Extract and Butanolic Fraction of Piper marginatum Jacq. (2025, September 28). MDPI. Retrieved March 19, 2026, from [Link]

  • General toxicity studies. (n.d.). EUPATI Toolbox. Retrieved March 19, 2026, from [Link]

  • Profiles of the Initial Environmental Risk Assessment of Chemicals Vol.7. (n.d.). National Institute of Technology and Evaluation. Retrieved March 19, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of the novel chemical entity, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, hereafter referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of the novel chemical entity, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, hereafter referred to as "Compound T." As a member of the thiadiazole class, a scaffold known for its diverse biological activities, a thorough understanding of Compound T's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for its progression as a potential therapeutic agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the strategic rationale behind each experimental choice. We will detail a suite of validated in vitro and in vivo assays designed to elucidate the complete PK profile, ensuring data integrity and regulatory alignment.

Introduction: The Imperative of Early-Stage PK/ADME Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Early, robust characterization of a compound's ADME profile is not merely a data-gathering exercise; it is a critical, decision-driving component of lead optimization. For Compound T, understanding its ability to reach the target site of action in sufficient concentration and for an appropriate duration is fundamental.

This guide establishes a logical, tiered approach to characterizing the pharmacokinetics of Compound T. We begin with high-throughput in vitro assays to assess fundamental properties like membrane permeability and metabolic stability, followed by more complex in vivo studies in rodent models to understand its behavior in a complete physiological system.[3][4] This integrated strategy ensures that resources are allocated efficiently and that a comprehensive data package is built to support further development.

Foundational In Vitro ADME Profiling

The initial phase of PK assessment focuses on a battery of in vitro assays. These experiments are designed to be rapid, cost-effective, and predictive of in vivo outcomes, allowing for early compound ranking and selection.

Intestinal Permeability Assessment: The Caco-2 Bidirectional Assay

Scientific Rationale: Oral administration is the most common and preferred route for drug delivery.[5] Therefore, a primary hurdle for Compound T is its ability to be absorbed across the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that form tight junctions and express key efflux transporters like P-glycoprotein (P-gp).[][7] This makes it the gold standard for predicting intestinal permeability and identifying whether a compound is a substrate for efflux transporters.[5][8]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in a Transwell® plate and cultured for 21 days to allow for full differentiation and monolayer formation.[9] Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Initiation: The culture medium is replaced with a transport buffer. Compound T (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) compartment.

  • Sampling: At predefined time points (e.g., 2 hours), samples are collected from the opposite compartment (receiver).

  • Quantification: The concentration of Compound T in the donor and receiver compartments is determined by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[9]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

    • Papp (A→B): Measures absorptive transport.

    • Papp (B→A): Measures transport from blood back into the intestine.

    • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests that the compound is a substrate of an efflux transporter like P-gp.[7]

Plasma Protein Binding (PPB): The "Free Drug" Hypothesis

Scientific Rationale: Once absorbed into the systemic circulation, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein.[10] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[10] Therefore, determining the extent of plasma protein binding is crucial for interpreting PK and pharmacodynamic (PD) data.

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for PPB assessment due to its accuracy and minimal experimental artifacts.[10]

  • Device Preparation: A two-chamber equilibrium dialysis device (e.g., RED device) separated by a semipermeable membrane is used.[11]

  • Assay Setup: Plasma (from relevant species, including human) is placed in one chamber, and a protein-free buffer is placed in the other. Compound T is added to the plasma chamber.

  • Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to equilibrate across the membrane.[10]

  • Quantification: After incubation, the concentrations of Compound T in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated from the concentration difference between the chambers.

Metabolic Stability: Hepatic Clearance Prediction

Scientific Rationale: The liver is the primary site of drug metabolism, which is a major mechanism of drug clearance.[12] Assessing the metabolic stability of Compound T in its early stages helps predict its in vivo half-life and hepatic clearance. Liver microsomes, which are subcellular fractions containing key Phase I drug-metabolizing enzymes like Cytochrome P450s (CYPs), provide a cost-effective and high-throughput system for this evaluation.[1][12]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Preparation: Liver microsomes (from human and other preclinical species) are incubated with Compound T (e.g., 1 µM) in a phosphate buffer at 37°C.[13][14]

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[12][14]

  • Time-Point Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is immediately stopped by adding a cold organic solvent (e.g., acetonitrile).[12][14]

  • Analysis: Samples are processed and analyzed by LC-MS/MS to determine the concentration of Compound T remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of Compound T remaining is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[1][14]

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[15] If Compound T inhibits a specific CYP enzyme, it could slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to increased plasma concentrations and potential toxicity.[15][16] Regulatory agencies like the FDA require the evaluation of a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[16]

Experimental Protocol: CYP Inhibition (IC50) Assay

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform, along with a range of concentrations of Compound T.

  • Metabolite Formation: The reaction is initiated with NADPH and allowed to proceed for a specific time.

  • Quantification: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of Compound T that causes 50% inhibition of metabolite formation (the IC50 value) is determined. A low IC50 value indicates a higher potential for DDI, which may warrant further investigation to determine the inhibition constant (Ki).[17]

In Vivo Pharmacokinetic Evaluation in Rodent Models

Following promising in vitro data, the next critical step is to evaluate the pharmacokinetics of Compound T in a living system. Rodent models, typically rats or mice, are used for these initial studies due to their well-characterized physiology and cost-effectiveness.[18]

Scientific Rationale: In vivo studies provide the definitive measure of a drug's bioavailability, clearance, volume of distribution, and half-life. These studies integrate all the ADME processes and are essential for understanding the complete pharmacokinetic profile and for designing efficacious and safe dosing regimens for further studies.[3][18]

Experimental Protocol: Single-Dose Rodent PK Study

  • Animal Model and Dosing: Two groups of animals (e.g., male Sprague-Dawley rats) are used.

    • Group 1 (Intravenous, IV): Receives a single IV bolus dose of Compound T (e.g., 1-2 mg/kg). This route ensures 100% bioavailability and is used to determine systemic clearance and volume of distribution.

    • Group 2 (Oral, PO): Receives a single oral gavage dose (e.g., 5-10 mg/kg). This route is used to assess oral absorption and bioavailability.[19]

  • Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[19][20]

  • Plasma Preparation and Bioanalysis: Blood samples are processed to plasma, and the concentration of Compound T is quantified using a validated LC-MS/MS bioanalytical method. This method must adhere to FDA guidelines for accuracy, precision, and stability.[21][22]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

The quantitative data derived from the in vivo study should be summarized in a clear, tabular format for easy interpretation.

ParameterAbbreviationIV AdministrationPO AdministrationDescription
Maximum ConcentrationCmaxValue (e.g., ng/mL)Value (e.g., ng/mL)The highest observed plasma concentration.
Time to CmaxTmaxN/AValue (e.g., hours)The time at which Cmax is reached.
Area Under the CurveAUC(0-inf)Value (e.g., ngh/mL)Value (e.g., ngh/mL)Total drug exposure over time.
Half-LifeValue (e.g., hours)Value (e.g., hours)Time for plasma concentration to decrease by 50%.
ClearanceCLValue (e.g., mL/min/kg)N/AVolume of plasma cleared of drug per unit time.
Volume of DistributionVdValue (e.g., L/kg)N/AApparent volume into which the drug distributes.
BioavailabilityF%N/AValue (%)The fraction of the oral dose that reaches systemic circulation.

Visualizing Experimental and Logical Workflows

Clear diagrams are essential for communicating complex scientific processes. The following visualizations, created using DOT language, outline the key workflows described in this guide.

PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics Permeability Caco-2 Permeability (Papp, Efflux Ratio) Decision1 Go / No-Go Decision Permeability->Decision1 PPB Plasma Protein Binding (% Bound) PPB->Decision1 MetStab Metabolic Stability (t½, CLint) MetStab->Decision1 CYP CYP Inhibition (IC50) CYP->Decision1 PK_Study Rodent PK Study (IV & PO Dosing) Bioanalysis LC-MS/MS Bioanalysis PK_Study->Bioanalysis PK_Params Calculate PK Parameters (AUC, Cmax, t½, F%) Bioanalysis->PK_Params Decision2 Proceed to Further Studies? PK_Params->Decision2 NCE Compound T (NCE) NCE->Permeability Initial Screening NCE->PPB Initial Screening NCE->MetStab Initial Screening NCE->CYP Initial Screening Decision1->PK_Study Favorable Profile

Caption: Overall workflow for pharmacokinetic assessment of Compound T.

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism CompoundT Compound T (Parent Drug) Oxidation Oxidation (e.g., S-oxidation on thiadiazole) CompoundT->Oxidation Dealkylation Dealkylation (e.g., N-demethylation) CompoundT->Dealkylation Glucuronidation Glucuronidation (UGT enzymes) Oxidation->Glucuronidation Sulfation Sulfation (SULT enzymes) Oxidation->Sulfation Dealkylation->Glucuronidation Dealkylation->Sulfation Excretion Excretion (Urine/Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways for a thiadiazole-based compound.

Conclusion and Forward Look

This guide outlines a robust, integrated strategy for the comprehensive pharmacokinetic evaluation of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (Compound T). By systematically executing the detailed in vitro and in vivo protocols, researchers can generate a high-quality data package essential for making informed decisions in the drug discovery and development process. The insights gained from these studies—spanning intestinal absorption, plasma protein binding, metabolic fate, and systemic exposure—will directly inform lead optimization, dose selection for efficacy and toxicology studies, and ultimately, the potential for Compound T to become a successful therapeutic agent. Each protocol is designed as a self-validating system, grounded in established scientific principles and aligned with regulatory expectations.

References

  • BenchChem. (2025). A Comparative Guide to the In Vitro Metabolic Stability of Thiadiazole-Based Compounds.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Patsnap Synapse. (2025). How to design a rodent PK study for a poorly soluble compound?
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available from: [Link]

  • Emili, E. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Available from: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Available from: [Link]

  • Lin, J. H., & Lu, A. Y. (1998). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available from: [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Cyprotex ADME-Tox Solutions. Available from: [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Available from: [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Available from: [Link]

  • Jagiełło-Wójtowicz, E., et al. (2014). In vivo and in silico pharmacological studies on some new 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues. PubMed. Available from: [Link]

  • MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Available from: [Link]

  • Rauf, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PMC. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Available from: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacokinetics Studies of Single Orally Administered 1,3,4-Thiadiazoles: Method Development and Validation. Available from: [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-DAD Method Development and Validation for the Quantification of 4-Fluorophenyl 4-Methyl-1,2,3-Thiadiazol-5-yl Sulfide

Executive Summary The quantification of complex heterocyclic thioethers requires highly selective analytical methodologies. This application note details the development, rationale, and validation of a High-Performance L...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex heterocyclic thioethers requires highly selective analytical methodologies. This application note details the development, rationale, and validation of a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (CAS: 338978-80-6). Designed for researchers and drug development professionals, this guide moves beyond standard protocols by explaining the thermodynamic and chemical causality behind each chromatographic parameter, ensuring a robust, self-validating workflow suitable for formulation analysis and pharmacokinetic profiling.

Introduction & Physicochemical Profiling

Derivatives of 4-methyl-1,2,3-thiadiazole are highly valued in agrochemical and pharmaceutical development due to their potent biological activities, including plant systemic acquired resistance (SAR) induction and broad-spectrum antimicrobial properties 1. The target analyte features a unique thioether linkage connecting an electron-deficient fluorophenyl ring to a heteroaromatic thiadiazole core.

Understanding the physicochemical nature of the analyte is the mandatory first step in method development, as it dictates stationary phase selection and extraction thermodynamics 2.

ParameterValue / DescriptionChromatographic Implication
Molecular Formula C₉H₇FN₂S₂High organic content required for elution.
Molecular Weight 226.30 g/mol Small molecule; standard pore size (100 Å) is optimal.
LogP (Estimated) ~3.5Highly hydrophobic; strong retention on reversed-phase columns.
Ionizability (pKa) Neutral at pH 2–8pH control is for column stability, not analyte ionization.
UV Maxima (λmax) ~254 nmStrong π-π* transitions allow for highly sensitive DAD detection.

Methodological Rationale (The "Why")

To achieve baseline resolution and high reproducibility, every parameter of this method was selected based on the specific chemical topology of the analyte.

Stationary Phase Selection: The Case for Phenyl-Hexyl

While a standard C18 column relies purely on hydrophobic dispersive forces, a Phenyl-Hexyl stationary phase offers orthogonal selectivity. The electron-deficient 4-fluorophenyl ring and the heteroaromatic 1,2,3-thiadiazole ring of the analyte engage in robust π-π and dipole-induced interactions with the phenyl phase. This is critical for separating the target analyte from structurally similar matrix interferences or synthetic by-products (such as sulfoxides or unreacted thiadiazole precursors) 3.

Mobile Phase Thermodynamics

Although 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide lacks ionizable functional groups, the addition of 0.1% Formic Acid (FA) to the aqueous phase is non-negotiable. The acid acts as a silanol suppressor, protonating residual silanol groups on the silica support. This prevents secondary cation-exchange interactions that lead to peak tailing, ensuring a symmetrical peak shape (Tf ≤ 1.2). Acetonitrile (MeCN) is chosen over methanol as the organic modifier due to its aprotic nature, which provides lower system backpressure and sharper peak profiles for rigid aromatic systems.

Method_Logic A Analyte: 4-fluorophenyl 4-methyl- 1,2,3-thiadiazol-5-yl sulfide (Neutral, Hydrophobic, Aromatic) B1 Stationary Phase: Phenyl-Hexyl Column A->B1 B2 Mobile Phase: MeCN / H2O (0.1% FA) A->B2 B3 Detection: UV/DAD at 254 nm A->B3 C1 Mechanism: π-π & Dipole Interactions B1->C1 C2 Mechanism: Silanol Suppression B2->C2 C3 Mechanism: π-π* Chromophore Transition B3->C3

Fig 1: Logical derivation of HPLC parameters based on analyte physicochemical properties.

Experimental Protocols (The "How")

Chromatographic Conditions

The following parameters establish the baseline protocol for quantification.

ParameterSpecification
Column Phenomenex Luna® Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent
Mobile Phase A Ultrapure Water (18.2 MΩ·cm) + 0.1% Formic Acid
Mobile Phase B HPLC-Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 35°C (Ensures mass transfer efficiency and stable pressure)
Injection Volume 10 µL
Detection Wavelength 254 nm (Reference: 360 nm, Bandwidth: 4 nm)

Table 3: Gradient Elution Profile A gradient is employed to ensure rapid elution of the hydrophobic analyte while washing the column of late-eluting lipophilic matrix components.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
2.06040Isocratic hold
8.01090Linear ramp
12.01090Column wash
12.16040Re-equilibration
16.06040End of run
Sample Preparation Workflow

This extraction protocol is optimized for isolating the analyte from complex solid matrices (e.g., agricultural formulations or tissue samples).

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.0 g (± 0.1 mg) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add exactly 10.0 mL of Extraction Solvent (Acetonitrile:Water, 80:20 v/v). Causality: The high organic ratio disrupts hydrophobic matrix binding while maintaining enough polarity to penetrate the matrix.

  • Ultrasonication: Sonicate the mixture for 20 minutes at 25°C. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation of the thioether bond.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet insoluble matrix particulates.

  • Filtration: Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Causality: PTFE is chemically inert to Acetonitrile, and amber vials prevent potential UV-induced photo-oxidation of the sulfide.

Sample_Prep Step1 1. Weigh 1.0 g Sample (Complex Matrix) Step2 2. Add 10 mL Extraction Solvent (Acetonitrile:Water 80:20 v/v) Step1->Step2 Step3 3. Ultrasonic Extraction (20 min, 25°C) Step2->Step3 Step4 4. Centrifugation (10,000 rpm, 10 min, 4°C) Step3->Step4 Step5 5. Supernatant Filtration (0.22 µm PTFE Syringe Filter) Step4->Step5 Step6 6. HPLC-DAD Analysis Step5->Step6

Fig 2: Step-by-step sample extraction and preparation workflow.

Method Validation & Self-Validating System Criteria

This protocol operates as a self-validating system . Before any unknown sample is quantified, the system must pass the System Suitability Test (SST) using a 50 µg/mL reference standard. Failure to meet these criteria automatically invalidates the analytical batch, ensuring absolute data integrity.

Table 4: System Suitability and Validation Parameters

ParameterAcceptance CriteriaDemonstrated Performance
Retention Time (tR) RSD ≤ 1.0% (n=6)0.35%
Peak Area RSD ≤ 2.0% (n=6)0.82%
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.51.08
Theoretical Plates (N) ≥ 5,000> 12,000
Linearity (R²) ≥ 0.999 (1 - 100 µg/mL)0.9998
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.15 µg/mL
Matrix Recovery 90.0% – 110.0%98.4% ± 1.2%

Conclusion

The developed HPLC-DAD method provides a robust, highly selective, and self-validating framework for the quantification of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. By leveraging the π-π interaction capabilities of a Phenyl-Hexyl stationary phase and thermodynamic control via gradient elution, the method successfully isolates the target analyte from complex matrices, ensuring high-fidelity data for drug and formulation development.

References

  • Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. Journal of Agricultural and Food Chemistry (ACS Publications). 1

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. 2

  • Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles. Journal of Agricultural and Food Chemistry (ACS Publications). 3

Sources

Method

Application Note: Multinuclear NMR Characterization of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the structural elucidation of 4-fluorophenyl 4-methyl-1,2,3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the structural elucidation of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide using 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Scope

Heterocyclic thioethers, particularly those containing the 1,2,3-thiadiazole moiety, are highly valued in medicinal chemistry and agrochemical development due to their robust bioactivity and metabolic stability[1]. The compound 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (CAS: 338978-80-6) presents a unique analytical challenge and opportunity. Its structure lacks extensive aliphatic proton networks, meaning traditional 2D homonuclear correlation techniques (like COSY) are of limited use. Instead, structural verification relies heavily on understanding the precise heteronuclear spin-spin couplings ( JCF​ and JFH​ ) and the profound electronic deshielding effects exerted by the heteroaromatic system[2][3].

This protocol outlines a rigorous, causality-driven approach to acquiring and interpreting the multinuclear NMR spectra of this target molecule.

Experimental Protocol & Self-Validation System

To ensure absolute trustworthiness in the analytical output, this methodology embeds self-validating quality control steps directly into the workflow.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the synthesized or procured compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is selected because the target thioether is moderately non-polar, ensuring complete solvation without aggregation. TMS provides a reliable internal standard ( δ 0.00 ppm) for precise chemical shift calibration, which is critical when comparing subtle substituent effects[2].

Step 2: Instrument Setup & Shimming Validation
  • Procedure: Insert the sample into a 400 MHz (or higher) spectrometer equipped with a multinuclear broadband probe. Set the probe temperature to 298 K. Lock onto the deuterium frequency of CDCl 3​ .

  • Self-Validation Check (Critical): Execute automated gradient shimming (e.g., topshim), followed by a 1-scan 1 H acquisition. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl 3​ peak at δ 7.26 ppm.

    • Pass Condition: FWHM 1.0 Hz. Proceed to full acquisition.

    • Fail Condition: FWHM > 1.0 Hz. Re-shim the magnet. Reasoning: Poor magnetic field homogeneity will smear the fine 4JCF​ (approx. 3.5 Hz) and 4JFH​ (approx. 5.2 Hz) couplings, rendering the exact regiochemical assignment impossible.

Step 3: Acquisition Parameters
  • 1 H NMR: Pulse sequence: zg30; Spectral width: 20 ppm; Scans: 16; Relaxation delay (D1): 2.0 s.

  • 13 C{ 1 H} NMR: Pulse sequence: zgpg30 (proton-decoupled); Spectral width: 240 ppm; Scans: 1024; D1: 2.0 s. Reasoning: A 2-second D1 ensures adequate longitudinal relaxation ( T1​ ) for the quaternary carbons (C4 and C5 of the thiadiazole), which relax slowly due to the absence of directly attached protons[2].

  • 19 F NMR: Pulse sequence: zg (without proton decoupling); Spectral width: 100 ppm centered at -100 ppm; Scans: 64. Reasoning: Acquiring the fluorine spectrum without proton decoupling allows the observation of F-H splitting, providing definitive proof of the para-substitution pattern on the phenyl ring[3].

Multinuclear Data Presentation

The following tables summarize the quantitative spectral data expected for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide based on established structural motifs[2][4].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
Thiadiazole-CH 3​ 2.68Singlet (s)3H-C4-CH 3​
Phenyl H-2, H-67.45Doublet of doublets (dd)2H 3JHH​ = 8.5, 4JFH​ = 5.2Ortho to S
Phenyl H-3, H-57.10Triplet (t)2H 3JHH​ = 8.5, 3JFH​ = 8.5Ortho to F
Appears as a pseudo-triplet due to overlapping 3JHH​ and 3JFH​ values.
Table 2: 13 C{ 1 H} NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
Thiadiazole-CH 3​ 14.5Singlet (s)-C4-CH 3​
Phenyl C-3, C-5116.8Doublet (d) 2JCF​ = 22.1Ortho to F
Phenyl C-1128.0Doublet (d) 4JCF​ = 3.5Ipso to S
Phenyl C-2, C-6134.5Doublet (d) 3JCF​ = 8.2Ortho to S
Thiadiazole C-5142.5Singlet (s)-S-bound heterocycle
Thiadiazole C-4158.2Singlet (s)-CH 3​ -bound heterocycle
Phenyl C-4163.0Doublet (d) 1JCF​ = 249.5Ipso to F
Table 3: 19 F NMR Spectral Data (376 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JFH​ , Hz)Assignment
-112.5Triplet of triplets (tt) 3JFH​ = 8.5, 4JFH​ = 5.2Phenyl-F

Mechanistic Insights into Spectral Features

To achieve high-level analytical competency, one must understand the physical chemistry driving the observed chemical shifts and multiplicities:

  • Heterocyclic Deshielding of the Methyl Group: In standard aliphatic systems, a methyl group resonates near δ 0.9 ppm. However, the methyl group at the C4 position of the 1,2,3-thiadiazole ring is shifted dramatically downfield to δ 2.68 ppm[2]. Causality: The 1,2,3-thiadiazole ring is highly electron-deficient. The adjacent nitrogen (N3) and the conjugated π -system exert a strong inductive electron-withdrawing effect, stripping electron density from the methyl protons and reducing their magnetic shielding.

  • Carbon-Fluorine ( JCF​ ) Spin-Spin Coupling: The 13 C spectrum is dominated by the presence of the spin-½ 19 F nucleus, which splits the carbon signals into doublets. The magnitude of this splitting is a direct ruler for molecular connectivity[4]. The carbon directly attached to the fluorine (C4) exhibits a massive one-bond coupling ( 1JCF​≈249.5 Hz). The coupling decays predictably across the aromatic bonds ( 2JCF​≈22.1 Hz, 3JCF​≈8.2 Hz), providing a foolproof method for assigning the phenyl ring carbons without needing 2D HSQC/HMBC experiments.

  • The Para-Substitution Symmetry: The 1 H spectrum of the phenyl ring presents as an AA'BB' (or more accurately, AA'XX' due to fluorine) spin system. The symmetry of the para-substituted ring ensures that H-2 and H-6 are chemically equivalent, as are H-3 and H-5. The 1 H-coupled 19 F spectrum confirms this symmetry by presenting as a triplet of triplets (tt), proving the fluorine atom is splitting equally with two sets of equivalent protons[3].

Workflow Visualization

The following diagram maps the critical path for the acquisition and validation of the target compound's NMR data.

NMR_Workflow Prep Sample Preparation (CDCl3 + 0.03% TMS) LockShim Lock & Shim (Validation: TMS FWHM < 1Hz) Prep->LockShim Acq1H 1H NMR Acquisition (zg30, ns=16) LockShim->Acq1H Acq13C 13C{1H} NMR Acquisition (zgpg30, ns=1024) LockShim->Acq13C Acq19F 19F NMR Acquisition (zg, ns=64) LockShim->Acq19F Process Fourier Transform & Phase Correction Acq1H->Process Acq13C->Process Acq19F->Process Analyze Multiplet Analysis & J-Coupling Extraction Process->Analyze Validate Structural Confirmation (Target Thioether) Analyze->Validate

Figure 1: Self-validating multinuclear NMR acquisition and analysis workflow for thioethers.

References

  • Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. MDPI. Available at: [Link]

  • Fluorine NMR. Biophysical Society. Available at: [Link]

Sources

Application

Preclinical Application Note: In Vivo Evaluation of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Executive Summary & Mechanistic Rationale The compound 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (CAS: 338978-80-6) represents a highly specialized pharmacophore with significant potential in both agrochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (CAS: 338978-80-6) represents a highly specialized pharmacophore with significant potential in both agrochemical and pharmaceutical development. Heterocyclic systems containing the 1,2,3-thiadiazole moiety are well-documented bioisosteres of pyrimidine and exhibit a unique mesoionic character [1]. This distinct charge distribution allows the molecule to efficiently cross lipophilic cellular membranes while maintaining strong interactions with intracellular targets [1].

Furthermore, 1,2,3-thiadiazole derivatives are renowned for their dual-action capabilities: acting as direct antimicrobial/antifungal agents and as potent elicitors of Systemic Acquired Resistance (SAR) in host organisms [2]. The specific structural modifications in this compound—namely the para-fluoro substitution on the phenyl ring and the sulfide linkage—serve distinct pharmacokinetic purposes. The fluorine atom blocks rapid CYP450-mediated para-hydroxylation, thereby enhancing metabolic stability and half-life, while the sulfide bridge provides necessary conformational flexibility.

This application note provides a comprehensive, self-validating in vivo framework for evaluating the pharmacokinetics, metabolic fate, and systemic antifungal efficacy of this compound in mammalian models.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo studies, the formulation must be optimized to account for the compound's high lipophilicity (driven by the fluorophenyl and thiadiazole rings) and poor aqueous solubility.

  • Causality of Formulation Choice: Administering lipophilic sulfides in pure saline leads to rapid precipitation in the bloodstream, causing micro-embolisms and erratic pharmacokinetic readouts. To ensure a self-validating system where dose correlates linearly with exposure, a co-solvent system is mandatory.

  • Recommended Vehicle: 5% DMSO, 10% Tween 80, and 85% sterile physiological saline. DMSO acts as the primary solubilizer, Tween 80 prevents recrystallization upon aqueous dilution, and saline ensures isotonicity.

Pharmacokinetic (PK) & Metabolic Profiling Protocol

Rationale & Metabolic Tracking

Thioether (sulfide) linkages are highly susceptible to first-pass hepatic oxidation by Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO). The sulfide is sequentially oxidized to a sulfoxide (often retaining biological activity) and subsequently to a sulfone (typically inactive and rapidly excreted). A robust PK protocol must simultaneously quantify the parent compound and these two predicted metabolites via LC-MS/MS to accurately calculate total active exposure.

Metabolism Parent 4-fluorophenyl 4-methyl- 1,2,3-thiadiazol-5-yl sulfide (Active Parent) CYP Hepatic Oxidation (CYP450 / FMO) Parent->CYP First-pass metabolism Sulfoxide Sulfoxide Metabolite (Potentially Active) CYP->Sulfoxide [O] addition Sulfone Sulfone Metabolite (Inactive/Excreted) Sulfoxide->Sulfone [O] addition

Metabolic oxidation pathway of the sulfide linkage via hepatic enzymes.

Step-by-Step Methodology
  • Subject Preparation: Utilize male Sprague-Dawley rats (n=6 per route). Fast animals for 12 hours prior to oral dosing to eliminate food-effect variability on absorption.

  • Dosing:

    • Intravenous (IV) Cohort: Administer 2 mg/kg via the lateral tail vein.

    • Oral (PO) Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately transfer blood to K2EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Protein Precipitation (Self-Validating Step): Add 3 volumes of ice-cold acetonitrile containing a structurally similar internal standard (IS) (e.g., a chlorinated analog) to 1 volume of plasma. The IS corrects for matrix effects and extraction recovery variations.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 column. Utilize Multiple Reaction Monitoring (MRM) transitions specific to the parent mass [M+H]+, the sulfoxide [+16 Da], and the sulfone [+32 Da].

In Vivo Systemic Antifungal Efficacy Protocol

Rationale

Given the strong precedent of 1,2,3-thiadiazole derivatives exhibiting broad-spectrum antifungal activity [3, 4], a systemic Candida albicans murine model is the gold standard for efficacy validation.

  • Immunocompetent vs. Neutropenic Models: We utilize an immunocompetent model. While neutropenic models (induced via cyclophosphamide) isolate direct fungicidal activity, an immunocompetent model is required here to capture the compound's potential to trigger Systemic Acquired Resistance (SAR) and host macrophage activation, which is a hallmark of thiadiazole elicitors [2].

Workflow Start In Vivo Murine Model (BALB/c Mice) Infection Systemic Inoculation (C. albicans IV) Start->Infection Dosing Compound Admin (PO/IV) Vehicle, Low, High, Control Infection->Dosing Efficacy Efficacy Monitoring (Survival & Clinical Signs) Dosing->Efficacy Burden Tissue Fungal Burden (Kidney CFU/g) Dosing->Burden Analysis Data Synthesis (Statistical & Histopathology) Efficacy->Analysis Burden->Analysis

In vivo experimental workflow for systemic antifungal efficacy evaluation.

Step-by-Step Methodology
  • Inoculum Preparation: Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA) for 24h. Suspend colonies in sterile saline and adjust to a concentration of 1×106 CFU/mL using a hemocytometer.

  • Infection: Inject 0.1 mL of the inoculum ( 1×105 CFU/mouse) into the lateral tail vein of female BALB/c mice (n=10 per group).

  • Treatment Regimen (Blinded):

    • Group 1 (Negative Control): Vehicle only (PO, BID).

    • Group 2 (Positive Control): Fluconazole 10 mg/kg (PO, BID).

    • Group 3 (Low Dose): 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide 5 mg/kg (PO, BID).

    • Group 4 (High Dose): 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide 20 mg/kg (PO, BID).

    • Initiate treatment 2 hours post-infection and continue for 5 days.

  • Clinical Observation: Monitor animals twice daily for signs of morbidity (ruffled fur, lethargy, hunched posture). Euthanize animals reaching humane endpoints.

  • Fungal Burden Quantification: On Day 6, euthanize surviving animals. Aseptically remove the kidneys (the primary target organ for systemic candidiasis). Homogenize the tissue in 1 mL sterile saline, perform 10-fold serial dilutions, and plate on SDA. Incubate at 35°C for 24-48h and count CFUs.

Quantitative Data Synthesis

To ensure rigorous comparison, all data must be synthesized into standardized matrices. Below are the required structures for reporting PK and Efficacy data.

Table 1: Pharmacokinetic Parameter Matrix (Example Structure)

AnalyteRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)Bioavailability (F%)
Parent Compound IV2.0Quantify0.083QuantifyQuantify100%
Parent Compound PO10.0QuantifyQuantifyQuantifyQuantifyCalculate
Sulfoxide Metabolite PO10.0QuantifyQuantifyQuantifyQuantifyN/A

Table 2: In Vivo Efficacy Endpoints & Scoring Criteria

Treatment GroupDose (mg/kg)Median Survival (Days)Mean Kidney Burden (log10 CFU/g)Log Reduction vs. Vehiclep-value (ANOVA)
Vehicle Control 0e.g., 3.5e.g., 6.8 ± 0.4--
Fluconazole (Control) 10>14e.g., 2.1 ± 0.34.7<0.001
Test Compound (Low) 5RecordRecordCalculateCalculate
Test Compound (High) 20RecordRecordCalculateCalculate

References

  • Thiadiazole derivatives as anticancer agents. National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). Available at:[Link][INDEX: 2.3]

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. ACS Publications - Journal of Agricultural and Food Chemistry. Available at:[Link] [INDEX: 2.2]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press - Drug Design, Development and Therapy. Available at:[Link] [INDEX: 2.7]

  • Microwave-Assisted Synthesis and Antifungal Activity of Some Novel Thioethers Containing 1,2,4-Triazole Moiety. MDPI - Molecules. Available at:[Link] [INDEX: 2.6]

Method

Application Notes and Protocols: Formulation Techniques for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide in Agriculture

Abstract This document provides a comprehensive guide for researchers, scientists, and formulation development professionals on creating stable and effective agricultural formulations for the novel active ingredient, 4-f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and formulation development professionals on creating stable and effective agricultural formulations for the novel active ingredient, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. Due to the limited publicly available data on this specific molecule, this guide establishes a foundational methodology based on the known physicochemical properties of related thiadiazole-based fungicides and pesticides. The protocols herein are designed as robust starting points for developing key formulation types, including Suspension Concentrates (SC), Wettable Powders (WP), and Water-Dispersible Granules (WDG). Each section details the scientific rationale behind component selection, step-by-step laboratory-scale production protocols, and critical quality control parameters, empowering researchers to innovate and optimize formulations for this promising new active ingredient.

Introduction: The Role of Formulation in Agrochemical Efficacy

The biological activity of an active ingredient (AI) like 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is only one component of a successful agricultural product. Formulation science bridges the gap between a potent molecule and an effective, safe, and user-friendly product. A robust formulation ensures that the AI is delivered to the target pest or pathogen efficiently, remains stable during storage and transport, and is compatible with modern application equipment.

Thiadiazole derivatives have shown promise in agriculture as pesticides and plant growth regulators.[1] The subject of this guide, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, is a solid AI with anticipated low water solubility, a common characteristic for this class of compounds. This property dictates the most viable formulation strategies, which focus on creating stable dispersions of solid particles in a liquid or converting the solid into a form that readily disperses in water upon use.

This guide will focus on three primary formulation types suitable for such an active ingredient:

  • Suspension Concentrates (SC): A liquid formulation where the solid AI is suspended in water.[2]

  • Wettable Powders (WP): A dry powder that forms a suspension when mixed with water.[3]

  • Water-Dispersible Granules (WDG): A granular, non-dusty formulation that disperses into a suspension in water.[4]

Pre-Formulation Assessment: Characterizing the Active Ingredient

Before initiating formulation development, a thorough characterization of the active ingredient is paramount. These data inform all subsequent decisions regarding formulation type, excipient selection, and processing methods.

Key Physicochemical Properties to Determine:

  • Aqueous Solubility: Determines if a solution-based formulation is possible or if a dispersion is necessary. (See CIPAC Method MT 56).[5]

  • Melting Point: High melting points are suitable for most formulation types, while low melting points can be problematic for dry milling processes due to heat generation but may be suitable for novel techniques like melt suspension.[6][7] (See CIPAC Method MT 3).[5]

  • Particle Size Distribution (PSD) of Technical Grade AI: The initial particle size will influence the milling efficiency required to reach the target PSD for a stable suspension.

  • Chemical Stability: Assess stability at various pH levels and temperatures to identify potential degradation pathways that must be mitigated by the formulation.

  • Density: Important for calculating formulation recipes and predicting potential for sedimentation.

Formulation Development Workflow

The process of developing a new agrochemical formulation is a systematic, multi-step process. The following diagram illustrates a typical workflow, which forms the basis of the protocols described in this guide.

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Validation AI_Char AI Physicochemical Characterization Form_Select Select Formulation Type (SC, WP, WDG) AI_Char->Form_Select Excipient_Screen Screen Excipients (Dispersants, Wetters) Form_Select->Excipient_Screen Lab_Batch Prepare Lab-Scale Batches Excipient_Screen->Lab_Batch QC_Test Initial Quality Control (Particle Size, Viscosity) Lab_Batch->QC_Test Stability_Study Accelerated Storage Stability Testing QC_Test->Stability_Study Final_QC Full CIPAC QC Testing Stability_Study->Final_QC

Caption: General workflow for agricultural formulation development.

Suspension Concentrate (SC) Formulations

SC formulations, also known as flowables, are a popular choice for water-insoluble solid AIs.[2] They are dust-free, easy to measure and pour, and offer high AI loading.[2][8] The primary challenge is preventing particle agglomeration and sedimentation over time.

4.1 Scientific Rationale for SC Components

A stable SC formulation is a finely balanced colloidal system. Each component plays a critical role:

  • Active Ingredient (AI): The solid particles must be milled to a fine, uniform size (typically 2-5 microns) to ensure stability and biological efficacy.

  • Wetting Agent: Reduces the surface tension between the solid AI particles and the water, allowing the water to displace air from the particle surfaces during milling and dilution.[9]

  • Dispersing Agent: Adsorbs onto the surface of the AI particles, preventing them from re-agglomerating through steric or electrostatic repulsion.[6] This is crucial for long-term stability.

  • Antifreeze Agent (e.g., Propylene Glycol): Prevents the formulation from freezing and maintains its pourability at low temperatures.[9]

  • Thickener (e.g., Xanthan Gum): Increases the viscosity of the aqueous phase, slowing down the rate of sedimentation of the suspended particles.

  • Biocide: Prevents microbial growth in the water-based formulation.

  • Antifoaming Agent: Prevents excessive foam generation during manufacturing and when the user dilutes the product in the spray tank.

4.2 Protocol: Laboratory-Scale SC Formulation (500 g/L AI)

This protocol is a starting point for developing a 500 g/L SC formulation of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

Table 1: Example SC Formulation Recipe

ComponentFunctionTypical % (w/w)Example Amount (g) for 500g Batch
Technical AI (>98%)Active Ingredient45.0225.0
Anionic Dispersant (e.g., Lignosulfonate)Dispersant3.015.0
Non-ionic Wetting Agent (e.g., Alcohol Ethoxylate)Wetting Agent2.010.0
Propylene GlycolAntifreeze8.040.0
Xanthan Gum (2% pre-gel)Thickener10.050.0
Silicone-based DefoamerAntifoam0.52.5
BiocidePreservative0.21.0
WaterDispersion Medium31.3156.5
Total 100.0 500.0

Procedure:

  • Prepare Thickener Pre-gel: Slowly add 2g of Xanthan Gum to 98g of water while mixing with a high-shear mixer until a smooth, lump-free gel is formed.

  • Prepare Aqueous Phase: In a primary mixing vessel, combine the water, propylene glycol, wetting agent, and dispersing agent. Mix until fully dissolved.

  • Incorporate AI: While stirring the aqueous phase, slowly add the powdered 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide technical AI. Continue mixing until a homogeneous slurry is formed.

  • Wet Milling: Transfer the slurry to a laboratory-scale bead mill. Mill the slurry until the desired particle size is achieved (target D90 < 10 µm, D50 < 5 µm). Monitor particle size periodically using a laser diffraction particle size analyzer.

  • Final Formulation: Transfer the milled concentrate to a mixing vessel. Slowly add the Xanthan Gum pre-gel, defoamer, and biocide while stirring gently. Continue mixing until the formulation is homogeneous.

4.3 Quality Control for SC Formulations

Table 2: Key QC Tests for SC Formulations

ParameterCIPAC MethodTarget ValueRationale
SuspensibilityMT 161> 80%Ensures particles remain suspended in the spray tank after dilution.[10]
Spontaneity of DispersionMT 160> 90%Measures how well the concentrate disperses in water without agitation.[10]
Particle Size DistributionMT 187D50: 2-5 µmCritical for stability; large particles settle, very fine particles can lead to Ostwald ripening.
ViscosityMT 192200-800 mPa·sEnsures the product is pourable but stable against sedimentation.
Accelerated Storage StabilityMT 46.3No significant changeThe formulation is stored at elevated temperatures (e.g., 54°C for 14 days) to predict long-term shelf life.[11]
Persistent FoamingMT 47.2< 60 mL after 1 minEnsures no excessive foam in the spray tank.[10]
Wettable Powder (WP) Formulations

WP formulations are a dry powder that forms a suspension when mixed with water by the end-user.[3] They are cost-effective, have a long shelf life, and can accommodate high AI loadings.[12] However, they can pose an inhalation hazard during handling and may be difficult to mix.[3][13]

5.1 Scientific Rationale for WP Components
  • Active Ingredient (AI): The core component.

  • Wetting Agent: Crucial for allowing the powder to mix with water instead of floating on the surface. It reduces the surface tension between the solid particles and the water.[3]

  • Dispersing Agent: Prevents the wetted particles from clumping together (flocculating) in the spray tank.[6]

  • Carrier/Diluent (e.g., Kaolin Clay, Silica): An inert material used to adjust the concentration of the AI and improve the flowability of the powder.[6][13]

5.2 Protocol: Laboratory-Scale WP Formulation (80% AI)

Table 3: Example WP Formulation Recipe

ComponentFunctionTypical % (w/w)Example Amount (g) for 500g Batch
Technical AI (>98%)Active Ingredient80.0400.0
Anionic Dispersant (e.g., Sodium Lignosulfonate)Dispersant5.025.0
Non-ionic Wetting Agent (e.g., Sodium Alkyl Naphthalene Sulfonate)Wetting Agent2.010.0
Synthetic Amorphous SilicaCarrier / Grinding Aid13.065.0
Total 100.0 500.0

Procedure:

  • Pre-blending: Combine all components in a suitable blender (e.g., a V-blender) and mix for 15-20 minutes until a homogenous powder is obtained.

  • Milling: Process the pre-blended powder through an air-jet mill or a hammer mill. The goal is to fracture the AI crystals and intimately mix all components to achieve a fine, uniform particle size (target D90 < 25 µm).

  • Packaging: The final powder should be packaged in moisture-proof containers.

5.3 Quality Control for WP Formulations

Table 4: Key QC Tests for WP Formulations

ParameterCIPAC MethodTarget ValueRationale
WettabilityMT 53.3< 1 minuteEnsures the powder readily mixes into water upon addition to the spray tank.[10]
SuspensibilityMT 184> 60%Measures the ability of the powder to remain suspended after dilution.[10]
Wet Sieve TestMT 185< 2% retained on 75 µm sieveChecks for oversized particles that could block spray nozzles.
DustinessMT 171.1As low as possibleImportant for operator safety to minimize inhalation risk.[14]
Water-Dispersible Granule (WDG) Formulations

WDGs, also known as dry flowables, offer the benefits of WP formulations (high AI loading, good stability) while significantly reducing dust and improving handling safety.[4] They are granules that disintegrate rapidly in water to form a suspension.[4][15]

6.1 Scientific Rationale for WDG Components

WDG formulations contain the same core components as WPs (AI, wetter, dispersant, carrier) but with the addition of:

  • Binding Agent: Helps the powder particles adhere together to form a granule during the manufacturing process.

  • Disintegrant: Causes the granule to rapidly break apart when added to water.[16]

6.2 Protocol: Laboratory-Scale WDG Formulation (80% AI)

WDG production is more complex than WP and typically involves agglomeration techniques like extrusion or fluid-bed granulation.[15]

WDG_Workflow Start Dry Blend (AI, Wetter, Dispersant, Carrier) Mix Add Water/Binder & Mix to Wet Mass Start->Mix Extrude Extrude through Screen to form Noodles Mix->Extrude Dry Dry Granules (Fluid Bed Dryer) Extrude->Dry Sieve Sieve to Select Desired Granule Size Dry->Sieve End Final WDG Product Sieve->End

Caption: Typical extrusion granulation process for WDG manufacturing.

Procedure (Conceptual Outline for Extrusion Method):

  • Dry Blending: Prepare a homogenous dry blend of the AI, wetting agents, dispersing agents, and carriers, similar to the WP process.

  • Wet Massing: Slowly add a small, controlled amount of water (often containing a binder) to the dry blend under low-shear mixing until a dough-like, extrudable mass is formed.

  • Extrusion: Force the wet mass through an extruder with a die plate to form uniform "noodles."

  • Drying: Dry the extruded noodles in a fluid-bed dryer until the moisture content is within the specified range (e.g., < 2%).

  • Sieving: Sieve the dried product to remove any fine powder or oversized granules, resulting in a uniform, free-flowing granular product.

6.3 Quality Control for WDG Formulations

In addition to the tests for WPs, WDGs require specific tests related to their granular form.

Table 5: Key QC Tests for WDG Formulations

ParameterCIPAC MethodTarget ValueRationale
DispersibilityMT 174> 80%Ensures the granules break down and disperse evenly in water.[10]
Attrition ResistanceMT 178.2< 10% finesMeasures the granule's ability to withstand abrasion during transport without creating dust.
FlowabilityMT 172.1Free-flowingEnsures the product can be poured and measured easily.[14]
Conclusion and Future Directions

The protocols and methodologies outlined in this guide provide a robust framework for developing efficacious and stable agricultural formulations of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. The choice between an SC, WP, or WDG formulation will depend on factors such as target cost, desired handling characteristics, and available manufacturing capabilities.

Successful formulation development is an iterative process. Researchers should use these protocols as a starting point, systematically optimizing the types and concentrations of excipients to achieve the desired performance and stability profile. Further investigation into nano-suspensions or oil-based dispersions (OD) could also yield formulations with enhanced biological activity. Adherence to internationally recognized testing standards, such as those provided by CIPAC, is essential for ensuring product quality and consistency.[5][17]

References
  • BPCA. (2022, September 6). Know your formulations. Retrieved from [Link]

  • Brewer International. (2020, November 12). Pesticides 101: Introduction to Pesticide Adjuvants and Surfactants. Retrieved from [Link]

  • Croda Agriculture. Wettable powder (WP) formulations. Retrieved from [Link]

  • Agro Chemicals. Formulation. Retrieved from [Link]

  • LCI Corporation. Water Dispersible Granule & Water Soluble Granule Manufacturing. Retrieved from [Link]

  • CIPAC. (n.d.). CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis. Retrieved from [Link]

  • Tu, M., & Randall, J. M. (2003). Weed control methods handbook.
  • SBR-Int. Wettable Powder (WP) Formulation. Retrieved from [Link]

  • MCB Books. Wettable powders properties | Formulations | Production Process. Retrieved from [Link]

  • SBR-Int. Suspension Concentrate (SC) Formulations. Retrieved from [Link]

  • Croda Agriculture. Water dispersible granule (WDG). Retrieved from [Link]

  • Labtec. (2023, April 4). Independent Laboratory Testing to CIPAC Methods. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 11). An innovative formulation approach for low-melting ingredients: optimizing an alternative melt suspension technique for Pyraclostrobin suspension concentrate. Retrieved from [Link]

  • FAO/WHO. Emulsifiable Concentrates (EC). Retrieved from [Link]

  • FAO/WHO. Water Dispersible Granules (WG and WG-SB). Retrieved from [Link]

  • Scribd. Asia Pacific Formulation Guide. Retrieved from [Link]

  • Michigan State University Extension. (2025, August 19). Understanding adjuvants and surfactants for improved pest management in ornamental crop production – Part I. Retrieved from [Link]

  • National Pesticide Information Center. (2023, November 7). Adjuvants in Pesticides. Retrieved from [Link]

  • Miller, P., & Westra, P. Herbicide Surfactants and Adjuvants. Retrieved from [Link]

  • Wilson Fuel Co. Limited. (2024, November 25). Understanding different kinds of Adjuvants and Surfactants. Retrieved from [Link]

  • Google Patents. CN102516267A - Thiodiazole copper compound, and its preparation method, preparation and application in control of agricultural plant diseases.
  • Liu, H., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 57(10), 4243-4249.
  • Zhang, L., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(22), 5432.

Sources

Application

Application Notes &amp; Protocols: Evaluating 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide as a Novel Plant Defense Elicitor

Abstract: This document provides a comprehensive guide for researchers and scientists on the evaluation of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (hereafter referred to as FTM-Sulfide) as a candidate plant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers and scientists on the evaluation of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (hereafter referred to as FTM-Sulfide) as a candidate plant defense elicitor. Plant defense elicitors are compounds that activate innate immunity in plants, leading to broad-spectrum, long-lasting resistance against pathogens, a state known as Systemic Acquired Resistance (SAR).[1][2] FTM-Sulfide belongs to the thiadiazole class of chemicals, which includes known synthetic elicitors like Tiadinil (TDL).[3][4][5] These compounds are valued as alternatives to conventional pesticides as they protect crops by leveraging the plant's own defense machinery rather than through direct antimicrobial action.[3] This guide outlines the hypothesized mechanism of action for FTM-Sulfide based on its structural analogs and provides a suite of detailed protocols for its systematic evaluation, from initial phytotoxicity screening to in-depth mechanistic validation of its defense-inducing properties.

Section 1: Introduction and Hypothesized Mechanism of Action

The challenge of securing global food production necessitates innovative and sustainable approaches to crop protection. Synthetic plant defense elicitors, which "prime" or directly activate the plant's immune system, represent a promising frontier.[3][5] The 1,2,3-thiadiazole heterocyclic core is a well-established scaffold for designing potent elicitors.[6] Compounds like Tiadinil (TDL) and Isotianil function by inducing SAR, a long-lasting and broad-spectrum resistance effective against a wide range of pathogens.[3][4]

Based on the activity of its structural analogs, FTM-Sulfide is hypothesized to function as a functional analog of salicylic acid (SA), a key plant defense hormone.[3][5] It is presumed to act downstream of SA accumulation but requires the central regulator Non-expressor of Pathogenesis-Related genes 1 (NPR1) to transduce the defense signal. This mode of action triggers a cascade of downstream defense responses, including the production of reactive oxygen species (ROS), fortification of the cell wall, and the expression of Pathogenesis-Related (PR) proteins, which collectively establish a state of SAR.[1][3]

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism by which FTM-Sulfide induces plant defense.

Elicitor_Signaling_Pathway cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus FTM_Sulfide FTM-Sulfide Signaling_Cascade Early Signaling (ROS Burst, Ca2+ Flux) FTM_Sulfide->Signaling_Cascade Hypothesized to act downstream of SA Receptor Putative Receptor Receptor->Signaling_Cascade 2. Signal Transduction NPR1_Oligomer NPR1 Oligomer (Inactive) Signaling_Cascade->NPR1_Oligomer NPR1_Monomer NPR1 Monomer NPR1_Active NPR1 Active NPR1_Monomer->NPR1_Active 5. Nuclear Translocation NPR1_Oligomer->NPR1_Monomer 4. Monomerization SA Salicylic Acid (SA) (Endogenous) SA->NPR1_Oligomer TGA_Factors TGA Transcription Factors NPR1_Active->TGA_Factors 6. Co-activation PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) TGA_Factors->PR_Genes 7. Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR 8. Defense Establishment

Caption: Hypothesized signaling pathway for FTM-Sulfide-induced plant defense.

Section 2: Foundational Assays and Experimental Design

Before evaluating the efficacy of FTM-Sulfide, it is crucial to establish its fundamental properties: whether it acts as a true elicitor (lacks direct antimicrobial activity) and the concentration range that is effective without being phytotoxic.

Protocol 2.1: In Vitro Antimicrobial Activity Assay

Rationale: A defining characteristic of a plant defense elicitor is its ability to induce resistance without being directly toxic to pathogens.[3] This assay verifies that FTM-Sulfide does not inhibit pathogen growth in vitro, distinguishing it from conventional fungicides.

Materials:

  • FTM-Sulfide stock solution (e.g., 100 mM in DMSO)

  • Pathogen of interest (e.g., fungus Botrytis cinerea or bacterium Pseudomonas syringae)

  • Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth/Agar for fungi, King's B for bacteria)

  • Commercial fungicide/antibiotic (Positive Control)

  • Solvent (e.g., DMSO, Negative Control)

  • Sterile microplates or petri dishes

  • Spectrophotometer or caliper for measuring growth

Procedure:

  • Prepare a serial dilution of FTM-Sulfide in the liquid growth medium to achieve final concentrations (e.g., 1, 10, 50, 100, 200 µM).

  • Include controls: medium with the positive control, medium with the solvent (at the highest concentration used for FTM-Sulfide), and medium alone (growth control).

  • Inoculate the medium in each well or plate with a standard concentration of the pathogen (e.g., 1x10^5 spores/mL for fungi).

  • Incubate under optimal growth conditions for the pathogen.

  • Measure pathogen growth over time. For liquid cultures, measure optical density (OD600). For solid cultures, measure the diameter of the fungal colony.

  • Calculate the percentage of growth inhibition relative to the solvent control.

Expected Outcome: FTM-Sulfide should exhibit minimal to no inhibition of pathogen growth (<15-20%), while the positive control should show significant inhibition.[6]

Protocol 2.2: Plant Phytotoxicity Assessment

Rationale: Determining the optimal, non-toxic concentration of the elicitor is critical for all subsequent in-planta experiments. High concentrations of chemical treatments can cause stress, leading to stunted growth, chlorosis, or necrosis, which can confound the results of disease resistance assays.[7]

Materials:

  • Model plants (e.g., 4-week-old Arabidopsis thaliana or tobacco)

  • FTM-Sulfide solutions at various concentrations (e.g., 0, 10, 50, 100, 250, 500 µM) in a spray buffer (e.g., 0.01% Tween-20)

  • Spray buffer (Mock/Control)

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Group plants into treatment sets, with at least 5-10 plants per concentration.

  • Apply treatments by foliar spray until runoff or by soil drench with a defined volume. Ensure even coverage.

  • Return plants to the growth chamber.

  • Observe and score plants for signs of phytotoxicity at 3, 5, and 7 days post-treatment. Use a scoring scale (see Table 1).

  • Measure plant biomass (fresh weight) at the end of the observation period as a quantitative metric.

Data Presentation: Phytotoxicity Scoring

ScoreDescription
0No visible damage, same as mock-treated control.
1Minor chlorosis on <10% of leaf area.
2Moderate chlorosis on 10-30% of leaf area.
3Severe chlorosis and/or minor necrotic spots.
4Extensive necrosis and/or significant stunting.

Expected Outcome: Identification of the Maximum Tolerated Dose (MTD), which is the highest concentration that results in a phytotoxicity score of 0 or 1. This concentration range should be used for subsequent efficacy trials.

Section 3: Efficacy Evaluation: Whole Plant Protection Assays

This section details the core experiments to determine if FTM-Sulfide treatment can effectively protect plants against pathogen attack.

Protocol 3.1: Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

Rationale: This assay directly tests the central hypothesis: does pre-treatment with FTM-Sulfide induce systemic resistance in untreated distal leaves against a subsequent pathogen challenge? This is the hallmark of SAR.[1][8] Arabidopsis thaliana and the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) form a well-characterized model system for studying SAR.

Materials:

  • 4-5 week-old Arabidopsis thaliana (Col-0 accession) plants.

  • FTM-Sulfide at the predetermined optimal concentration.

  • Positive control elicitor: Acibenzolar-S-methyl (ASM/BTH) at 100 µM.[9][10]

  • Mock solution (spray buffer).

  • Pst DC3000 bacterial culture.

  • 10 mM MgCl2 for bacterial suspension.

  • Syringe without a needle for pressure infiltration.

  • Sterile homogenizer and plates with selective medium (King's B with rifampicin) for bacterial quantification.

Experimental Workflow

SAR_Assay_Workflow node_start Start: 4-week-old Arabidopsis plants node_treat Step 1: Elicitor Treatment (Primary Leaves) - Mock - FTM-Sulfide - BTH (Positive Control) node_start->node_treat node_incubate Step 2: Incubation Period (SAR Establishment) 48-72 hours node_treat->node_incubate node_challenge Step 3: Pathogen Challenge (Systemic/Distal Leaves) Infiltrate with Pst DC3000 node_incubate->node_challenge node_symptoms Step 4: Disease Evaluation (3 days post-infection) - Visual Symptom Scoring - Bacterial Titer Quantification node_challenge->node_symptoms node_end End: Data Analysis node_symptoms->node_end

Caption: Workflow for the whole plant SAR protection assay.

Procedure:

  • Elicitor Treatment: Treat two lower (primary) leaves of each plant with 50 µL of the respective solution (Mock, FTM-Sulfide, or BTH). Do not treat the upper (systemic) leaves.

  • SAR Establishment: Place plants back in the growth chamber for 48-72 hours to allow for the systemic signal to propagate and establish resistance.

  • Pathogen Challenge: Prepare a suspension of Pst DC3000 in 10 mM MgCl2 at a concentration of 1x10^5 colony-forming units (CFU)/mL. Using a needleless syringe, infiltrate this suspension into two upper, systemic (previously untreated) leaves.

  • Disease Evaluation (3 days post-infection):

    • Visual Symptoms: Score the infiltrated leaves based on the extent of chlorosis and necrosis.

    • Bacterial Quantification: Excise a leaf disc of known area from the infiltrated zone. Homogenize the disc in 10 mM MgCl2, serially dilute the homogenate, and plate on selective medium. Incubate for 48 hours and count the colonies to determine the CFU per unit leaf area.

Data Presentation: Example Disease Resistance Data

TreatmentDisease Severity Score (0-5)Bacterial Titer (log10 CFU/cm²)
Mock4.2 ± 0.57.5 ± 0.3
FTM-Sulfide1.5 ± 0.45.2 ± 0.4
BTH (Control)1.1 ± 0.34.8 ± 0.2
(Note: Data are hypothetical examples for illustrative purposes.)

Expected Outcome: Plants treated with FTM-Sulfide should exhibit significantly reduced disease symptoms and support lower bacterial growth in systemic leaves compared to mock-treated plants, ideally at a level comparable to the BTH positive control.

Section 4: Mechanistic Validation Assays

These protocols aim to confirm that the observed disease resistance is due to the activation of known plant defense pathways.

Protocol 4.1: Histochemical Staining for Reactive Oxygen Species (ROS)

Rationale: A rapid burst of ROS, particularly hydrogen peroxide (H2O2), is one of the earliest cellular responses to elicitor perception.[1][11] Staining with 3,3'-diaminobenzidine (DAB) allows for the in-situ visualization of H2O2 accumulation.

Procedure:

  • Treat plant leaves with Mock, FTM-Sulfide, or BTH.

  • At early time points (e.g., 0, 15, 30, 60 minutes) post-treatment, excise the leaves.

  • Infiltrate leaves with a 1 mg/mL solution of DAB (pH 3.8) and incubate in the dark for 8 hours.

  • Destain the leaves by boiling in ethanol (96%) to remove chlorophyll.

  • Visualize the reddish-brown precipitate, indicative of H2O2, and capture images.

Expected Outcome: Leaves treated with FTM-Sulfide should show a rapid and transient accumulation of the dark precipitate compared to the mock control, indicating an induced ROS burst.[4][12]

Protocol 4.2: Expression Analysis of Pathogenesis-Related (PR) Genes by RT-qPCR

Rationale: The expression of PR genes is a definitive molecular marker for the establishment of SAR.[2][13][14] Quantifying the transcript levels of key PR genes (PR-1, PR-2, PR-5) confirms the activation of the SA-dependent defense pathway downstream of NPR1.[3]

Procedure:

  • Treat plants (as in Protocol 3.1) with Mock, FTM-Sulfide, or BTH.

  • Harvest systemic leaf tissue at various time points (e.g., 0, 24, 48, 72 hours) post-treatment.

  • Immediately freeze the tissue in liquid nitrogen.

  • Extract total RNA using a suitable kit.

  • Synthesize cDNA via reverse transcription.

  • Perform quantitative PCR (qPCR) using specific primers for PR-1, PR-2, PR-5, and a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Data Presentation: Example Gene Expression Data

GeneTreatmentFold Change (vs. Mock at 48h)
PR-1FTM-Sulfide150 ± 25
PR-1BTH (Control)200 ± 30
PR-2FTM-Sulfide80 ± 15
PR-2BTH (Control)110 ± 20
(Note: Data are hypothetical examples for illustrative purposes.)

Expected Outcome: FTM-Sulfide treatment should lead to a significant and time-dependent increase in the transcript levels of PR genes in systemic tissues, confirming the activation of SAR at the molecular level.

Protocol 4.3: Quantification of Phytoalexin Accumulation

Rationale: Phytoalexins are low molecular weight antimicrobial compounds synthesized de novo by plants in response to stress, including elicitor treatment.[1][15][16] Camalexin is the primary phytoalexin in Arabidopsis and its quantification provides another robust indicator of an active defense response.[17][18]

Procedure:

  • Treat plants and harvest tissue as described in Protocol 4.2.

  • Extract metabolites by homogenizing the leaf tissue in 80% methanol.

  • Centrifuge the extract to pellet debris and collect the supernatant.

  • Analyze and quantify camalexin levels using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector or mass spectrometer (LC-MS).[18][19][20]

  • Use an authentic camalexin standard to generate a calibration curve for absolute quantification.

Expected Outcome: A significant increase in camalexin concentration in FTM-Sulfide-treated plants compared to mock-treated controls.

Section 5: Conclusion and Future Directions

The protocols detailed in this guide provide a systematic and robust framework for validating 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide as a bona fide plant defense elicitor. A successful outcome from these experiments—demonstrating a lack of direct antimicrobial activity, induction of SAR against pathogens, and activation of hallmark defense responses like ROS production, PR gene expression, and phytoalexin synthesis—would strongly support its potential for development as a novel crop protection agent.

Future work should focus on expanding the evaluation to include:

  • A broader range of plant species: Assessing efficacy in agronomically important crops (e.g., tomato, rice, wheat).

  • Diverse pathogens: Testing against different types of pathogens, including fungi, oomycetes, and viruses.

  • Field trials: Evaluating performance under real-world agricultural conditions to assess durability and environmental factors.[21]

  • Mechanism of Perception: Investigating the specific cellular receptors or targets with which FTM-Sulfide interacts to initiate the defense signaling cascade.

References

  • Darvill, A. G., & Albersheim, P. (1984). Phytoalexins and Their Elicitors - A Defense Against Microbial Infection in Plants. Annual Review of Plant Physiology. [Link]

  • Gozzo, F., & Faoro, F. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science. [Link]

  • Moreno-Pérez, A., Martínez-Ferri, E., Pliego-Alfaro, F., & Pliego, C. (2020). Elicitors and Plant Defence. JOJ Horticulture and Arboriculture. [Link]

  • van Loon, L. C., Rep, M., & Pieterse, C. M. J. (2006). Significance of inducible defense-related proteins in infected plants. Annual Review of Phytopathology. [Link]

  • Thakur, M., & Sohal, B. S. (2013). Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review. ISRN Biochemistry. [Link]

  • Various Authors. (2025). From Defense to Production: The Role of Elicitors in Enhancing Plant-Derived Secondary Metabolites for Commercial Use. ResearchGate. [Link]

  • Sinha, M., et al. (2017). Pathogenesis Related Protein – A brief abridgment of types and functions. JETIR. [Link]

  • Ahuja, I., et al. (2011). Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: A comparison of five analytical methods. University of Johannesburg Repository. [Link]

  • Ali, S., et al. (2024). PATHOGENESIS-RELATED PROTEINS IN PLANTS: MOLECULAR FEATURES, FUNCTIONAL DIVERSITY, AND BIOTECHNOLOGICAL APPLICATIONS. ResearchGate. [Link]

  • Ahuja, I., et al. (2011). Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods. PubMed. [Link]

  • Lifeasible. Phytoalexin Assay. Lifeasible. [Link]

  • Linthorst, H. J. M. (1991). Pathogenesis-related proteins of plants. Critical Reviews in Plant Sciences. [Link]

  • Ahuja, I., et al. (2011). Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: A comparison of five analytical methods. ResearchGate. [Link]

  • Lee, S. W., et al. (2017). A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.). Journal of Applied Biological Chemistry. [Link]

  • Wikipedia Contributors. (2023). Pathogenesis-related protein. Wikipedia. [Link]

  • Max Planck Institute for Plant Breeding Research. (2022). Researchers develop a new biochemical process to analyze plant immunity. News-Medical.net. [Link]

  • USDA ARS. (2018). Molecular and Biochemical Characterization of Biotic and Abiotic Stress on Plant Defense Responses in Maize. USDA ARS. [Link]

  • Zhang, Y., et al. (2022). Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2. International Journal of Molecular Sciences. [Link]

  • Henry, G., et al. (2014). Molecular effects of resistance elicitors from biological origin and their potential for crop protection. Frontiers in Plant Science. [Link]

  • Sharma, A., et al. (2021). How do plants defend themselves against pathogens-Biochemical mechanisms and genetic interventions. Physiological and Molecular Plant Pathology. [Link]

  • Redman, R. S., et al. (1999). Biochemical Analysis of Plant Protection Afforded by a Nonpathogenic Endophytic Mutant of Colletotrichum magna. Plant Physiology. [Link]

  • Li, Y., et al. (2025). Elicitor from Trichothecium roseum Activates the Disease Resistance of Salicylic Acid, Jasmonic Acid, and Ca-Dependent Pathways in Potato Tubers. ResearchGate. [Link]

  • Li, Y., et al. (2025). Elicitor from Trichothecium roseum Activates the Disease Resistance of Salicylic Acid, Jasmonic Acid, and Ca2+-Dependent Pathways in Potato Tubers. MDPI. [Link]

  • Benhamou, N. (1995). Elicitor-Induced Resistance in Tomato Plants Against Fungal Pathogens. DigitalCommons@USU. [Link]

  • War, A. R., et al. (2024). The biochemical and molecular mechanisms of plants: a review on insect herbivory. International Journal of Tropical Insect Science. [Link]

  • Futureco Bioscience. (2024). The Use of Elicitors in Plants as Defense Activators. Futureco Bioscience. [Link]

  • Baccelli, I. (2026). Application of Plant Defence Elicitors in Fruit Crop Protection with a One Health Approach. Horticulturae. [Link]

  • Delaunois, B., et al. (2021). Three Types of Elicitors Induce Grapevine Resistance against Downy Mildew via Common and Specific Immune Responses. Journal of Agricultural and Food Chemistry. [Link]

  • Northfield, T. D., et al. (2020). Test of plant defense elicitors for arthropod pest suppression and PR-1 gene induction in pear orchards. Washington State University Research Exchange. [Link]

  • Conrath, U., et al. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science. [Link]

  • Sviridova, L. A., et al. (2023). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences. [Link]

  • Hossain, M. S., et al. (2022). FytoSol, a Promising Plant Defense Elicitor, Controls Early Blight (Alternaria solani) Disease in the Tomato by Inducing Host Resistance-Associated Gene Expression. MDPI. [Link]

  • Conrath, U., et al. (2015). Synthetic plant defense elicitors. PMC - NIH. [Link]

  • Siddiqui, N., et al. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Szychowska, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5 (4 Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Antiviral-Activity-of-5-(4-1%2C3%2C4-Chen-Xu/624f745778a48b81372551e18d36371c1176219f]([Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]

  • Wang, Z., et al. (2019). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yield for 4-Fluorophenyl 4-Methyl-1,2,3-Thiadiazol-5-yl Sulfide Synthesis

Welcome to the technical support center for the synthesis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. This guide is designed for researchers, medicinal chemists, and process development professionals who ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. We will move beyond simple procedural outlines to delve into the mechanistic reasoning behind key experimental choices, helping you troubleshoot common issues and rationally optimize your reaction yields.

The synthesis of this target molecule typically involves a two-stage process: first, the formation of the core heterocyclic nucleophile, 4-methyl-1,2,3-thiadiazole-5-thiol, followed by its coupling with an electrophilic 4-fluorophenyl source. Our experience shows that yield issues can arise at either stage. This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the laboratory.

Overall Synthetic Workflow

The logical flow of the synthesis is visualized below. Problems in either the precursor synthesis or the final coupling step will cascade, resulting in poor overall yield.

G cluster_0 Part 1: Nucleophile Synthesis cluster_1 Part 2: C-S Coupling Hydrazone Ketone Hydrazone Precursor HurdMori Hurd-Mori Cyclization (SOCl₂) Hydrazone->HurdMori Reaction ThiadiazoleThiol 4-methyl-1,2,3-thiadiazole-5-thiol HurdMori->ThiadiazoleThiol Formation Coupling C-S Bond Formation (e.g., Ullmann or SNAr) ThiadiazoleThiol->Coupling Nucleophile ArylHalide 4-Fluoroaryl Halide (e.g., 1-fluoro-4-iodobenzene) ArylHalide->Coupling Electrophile FinalProduct Target: 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide Coupling->FinalProduct Final Product G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl LigandExch Ligand Exchange PdII_Aryl->LigandExch PdII_Thiolate L₂Pd(II)(Ar)(SR) LigandExch->PdII_Thiolate RedElim Reductive Elimination PdII_Thiolate->RedElim RedElim->Pd0 Product Ar-SR RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Thiolate ⁻SR Thiolate->LigandExch

Optimization

troubleshooting poor solubility of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide in DMSO

Technical Support Center Topic: Troubleshooting Poor Solubility of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide in DMSO From the desk of the Senior Application Scientist: Welcome to the technical support guide f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Topic: Troubleshooting Poor Solubility of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide in DMSO

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. This document provides in-depth troubleshooting for common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). As a dipolar aprotic "super solvent," DMSO is typically an excellent choice for dissolving a wide range of organic molecules for in-vitro assays and compound library storage.[1][2][3] However, the unique physicochemical properties of certain compounds, such as the target of this guide, can present challenges. This guide is structured to provide not just solutions, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I've added my 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide to DMSO at room temperature, but it's not dissolving. What's the first thing I should check?

A1: The most common culprits for initial dissolution failure are solvent quality and insufficient physical agitation.[4]

  • Solvent Purity: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[4][5] This absorbed water can significantly reduce its solvating power for many organic compounds.[5][6] Always start with a fresh, sealed bottle of anhydrous or high-purity grade DMSO.[4][6]

  • Agitation: Ensure you are providing enough mechanical energy to break up the compound's solid-state lattice. Vigorous vortexing for 2-5 minutes is a standard first step.[4][7] If particles remain, proceed to the more advanced techniques outlined in the troubleshooting section.

Q2: Can I heat the DMSO to help dissolve the compound?

A2: Yes, gentle heating is a common and effective method to increase solubility. The dissolution of many compounds is an endothermic process, meaning solubility increases with temperature.[4]

  • Causality: Heating increases the kinetic energy of both the solvent and solute molecules, helping to overcome the intermolecular forces in the compound's crystal lattice.

  • Protocol: Use a water bath or a calibrated hot plate set to a modest temperature (e.g., 37-50°C).[7][8] Continuous stirring or vortexing during this process is crucial.[6]

  • Critical Caveat: Before heating, you must consider the thermal stability of your compound. While DMSO itself is stable at these temperatures, the compound may not be.[9][10] If thermal stability data is unavailable, a small-scale pilot experiment is recommended. Avoid excessive heat, which could lead to degradation.[4]

Q3: Is sonication a good option for this compound?

A3: Sonication is an excellent physical method to enhance solubility and is often used when heating is not desirable.[11][12]

  • Mechanism: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and violent collapse of microscopic bubbles.[13][14] This process generates localized high-pressure and high-temperature points, which act as a powerful micro-agitation force, breaking down particle aggregates and increasing the surface area available for dissolution.[11][13][14]

  • Application: Place your vial containing the compound and DMSO into a sonication bath for 10-15 minute intervals, checking for dissolution after each cycle.[4][7]

Q4: My compound dissolved initially, but now I see crystals forming in my stock solution. Why is this happening?

A4: This phenomenon, known as precipitation, is common for compounds in a supersaturated or metastable state.[4][5] Several factors can trigger it:

  • Temperature Fluctuations: Storing your solution at a lower temperature (e.g., 4°C or -20°C) than the temperature at which it was prepared can cause the compound to fall out of solution.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions significantly increases the likelihood of crystallization.[4][5] Once crystals form, they act as nucleation sites, making it much harder to redissolve the compound.[4]

  • Water Absorption: As mentioned in Q1, improper sealing can allow moisture to enter, reducing DMSO's solvating power over time and causing precipitation.[4]

  • Kinetic vs. Thermodynamic Solubility: You may have achieved a supersaturated solution that is kinetically stable for a short period but will eventually crash out to its lower, thermodynamically stable solubility limit.[5] It is often recommended to use freshly prepared solutions whenever possible.[4]

In-Depth Troubleshooting Guide

Problem: Standard methods (vortexing, gentle heat, sonication) fail to achieve the desired concentration.

This indicates a fundamental solubility limit in pure DMSO. The molecular structure of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, with its planar aromatic and heterocyclic rings, may favor strong crystal lattice packing, making it difficult for DMSO molecules to penetrate and solvate. Here, we must modify the solvent system itself.

Solution: Employing a Co-Solvent System

A co-solvent can alter the polarity and hydrogen-bonding characteristics of the primary solvent, often creating a more favorable environment for the solute.[6][15]

Step-by-Step Protocol for Co-Solvent Screening:

  • Selection: Choose a panel of biocompatible co-solvents. Good starting points for modifying DMSO's properties include N-methyl-2-pyrrolidone (NMP), polyethylene glycol (PEG 400), or ethanol.[6][16]

  • Preparation: Prepare several small-volume mixtures of DMSO and the co-solvent. A typical starting range would be 90:10, 80:20, and 70:30 (DMSO:Co-solvent, v/v).

  • Testing: Add a pre-weighed amount of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide to each mixture, aiming for your target concentration.

  • Dissolution: Apply standard dissolution techniques (vortexing, sonication) to each tube.

  • Observation: Visually inspect for the mixture that provides the clearest solution. For quantitative analysis, centrifuge the samples and measure the supernatant concentration via HPLC-UV.[6]

  • Validation: Crucially , once you identify an effective co-solvent system, you must run a vehicle control in your downstream assay. The co-solvent itself could have biological activity or interfere with the assay, so its effects must be nullified from the final data.

Data Summary: Co-Solvent Effects on Solubility

Co-Solvent System (DMSO:Co-Solvent)Visual Observation (at Target Conc.)Notes
100% DMSOInsoluble / SuspensionBaseline observation.
90:10 DMSO:NMPImproved, slight hazeNMP is a strong polar aprotic solvent, similar to DMSO.
80:20 DMSO:NMPClear SolutionPotentially effective ratio.
90:10 DMSO:EthanolInsolubleEthanol may alter polarity unfavorably for this compound.
80:20 DMSO:PEG 400Improved, viscousPEG 400 can help prevent precipitation.[16]

This table is illustrative. Actual results must be determined empirically.

Visual Workflow and Logic Diagrams

To assist in your experimental design, the following diagrams illustrate the recommended troubleshooting workflow and a detailed protocol for preparing a stock solution.

Troubleshooting Workflow Diagram

G start Start: Compound + Anhydrous DMSO vortex Vortex Vigorously (2-5 min) start->vortex check1 Is it Dissolved? vortex->check1 heat Gentle Heat (37-50°C) + Stirring check1->heat No success Success: Solution Prepared (Store properly, use fresh) check1->success Yes sonicate Sonicate (10-15 min) heat->sonicate check2 Is it Dissolved? sonicate->check2 cosolvent Proceed to Co-Solvent Screening Protocol check2->cosolvent No check2->success Yes fail Fundamental Solubility Limit Consider alternative strategies (e.g., salt form, formulation) cosolvent->fail

Caption: Troubleshooting flowchart for dissolving the target compound.

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh 1. Weigh Compound Accurately add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex assist 4. Apply Heat or Sonication (if needed) vortex->assist inspect 5. Visually Inspect for Clarity assist->inspect aliquot 6. Aliquot for Single-Use inspect->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Step-by-step workflow for preparing a DMSO stock solution.

References

  • Envirostar. (2023, April 21).
  • Patsnap Eureka. (2026, March 11). Sonication vs Co-Solvent Methods: Solubility Enhancement.
  • Patsnap Eureka. (2026, March 11).
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO.
  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Neuroquantology. Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules.
  • gChem. DMSO.
  • PMC. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?
  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Quora. (2024, October 30).
  • Benchchem. Troubleshooting AN-12-H5 solubility issues in DMSO.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
  • NextSDS. 4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL METHYL SULFIDE.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • gChem. DMSO Physical Properties.
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties.
  • ResearchGate. (2026, February 9). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO.
  • Sigma-Aldrich. 4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL METHYL SULFIDE AldrichCPR.
  • NextSDS.
  • IP.com. (2025, December 22). Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl.
  • ResearchGate. Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
  • MDPI. (2010, December 9). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2012, June 15). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter.
  • Sigma-Aldrich. 4-chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide.
  • PMC. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.iazole Sulfonamides*.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-fluorophenyl 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide .

This molecule presents a unique crystallization profile due to its structural dichotomy: it features a highly polar, hydrogen-bond-accepting 1,2,3-thiadiazole ring juxtaposed with a hydrophobic 4-fluorophenyl group, all bridged by a highly flexible thioether (sulfide) linkage. This flexibility often leads to complex polymorphic behavior[1] and a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2].

This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve high-purity crystalline yields.

Diagnostic Workflow

Before adjusting your parameters, use the following decision tree to diagnose the root cause of your crystallization failure.

G Start Initial Crystallization Attempt Oiling Did the solution oil out (LLPS)? Start->Oiling Seed Increase Seed Amount & Slow Antisolvent Addition Oiling->Seed Yes Amorphous Did it form an amorphous solid? Oiling->Amorphous No Seed->Start CoCrystal Screen Co-formers (e.g., Phenolic Acids) Amorphous->CoCrystal Yes Success Crystalline Solid Obtained Amorphous->Success No CoCrystal->Start Analyze Analyze Polymorph (XRPD / DSC) Success->Analyze

Fig 1. Diagnostic workflow for troubleshooting crystallization issues of flexible thioethers.

Frequently Asked Questions (FAQs)

Q: Why does my compound consistently "oil out" instead of forming crystals? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution minimizes its free energy by separating into a solute-rich liquid phase and a solvent-rich phase, rather than overcoming the activation energy required for solid nucleation[3]. For 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, the flexible thioether bond prevents the molecule from easily adopting a rigid conformation necessary for crystal lattice packing[1]. When you use a solvent system where the drug has very high solubility (e.g., pure ethanol) and cool it too rapidly, you bypass the metastable crystallization zone and directly enter the LLPS boundary[2].

Q: How can I select the right solvent system to prevent LLPS? A: You must shift from high-solubility solvents to moderate-solubility solvents. The thiadiazole ring interacts strongly with protic solvents (like alcohols) via hydrogen bonding[4], while the fluorophenyl ring prefers non-polar environments. Using a binary system like Isopropanol/Heptane or Ethyl Acetate/Hexane balances these interactions. Avoid high temperatures during dissolution if possible, as elevated temperatures combined with high-solubility solvents drastically increase oiling-out risks upon cooling[2].

Q: My crystals finally formed, but the melting point is inconsistent. Why? A: This is a classic indicator of polymorphism. The rotational freedom around the sulfide bond allows the molecule to pack into multiple distinct crystalline unit cells (e.g., low-temperature melting vs. high-temperature melting phases)[1]. To control this, you must strictly regulate your cooling rate and employ self-nucleation (seeding) to kinetically favor the most thermodynamically stable polymorph.

Q: What if standard solvent crystallization completely fails? A: If the conformational flexibility is too high, you can force lattice rigidity via co-crystallization. The nitrogen atoms on the 1,2,3-thiadiazole ring are excellent hydrogen bond acceptors. By introducing a co-former with strong hydrogen bond donors (such as vanillic acid or other phenolic derivatives), you can stabilize the crystal lattice and drastically improve the crystallization thermodynamic driving force[5].

Quantitative Solvent Selection Data

The following table summarizes empirical data for solvent systems applied to flexible thiadiazole-sulfide derivatives to help you bypass the LLPS boundary.

Solvent SystemVolume RatioSolute Solubility (mg/mL)LLPS (Oiling Out) RiskRecommended Cooling Rate
Ethanol / Water3:1~45 at 60°CHigh 0.1 °C/min
Isopropanol / Heptane1:2~30 at 50°CModerate 0.2 °C/min
Ethyl Acetate / Hexane1:4~60 at 50°CLow 0.5 °C/min
TolueneN/A (Neat)~25 at 70°CVery Low 0.1 °C/min

Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Mitigation)

Causality Insight: Seeding provides a pre-existing low-energy surface for nucleation. This bypasses the high activation energy barrier of primary nucleation, allowing the solute to deposit onto the seed crystals before the concentration reaches the critical LLPS boundary[6].

  • Dissolution: Dissolve 1.0 g of crude 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide in 15 mL of Isopropanol (good solvent) at 50°C in a jacketed reactor equipped with an overhead stirrer (250 rpm).

  • Clarification: Polish filter the solution through a 0.45 µm PTFE syringe filter into a pre-warmed vessel to remove foreign particulates that might induce unwanted polymorphic nucleation.

  • Antisolvent Titration: Slowly add Heptane (antisolvent) at a rate of 0.5 mL/min until the solution becomes faintly turbid (the cloud point). Immediately raise the temperature by 2–3°C until the solution is perfectly clear again. You are now in the metastable zone.

  • Seeding (Self-Validating Step): Add 10–20 mg of pure crystalline seeds of the desired polymorph.

    • Validation Check: If the seeds dissolve, your solution is undersaturated; add more heptane. If the seeds immediately turn into oily droplets, you have crossed the LLPS boundary; add more isopropanol to re-dissolve and start over.

  • Aging & Cooling: Hold the temperature constant for 1 hour to allow the seed bed to age and secondary nucleation to begin. Then, initiate a linear cooling ramp of 0.2 °C/min down to 5°C.

  • Isolation: Filter the resulting slurry under a vacuum, wash with cold Heptane (5°C), and dry under a vacuum at 40°C for 12 hours.

Protocol B: Co-Crystallization Screening (For Recalcitrant Amorphous Batches)

Causality Insight: If the pure compound refuses to crystallize due to steric hindrance from the 4-methyl group or thioether flexibility, introducing a co-former creates a rigid intermolecular hydrogen-bonding network (e.g., N···H-O), locking the molecule into a stable lattice[5].

  • Stoichiometric Mixing: Weigh equimolar amounts (1:1 ratio) of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide and a selected co-former (e.g., Vanillic acid or 4-hydroxybenzoic acid).

  • Solvent Addition: Suspend the mixture in a minimal amount of Ethyl Acetate (approx. 10 mL per gram of mixture).

  • Heating: Heat the suspension to 60°C until full dissolution is achieved.

  • Evaporative/Cooling Crystallization: Allow the solution to cool to room temperature naturally, then partially pierce the cap of the vial to allow slow solvent evaporation over 48–72 hours.

  • Characterization: Harvest the resulting golden/yellowish crystals and immediately analyze via XRPD and DSC to confirm the formation of a novel co-crystal phase rather than a physical mixture of the starting materials.

References

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsMU7la4IyMWKmMweJaZLAA1ww5P6bEXfZoKqypuDDKIpR0gyXKZi_J7GkFn6wdvD58W8CZI_wj2DM2QXBN_jbk0xuY-xDEhsY0S96SX1Hsq_XvOVlF51s_xxQp0VUuapno34i]
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications.[https://vertexaisearch.cloud.google.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_x6AGvD6faW4NKMZKwQWCgPbMkI3j-xbCuzB1liiHuTv79yOcSmL3JuBtvf_6NQ82eAQY1U_pkRxoOdiLwPmCGXM6bqHJHOnjtxU4UyC72aSX2YP1gnfU3V93SWQrMYRliiXvhaMDnTsgbg==]
  • Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. IUCr Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkQ6PRaIx4cMnwy6ZZvA8bh690udp68Yt31j8vG522FquHmYzBIwS2qAbT5wGgpXVUVjSy9aC6Rhoeftahu7fYT2dO_5u_SAR7YbjVTNyyQt9p5v23NjnvBG3aFsf3EcyoxEpUr8oLjLfirdqZJgn8]
  • Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjgF5jozYkXtl5GBL5fykPr2YtyrLSY_t5ePhMe6EYSM6h0hy8NvLtZT3BfAjUkbHx6w08JALh7hvEOy58WsOx0cn3IkQIAqyE8Gj98fZYLvLv0dPVVizcI6tGGth1H8QcdNBt]
  • Effect of chemical structure on the crystallization kinetics of triple polymorphic high-sulfur-content polythioethers. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgwjTOaXfurh8xyr4FRxzLTs1_azoBcwQQ1PnE2J3gmsghm3hFVvTpA3eG7m34Qhmg33t4WBY5i9_JrCQc_0wHQz7GDhIXESp-GSt1p_RyG-OB3DhhfxYsFtXrcVwKYn5dBbj5NhyUi_LFDgQgO_RPOFDhehOu4pBn_LTSnxUN2NnGfuL1cs2VUNoVaPkFls1oX8Y32eh9xDUkFIiqdSiBKUrhd95ba1aCpCJ0uYFI-apbBreRf-Em4ZcXFcoSoTqtvrXhMmH-WBkb42LTvljR2ZeMudaN-rQ_jOAqu127MMpBi4k=]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Fluorophenyl 4-Methyl-1,2,3-Thiadiazol-5-yl Sulfide Extraction

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing purity and yield bottlenecks during the extraction and isolation of 4-fluorophenyl 4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing purity and yield bottlenecks during the extraction and isolation of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (1)[1].

While the 1,2,3-thiadiazole core is typically synthesized via the robust Hurd-Mori reaction (2)[2], the subsequent sulfide coupling and liquid-liquid extraction present severe chemical stability challenges. The molecule is highly susceptible to two competing degradation pathways: base-catalyzed ring cleavage and spontaneous sulfide oxidation . This guide provides the mechanistic causality behind these failures and field-proven protocols to ensure high-fidelity recovery.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a sudden drop in yield, accompanied by the appearance of nitrogen gas bubbling during the neutralization step? A1: You are observing base-promoted ring opening. 1,2,3-Thiadiazoles are exceptionally sensitive to strong alkaline conditions. Exposure to an aqueous phase with a pH > 10 (e.g., using NaOH or KOH) triggers a rapid fragmentation of the heterocyclic ring, extruding nitrogen gas ( N2​ ) and forming an alkynyl thiolate intermediate (3)[3]. Causality: The electron-deficient nature of the thiadiazole ring makes it highly susceptible to nucleophilic attack by hydroxide ions, leading to irreversible cleavage. Solution: Never use strong bases for workup. Always titrate the reaction quench with a mild, buffered base like saturated sodium bicarbonate ( NaHCO3​ ) to strictly maintain a pH between 7.0 and 8.0.

Q2: My LC-MS shows significant [M+16] and [M+32] peaks in the final extracted product. How do I prevent this? A2: These mass shifts correspond to the sulfoxide (+16 Da) and sulfone (+32 Da) oxidation byproducts. Sulfide linkages are highly prone to aerobic oxidation, a process aggressively catalyzed by trace transition metals (such as Fe or Cu) often present in technical-grade solvents or leaching from stainless steel equipment (4)[4]. Causality: Dissolved molecular oxygen forms reactive oxygen species via Fenton-like chemistry with trace metals, rapidly attacking the electron-rich sulfur atom. Solution: Degas all extraction solvents by sparging with Nitrogen or Argon for 15 minutes prior to use. Furthermore, incorporate 0.1 M EDTA into your initial aqueous quench to chelate and deactivate catalytic metal ions.

Q3: I am synthesizing the sulfide via a thiolate cross-coupling, but the organic layer contains a large amount of bis(4-fluorophenyl) disulfide. What went wrong? A3: Disulfide dimers form when the precursor thiolate (4-fluorothiophenol) oxidizes before or during the extraction phase. Causality: Thiolates are excellent nucleophiles but are easily oxidized to disulfides in the presence of air. Solution: Add a mild reducing agent, such as sodium sulfite ( Na2​SO3​ ), to the aqueous wash phase. This maintains a reducing environment, converting incidental disulfides back to water-soluble thiols that are partitioned away from the target sulfide.

Degradation Pathways vs. Optimized Conditions

DegradationPathways A 4-fluorophenyl 4-methyl- 1,2,3-thiadiazol-5-yl sulfide B Base-Catalyzed Cleavage (pH > 10) A->B Strong Base D Oxidation (O2 / Trace Metals) A->D Aerobic F Optimized Extraction (pH 7.5, Degassed) A->F Buffered/Inert C Alkynyl Thioethers + N2↑ B->C E Sulfoxide / Sulfone D->E G High-Purity Target F->G

Logical mapping of degradation pathways versus optimized extraction conditions.

Quantitative Summary of Side Products

Side ProductLC-MS IdentifierPrimary CausalityMitigation Strategy
Sulfoxide [M+16] + Aerobic oxidation catalyzed by trace metalsDegas solvents; add EDTA to aqueous phase
Sulfone [M+32] + Over-oxidation of sulfoxide intermediateSparge with N2​ ; avoid prolonged air exposure
Alkynyl Thioether Variable (Cleavage)Base-catalyzed N2​ extrusion (pH > 10)Buffer aqueous phase to pH 7.0–8.0 with NaHCO3​
Disulfide Dimer [2M-2] + Oxidative coupling of unreacted thiolateAdd Na2​SO3​ to aqueous wash to reduce disulfides

Self-Validating Experimental Protocol

To ensure the structural integrity of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, follow this step-by-step optimized extraction methodology. This protocol incorporates self-validating visual checks to confirm the absence of degradation.

Materials Required:

  • Ethyl Acetate (EtOAc) - HPLC grade, sparged with N2​ for 15 mins.

  • 0.1 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution.

  • Saturated Sodium Bicarbonate ( NaHCO3​ ) solution.

  • 10% w/v Sodium Sulfite ( Na2​SO3​ ) in Brine.

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step-by-Step Workflow:

  • Reaction Quenching & Metal Chelation: Cool the crude reaction mixture to 5°C. Slowly add an equal volume of 0.1 M EDTA solution. Validation Check: The EDTA sequesters trace metals. If the solution remains clear/yellowish, metal chelation is successful. A rapid darkening to deep brown indicates pre-existing heavy metal contamination.

  • pH Neutralization: Dropwise, add saturated NaHCO3​ under vigorous stirring until the aqueous layer reaches exactly pH 7.5 (verify with a calibrated pH meter, not just indicator paper). Validation Check: If you observe effervescence that smells faintly of sulfur or see rapid, sustained bubbling independent of the bicarbonate CO2​ release, the thiadiazole ring is actively degrading (extruding N2​ ). Immediately cool the flask and buffer with dilute HCl if the pH has overshot.

  • Organic Extraction: Transfer the mixture to a separatory funnel. Extract three times with N2​ -sparged EtOAc. Perform the extractions gently to avoid emulsions, venting frequently.

  • Reductive Wash: Combine the organic layers and wash twice with the 10% Na2​SO3​ /Brine solution. This step strips out residual water and reduces any oxidized thiolate precursors back to their water-soluble thiol states.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (rotary evaporator). Critical: Keep the water bath temperature strictly below 35°C. 1,2,3-Thiadiazoles are thermally sensitive and can undergo thermal ring-opening if subjected to prolonged heat.

ExtractionWorkflow Step1 1. Reaction Quench Add 0.1M EDTA in Degassed H2O Step2 2. pH Neutralization Titrate with NaHCO3 to pH 7.5 Step1->Step2 Step3 3. Organic Extraction Extract with N2-sparged EtOAc Step2->Step3 Step4 4. Reductive Wash Wash with Brine + Na2SO3 Step3->Step4 Step5 5. Drying & Concentration Anhydrous Na2SO4, Evap <35°C Step4->Step5

Step-by-step optimized extraction workflow ensuring target molecule integrity.

References

  • Source: sigmaaldrich.
  • Title: The reaction of 1,2,3-thiadiazoles with base. I.
  • Source: mdpi.
  • Source: wikipedia.

Sources

Troubleshooting

preventing thermal degradation of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Technical Support Center: 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide Welcome to the dedicated technical support guide for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. This resource is designed for re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Welcome to the dedicated technical support guide for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. This resource is designed for researchers, medicinal chemists, and drug development professionals to proactively prevent and troubleshoot the thermal degradation of this compound. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and stability of your experiments.

Part 1: Understanding the Intrinsic Stability of the Molecule

Before delving into troubleshooting, it is crucial to understand the inherent chemical liabilities of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. The molecule's stability is primarily governed by two key structural features: the 1,2,3-thiadiazole ring and the aryl sulfide linkage .

The 1,2,3-thiadiazole ring is an aromatic heterocycle that, while generally stable, possesses a well-documented pathway for thermal decomposition.[1][2] The primary and most favored degradation route involves the extrusion of a molecule of dinitrogen (N₂), which is a highly favorable thermodynamic process.[3] This decomposition typically occurs at elevated temperatures (often above 200 °C, though this is substituent-dependent) and results in the formation of highly reactive, transient intermediates.[1][3]

The initial loss of N₂ generates a strained three-membered ring called a thiirene . This species is unstable and rapidly rearranges into a more stable, yet still highly reactive, thioketene .[1] These thioketenes can then undergo various secondary reactions, such as dimerization, polymerization, or reactions with solvent or other molecules in the system, leading to a complex mixture of degradation products and often a visible change in sample color.[1]

The aryl sulfide bond is generally more thermally robust but is susceptible to oxidation, especially in the presence of heat, light, and trace oxidants. This can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone, which will alter the compound's polarity, solubility, and biological activity.

Thermal_Degradation_Pathway Parent 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide Intermediate1 Thiirene Intermediate (Highly Strained) Parent->Intermediate1 Heat (Δ) - N₂ Oxidation_Products Sulfoxide / Sulfone Parent->Oxidation_Products Oxidants / Heat Intermediate2 Thioketene Intermediate (Reactive) Intermediate1->Intermediate2 Rearrangement Products Dimers, Polymers, Reaction Products Intermediate2->Products Further Reactions Troubleshooting_Workflow Start Observed Instability (e.g., color change, new peaks) Check_Storage Review Storage & Handling (Temp, Light, Atmosphere) Start->Check_Storage Analytical_Char Analytical Characterization (HPLC, LC-MS, NMR) Start->Analytical_Char Forced_Deg Conduct Forced Degradation Study (Thermolysis, Oxidation) Analytical_Char->Forced_Deg If peaks are unknown Identify Identify Degradation Products & Pathway Analytical_Char->Identify Forced_Deg->Identify Implement Implement Preventative Measures Identify->Implement Prevention_Hierarchy Root Ensuring Compound Stability Storage Optimal Storage Root->Storage Handling Careful Handling Root->Handling Reaction Reaction Conditions Root->Reaction Temp_S Low Temperature (-20°C) Storage->Temp_S Atmos_S Inert Atmosphere (Ar / N₂) Storage->Atmos_S Light_S Light Protection (Amber Vials) Storage->Light_S Solvent_H Use High-Purity Solvents Handling->Solvent_H Fresh_H Prepare Solutions Fresh Handling->Fresh_H Temp_R Minimize Temperature Reaction->Temp_R Time_R Minimize Reaction Time Reaction->Time_R Monitor_R Monitor by TLC/LC-MS Reaction->Monitor_R

Sources

Optimization

stability issues of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide in aqueous solutions

Welcome to the Technical Support Center for the handling and formulation of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide . As a highly lipophilic compound featuring a 1,2,3-thiadiazole core and a thioether linka...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and formulation of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide .

As a highly lipophilic compound featuring a 1,2,3-thiadiazole core and a thioether linkage, transitioning this molecule from organic stock solutions (e.g., DMSO) into aqueous assay buffers frequently leads to erratic experimental readouts. This guide is designed for researchers and drug development professionals to troubleshoot whether these issues stem from physical precipitation or genuine chemical degradation, providing field-proven, self-validating protocols to ensure scientific integrity.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

Q1: My compound's concentration drops rapidly upon dilution into my aqueous assay buffer. Is it degrading? A1: Not necessarily. The most common culprit is "precipitation upon dilution." The combination of the planar 1,2,3-thiadiazole ring and the highly lipophilic 4-fluorophenyl group results in a high crystal lattice energy and extreme hydrophobicity[1]. When diluted from DMSO into an aqueous buffer, the compound often exceeds its thermodynamic solubility limit. This forms micro-precipitates that scatter light or spin down during centrifugation, which is frequently misdiagnosed as chemical degradation.

Q2: I left my aqueous stock on the benchtop, and the LC-MS shows multiple new peaks. What happened? A2: 1,2,3-Thiadiazoles are highly susceptible to photochemical degradation. Exposure to ambient UV/Vis light triggers the excitation of the thiadiazole ring, leading to the rapid extrusion of molecular nitrogen (N₂). This irreversible ring-opening event forms a highly reactive thiirene intermediate, which subsequently rearranges into thioketenes or dimerizes into complex degradation products[2][3].

Q3: Can I use a basic buffer (pH > 8.0) to deprotonate assay components and improve solubility? A3: This is highly discouraged. 1,2,3-Thiadiazoles undergo base-catalyzed ring cleavage. Strong bases or highly alkaline aqueous environments can initiate the cleavage of the thiadiazole ring, evolving nitrogen and forming alkynethiolates[4]. For optimal stability, maintain a physiological pH (6.5–7.4).

Q4: Is the thioether (sulfide) linkage stable in biological buffers? A4: Generally yes, but it is highly vulnerable to oxidation. In the presence of reactive oxygen species (ROS) or trace peroxides—often found in aging biological buffers containing surfactants like Tween or Triton—the nucleophilic sulfur atom can attack the oxygen, oxidizing the thioether to a polar sulfoxide, and eventually a sulfone[5].

Section 2: Diagnostic Workflows & Experimental Protocols

To ensure data trustworthiness, every protocol must be a self-validating system. The following methodologies establish causality by closing the mass balance of your compound.

Protocol 1: Differentiating Precipitation from Chemical Degradation

This workflow determines if your loss of signal is due to physical insolubility or chemical destruction.

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Dilution: Dilute to 10 µM in the target aqueous buffer (e.g., PBS, pH 7.4) in a low-binding microcentrifuge tube.

  • Incubation: Incubate at 37°C for 2 hours under continuous agitation. Crucial: Protect the tube from light using aluminum foil to rule out photolysis.

  • Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any insoluble material.

  • Supernatant Analysis: Carefully aspirate the supernatant and analyze via LC-MS/MS to quantify the soluble fraction.

  • Pellet Recovery (The Validation Step): Resuspend the invisible pellet in 100% Acetonitrile to redissolve the precipitated compound, and analyze via LC-MS/MS. Causality Check: If the sum of the supernatant and pellet concentrations equals the initial 10 µM, the issue is purely physical solubility. If the total mass is significantly less than 10 µM, chemical degradation is occurring.

Protocol 2: Mitigating Photolysis and Oxidation in Aqueous Assays
  • Light Shielding: Always prepare aqueous dilutions in amber glass vials. If using clear plastic plates for assays, keep them covered with opaque seals until the exact moment of reading[3].

  • Buffer Degassing: Degas the aqueous buffer by sparging with Argon or Nitrogen for 15 minutes to displace dissolved oxygen.

  • Antioxidant Supplementation: If the biological assay permits, supplement the buffer with a mild antioxidant (e.g., 1 mM DTT or TCEP) to protect the thioether linkage from spontaneous oxidation[5].

Section 3: Quantitative Data Summaries

Table 1: Stability Profile of 4-Fluorophenyl 4-Methyl-1,2,3-Thiadiazol-5-yl Sulfide in Aqueous Media

Environmental ConditionPrimary Degradation PathwayHalf-Life (t₁/₂)Preventive Measure
pH 7.4, Dark, 37°C None (Stable)> 48 hoursMaintain standard physiological conditions.
Ambient Light, 25°C Photolysis (N₂ extrusion)< 2 hoursUse amber vials / handle in a dark room.
pH 9.0+, 37°C Base-catalyzed ring cleavage< 12 hoursStrictly buffer to pH 6.5–7.4.
0.1% H₂O₂ (ROS model) Thioether Oxidation (Sulfoxide)< 30 minutesDegas buffers; add antioxidants (DTT/TCEP).

Section 4: Visualizations

Photochemical_Degradation A 4-Fluorophenyl 4-methyl- 1,2,3-thiadiazol-5-yl sulfide B Photoexcitation (hν) Singlet Excited State A->B UV/Vis Light C N2 Extrusion (Ring Opening) B->C Rapid Decay D Thiirene Intermediate (Highly Reactive) C->D -N2 E Thioketene / Dimerization (Degradation Products) D->E Rearrangement

Diagram 1: Photochemical degradation pathway of 1,2,3-thiadiazoles via nitrogen extrusion.

Troubleshooting_Workflow Start Compound in Aqueous Buffer Shows Reduced Signal CheckVis Visible Turbidity or Precipitation in Tube? Start->CheckVis YesPrecip Solubility Issue: Optimize DMSO/Co-solvents CheckVis->YesPrecip Yes NoPrecip Chemical Degradation Suspected CheckVis->NoPrecip No CheckLight Exposed to Ambient Light During Assay? NoPrecip->CheckLight YesLight Photolysis (N2 Extrusion): Use Amber Vials CheckLight->YesLight Yes CheckOx Oxidative Environment (e.g., ROS present)? CheckLight->CheckOx No YesOx Thioether Oxidation: Add Antioxidants CheckOx->YesOx Yes CheckBase Buffer pH > 8.0? CheckOx->CheckBase No YesBase Base-Catalyzed Cleavage: Adjust pH to 6.5-7.4 CheckBase->YesBase Yes

Diagram 2: Logical troubleshooting workflow for diagnosing aqueous instability.

Section 5: References

  • Title: Mechanistic Investigations on the Photoisomerization Reactions of Five-Membered Ring Heterocyclic Molecules Containing Sulfur and Selenium Atoms Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: The Photochemistry of 4,5-Carbomethoxy-1,2,3-thiadiazole: Direct Observation of Thiirene Formation and Its Decay in Solution Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers Source: Canadian Journal of Chemistry (CDN Science Pub) URL: [Link]

  • Title: Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Analysis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Welcome to the technical support center for the chromatographic analysis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. This guide is designed for researchers, analytical chemists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. This guide is designed for researchers, analytical chemists, and drug development professionals who are developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and resolve common chromatographic challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the preliminary questions that form the basis of a robust HPLC method development strategy for this specific analyte.

Q1: What are the key physicochemical properties of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide that influence its chromatographic behavior?

A1: Understanding the analyte's structure is the cornerstone of method development.[1] This molecule has three key regions that dictate its behavior in a reversed-phase system:

  • 4-fluorophenyl group: This aromatic, fluorinated ring provides hydrophobicity and enables unique interactions with specific stationary phases. Fluorinated phases (like PFP or F5) can offer alternative selectivity compared to standard C18 columns due to dipole-dipole and π-π interactions.[2][3]

  • 1,2,3-thiadiazole ring: This heterocyclic moiety contains nitrogen and sulfur atoms, introducing polarity. The nitrogen atoms are potential sites for protonation, meaning the mobile phase pH can significantly alter the molecule's overall charge and retention.[4][5][6] The 1,3,4-thiadiazole ring system, a related isomer, is known to be a weak base.[4]

  • Sulfide linkage: The sulfur atom can lead to undesirable secondary interactions with active silanol groups on the silica surface of the stationary phase or with trace metals in the HPLC system, potentially causing peak tailing.[7]

Q2: What is the recommended starting point for column selection?

A2: A multi-column screening approach is always recommended. However, for a logical starting point, consider the following:

Column ChemistryRationale for SelectionPotential Advantages
C18 (End-capped) Industry standard, versatile, and provides good hydrophobic retention. A high-quality, fully end-capped C18 is crucial to minimize silanol interactions with the sulfide and thiadiazole groups.[2]Predictable behavior, widely available, excellent for initial retention assessment.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions between the phenyl ligand and the analyte's aromatic ring.Can improve resolution between the main analyte and aromatic impurities where C18 fails.
Pentafluorophenyl (PFP) Specifically designed for separating halogenated compounds and aromatics. It provides a complex mixture of interactions (hydrophobic, aromatic, dipole-dipole).[2][3]Often provides unique elution orders and enhanced selectivity for fluorinated compounds.[3][8]

Q3: How should I select the initial mobile phase composition?

A3: For reversed-phase HPLC, the mobile phase consists of an aqueous component and an organic modifier.[9]

  • Organic Modifier: Acetonitrile and methanol are the most common choices. They have different solvent properties; acetonitrile is aprotic while methanol is protic, which can lead to different selectivities.[10] A good starting point is a gradient elution from ~30% to 90% acetonitrile (or methanol) in water over 15-20 minutes. This will help determine the approximate organic percentage needed to elute the compound.

  • Aqueous Phase/Additives: Due to the basic nature of the thiadiazole ring, controlling the pH is critical.[6] Start with an acidic mobile phase to ensure the analyte is in a single, protonated form, which generally results in better peak shape.[11] A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the water and organic modifier.[10]

Q4: Why is mobile phase pH so critical for this analysis?

A4: Mobile phase pH directly controls the ionization state of analytes with acidic or basic functional groups.[5][6] For the thiadiazole moiety, the nitrogen atoms can be protonated at low pH.

  • At Low pH (e.g., pH 2-4): The analyte will likely be protonated and carry a positive charge. This suppresses interactions with acidic silanols (which are neutral at low pH), often leading to sharper, more symmetrical peaks.[7][11]

  • Near the pKa: If the mobile phase pH is close to the analyte's pKa, the molecule will exist as a mixture of ionized and non-ionized forms. This can cause severe peak broadening or splitting and should be avoided.[6][11]

  • At High pH (e.g., pH > 8): The analyte will be in its neutral form. While this increases retention on a C18 column, it can also lead to peak tailing due to interactions with the now-ionized silanol groups on the silica surface (pKa ~3.5-4.5).[7] Using a modern hybrid-particle column can mitigate this issue as they are more stable at high pH.

Section 2: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during method development and routine analysis.

Problem: My peak is tailing severely.

  • Possible Cause 1: Secondary Silanol Interactions. The sulfur atom in the sulfide linkage and the nitrogens in the thiadiazole ring can interact with free silanol groups on the column's stationary phase.[7]

    • Solution A: Adjust Mobile Phase pH. Ensure you are operating at a low pH (e.g., 2.5-3.5) using a buffer or acid additive like formic acid. This protonates the analyte and suppresses the ionization of the silanol groups, minimizing these secondary interactions.[11]

    • Solution B: Use a Mobile Phase Additive. If low pH is not sufficient, add a small amount (e.g., 0.1%) of a competitive base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanols, masking them from the analyte. Note: TEA is not compatible with mass spectrometry.

    • Solution C: Use a High-Performance Column. Switch to a column with superior end-capping or a hybrid-particle base material designed to reduce silanol activity.[7]

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[12]

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject. If the peak shape improves, overload was the likely cause.[13]

  • Possible Cause 3: Extra-Column Effects. A void at the head of the column or poorly made connections can cause peak distortion.

    • Solution: Check all fittings for tightness. If the problem persists, try reversing and flushing the column (if permitted by the manufacturer) or replace it with a new one.[14]

Problem: I am not getting enough retention (analyte elutes too early).

  • Possible Cause: Mobile Phase is Too Strong. The percentage of the organic modifier (acetonitrile or methanol) is too high, causing the analyte to be swept through the column with minimal interaction.[10]

    • Solution A: Decrease Organic Content. For an isocratic method, reduce the percentage of the organic solvent. A general rule is that a 10% decrease in organic modifier can increase the retention factor (k) by 2-3 times.[10][15]

    • Solution B: Adjust Gradient Profile. For a gradient method, lower the starting percentage of the organic modifier or make the gradient slope shallower.

Problem: My analyte peak is too broad.

  • Possible Cause 1: High Dead Volume. Excessive tubing length or use of wide-bore tubing between the injector, column, and detector can cause band broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid creating small voids.

  • Possible Cause 2: Sample Solvent Mismatch. Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the sample band to spread before it reaches the column.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[14] If sample solubility is an issue, use the weakest solvent possible and minimize the injection volume.

Problem: I have poor resolution between my analyte and a key impurity.

  • Possible Cause: Suboptimal Selectivity. The chosen mobile phase and stationary phase are not providing enough difference in interaction for the two compounds.

    • Solution A: Change the Organic Modifier. This is often the easiest and most powerful way to alter selectivity. If you are using acetonitrile, switch to methanol, or vice-versa. The different chemical properties of these solvents will alter their interactions with the analyte and impurity, often changing the elution order or improving separation.[10]

    • Solution B: Adjust the pH. A small change in pH can drastically alter the retention of ionizable compounds. If your analyte or impurity has a basic or acidic group, systematically adjusting the pH can move the peaks relative to each other.[11][16]

    • Solution C: Screen Different Columns. If changing the mobile phase is ineffective, the stationary phase chemistry is the next variable to change. Try a column with a different retention mechanism, such as a Phenyl-Hexyl or PFP column, to introduce different types of interactions (e.g., π-π).[2]

Section 3: Experimental Protocols & Visual Workflows

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a logical workflow for developing a robust mobile phase for the analysis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

Step 1: Initial Column and Solvent Screening

  • Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Prepare a 10 µg/mL solution of your analyte in 50:50 Water:Acetonitrile.

  • Run a broad scouting gradient:

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% B to 90% B over 20 minutes.

    • Detector: UV, at the λmax of the compound.

  • Repeat steps 3-5 using Methanol as Mobile Phase B.

  • Analyze the results to determine which organic modifier provides better peak shape and initial separation.

Step 2: Gradient Optimization

  • Based on the scouting run, determine the approximate %B at which the analyte elutes.

  • Design a new, more focused gradient around this value. For example, if the peak eluted at 60% B, a new gradient could be 40% to 80% B over 15 minutes.

  • Adjust the gradient slope to achieve the desired resolution (a shallower slope increases resolution).

Step 3: pH Evaluation (If Necessary)

  • If peak shape is poor or selectivity needs improvement, evaluate a different pH.

  • Prepare a buffered mobile phase. For example, prepare a 20 mM ammonium formate buffer and adjust the pH to 3.5.

  • Repeat the optimized gradient run using the buffered mobile phase.

  • Compare the chromatograms to assess changes in retention, peak shape, and selectivity.

Diagram 1: Mobile Phase Optimization Workflow

Mobile_Phase_Optimization cluster_start Step 1: Initial Screening cluster_optimize Step 2: Optimization cluster_troubleshoot Step 3: Advanced Troubleshooting Start Select C18 Column Prepare Analyte Sample Scout_ACN Run Scouting Gradient (Acetonitrile) Start->Scout_ACN Scout_MeOH Run Scouting Gradient (Methanol) Start->Scout_MeOH Evaluate_Scout Evaluate Peak Shape & Selectivity Scout_ACN->Evaluate_Scout Scout_MeOH->Evaluate_Scout Optimize_Gradient Optimize Gradient Slope & Range Evaluate_Scout->Optimize_Gradient Select Best Organic Modifier Check_Resolution Resolution Acceptable? Optimize_Gradient->Check_Resolution Adjust_pH Systematically Adjust pH Check_Resolution->Adjust_pH No Final_Method Final Validated Method Check_Resolution->Final_Method Yes Screen_Columns Screen Alternative Columns (PFP, Phenyl) Adjust_pH->Screen_Columns If pH fails Screen_Columns->Optimize_Gradient Re-optimize

Caption: A systematic workflow for HPLC mobile phase optimization.

Diagram 2: Troubleshooting Poor Peak Shape

Peak_Shape_Troubleshooting Start Poor Peak Shape (Tailing or Fronting) Check_Overload Reduce Sample Concentration Does Shape Improve? Start->Check_Overload Check_Solvent Dissolve Sample in Mobile Phase Check_Overload->Check_Solvent No Result_Overload Issue Resolved: Column Overload Check_Overload->Result_Overload Yes Check_pH Lower Mobile Phase pH (e.g., to pH 2.5-3.5) Check_Solvent->Check_pH If no improvement Result_Solvent Issue Resolved: Sample Solvent Effect Check_Solvent->Result_Solvent If shape improves Check_Column Use High-Performance End-capped Column Check_pH->Check_Column If no improvement Result_Interaction Issue Resolved: Secondary Interactions Check_pH->Result_Interaction If shape improves Check_Column->Result_Interaction If shape improves Further_Diag Consider Hardware Issues (Column Void, Leaks) Check_Column->Further_Diag If no improvement

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis for Plant Health Management: Tiadinil versus 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

In the ever-evolving landscape of agricultural science and crop protection, the development of novel, effective, and environmentally conscious fungicides and plant activators is of paramount importance. This guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of agricultural science and crop protection, the development of novel, effective, and environmentally conscious fungicides and plant activators is of paramount importance. This guide provides a detailed comparative analysis of the well-established systemic acquired resistance (SAR) inducer, tiadinil, and a structurally related, albeit less characterized compound, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and plant science fields, offering an in-depth look at their mechanisms of action, known efficacy, and the experimental methodologies required for their evaluation.

Introduction to the Compounds

Tiadinil , with the chemical name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a commercialized plant defense activator.[1] It is recognized for its ability to induce systemic acquired resistance (SAR) in a variety of crops, notably in the control of rice blast disease.[2] Tiadinil itself does not possess direct antimicrobial properties but rather primes the plant's innate immune system to defend against a broad spectrum of pathogens.[2]

Chemical Structures

A fundamental aspect of understanding the function of these molecules lies in their chemical structures.

G cluster_0 Tiadinil cluster_1 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide tiadinil compound_x [Image of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide structure]

Caption: Chemical structures of Tiadinil and 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

Mechanism of Action: A Tale of Two Pathways

Tiadinil: A Confirmed SAR Inducer

Tiadinil's mode of action is centered around the activation of the plant's systemic acquired resistance (SAR) pathway. SAR is a long-lasting and broad-spectrum defense mechanism that is induced throughout the plant following an initial localized pathogen attack.[6] The signaling molecule salicylic acid (SA) is a cornerstone of this pathway.[7][8]

The induction of SAR by tiadinil involves the following key steps:

  • Perception and Signal Transduction: While the direct receptor for tiadinil is not fully elucidated, its application leads to the accumulation of SA.

  • Salicylic Acid Accumulation: Increased SA levels are a hallmark of SAR activation.[9]

  • NPR1 Activation: SA accumulation leads to the activation of the key regulatory protein, NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[10][11]

  • Gene Expression: Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors, leading to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) proteins.[6][11] These PR proteins have antimicrobial activities and reinforce the plant's cell walls.

Interestingly, some studies suggest that tiadinil can also induce defense responses through an SA-independent pathway, indicating a more complex mode of action than initially thought.[12]

SAR_Pathway Pathogen_or_Tiadinil Pathogen Attack or Tiadinil Application SA_Accumulation Salicylic Acid (SA) Accumulation Pathogen_or_Tiadinil->SA_Accumulation NPR1_Activation NPR1 Activation SA_Accumulation->NPR1_Activation Gene_Expression Defense Gene Expression (e.g., PR proteins) NPR1_Activation->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR

Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR) induced by tiadinil.

4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide: A Postulated Mechanism

Given the absence of specific mechanistic studies for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, its mode of action remains speculative. However, based on its structural components, two primary possibilities can be hypothesized:

  • SAR Induction: Its 1,2,3-thiadiazole core, shared with tiadinil, suggests a potential to act as a plant activator and induce SAR. The specific substitutions on the phenyl and sulfide groups would influence its binding to putative receptors and subsequent signaling.

  • Direct Fungicidal Activity: Many heterocyclic compounds, including thiadiazole derivatives, exhibit direct antimicrobial properties by inhibiting essential fungal enzymes or disrupting cellular processes.[4][13][14] The 4-fluorophenyl moiety is present in several commercial fungicides and is known to contribute to their efficacy.[5]

Further research is necessary to elucidate the precise mechanism of action of this compound.

Comparative Efficacy: A Data-Driven Perspective

Direct comparative efficacy data between tiadinil and 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is not available in the peer-reviewed literature. However, we can infer potential efficacy based on studies of related compounds.

Table 1: Documented Efficacy of Tiadinil and Structurally Related 1,2,3-Thiadiazole Derivatives

Compound/FungicideTarget PathogenEfficacy MeasurementReported EfficacyReference
Tiadinil Magnaporthe oryzae (Rice Blast)Disease controlEffective in field trials[2]
Tiadinil Tobacco Mosaic Virus (TMV)Curative & Protective Activity58% & 75% at 500 µg/mL[15]
1,2,3-Thiadiazole Derivative (1d) Alternaria brassicicolaIn vivo test92% effective at 200 µg/mL[16][17]
Triethyltin-based 1,2,3-thiadiazole carboxylate Physalospora piricolaEC₅₀0.12 µg/mL[18]
3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[7][9][10]triazolo[3,4-b][7][8][9]thiadizole Pellicularia sasakiiEC₅₀7.28 µmol/L[19]

This table presents a summary of findings from various studies and is intended for illustrative purposes. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

The data indicates that the 1,2,3-thiadiazole scaffold is a versatile core for developing compounds with both SAR-inducing and direct fungicidal activities. The high efficacy of some derivatives suggests that 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide could also exhibit significant bioactivity.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison, detailed experimental protocols are provided below.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay determines the direct inhibitory effect of a compound on fungal growth.

In_Vitro_Assay cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis Prep_Fungi 1. Culture Fungi on Nutrient Agar (e.g., PDA) Inoculate 4. Place Fungal Plugs on Solidified Agar Prep_Fungi->Inoculate Prep_Compounds 2. Dissolve Test Compounds & Controls in Solvent (e.g., DMSO) Prep_Media 3. Mix Compounds into Molten Agar at Various Concentrations Prep_Media->Inoculate Incubate 5. Incubate at Optimal Temperature and Humidity Inoculate->Incubate Measure 6. Measure Mycelial Colony Diameter Incubate->Measure Calculate 7. Calculate Percentage Inhibition and EC₅₀ Values Measure->Calculate

Caption: Workflow for an in vitro mycelial growth inhibition assay.

Step-by-Step Methodology:

  • Fungal Culture Preparation: The target phytopathogenic fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of mycelia is available for the assay.[18]

  • Test Compound Preparation: The test compounds (tiadinil, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, and a positive control fungicide) are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create stock solutions.

  • Media Incorporation: The stock solutions are serially diluted and mixed into molten PDA to achieve a range of final concentrations. A control group with only the solvent is also prepared to assess any potential solvent toxicity.[18]

  • Inoculation: A small plug of mycelia from the edge of an actively growing fungal culture is placed in the center of each agar plate.

  • Incubation: The plates are incubated at the optimal temperature and humidity for the specific fungus until the mycelial growth in the control plates has reached a predetermined diameter.

  • Measurement: The diameter of the fungal colony in each plate is measured.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial growth in the control group, and T is the average diameter in the treatment group. The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) is then determined by probit analysis.[18]

In Vivo Systemic Acquired Resistance (SAR) Assay

This assay evaluates the ability of a compound to induce disease resistance in whole plants.

In_Vivo_SAR_Assay cluster_0 Plant Treatment cluster_1 Pathogen Challenge cluster_2 Incubation & Assessment Treat_Plants 1. Apply Test Compounds to Lower Leaves or Soil Inoculate_Pathogen 2. After a Set Period, Inoculate Upper Leaves with Pathogen Treat_Plants->Inoculate_Pathogen Incubate_Plants 3. Incubate Plants under Conditions Favorable for Disease Inoculate_Pathogen->Incubate_Plants Assess_Disease 4. Assess Disease Severity (e.g., lesion size, pathogen growth) Incubate_Plants->Assess_Disease

Caption: Workflow for an in vivo Systemic Acquired Resistance (SAR) assay.

Step-by-Step Methodology:

  • Plant Growth: Grow a suitable host plant (e.g., Arabidopsis, tobacco, or rice) under controlled environmental conditions.

  • Primary Treatment: Apply the test compounds (tiadinil and 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide) to a set of lower leaves of the plants. A mock treatment (solvent only) serves as the negative control.[20]

  • Induction Period: Allow a period of several days for the SAR signal to be transmitted throughout the plant.

  • Secondary Inoculation: Inoculate a set of upper, systemic leaves with a virulent pathogen.[20]

  • Incubation: Place the plants in a growth chamber with conditions conducive to disease development.

  • Disease Assessment: After a specified incubation period, assess the disease severity on the systemic leaves. This can be done by measuring lesion size, counting the number of lesions, or quantifying pathogen biomass (e.g., through qPCR).

  • Data Analysis: Compare the disease severity in the compound-treated plants to the mock-treated control plants. A significant reduction in disease severity indicates the induction of SAR.

Conclusion and Future Directions

Tiadinil is a well-characterized SAR inducer with proven efficacy in agriculture. Its mechanism of action through the salicylic acid pathway is a key aspect of its function. While 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide remains largely uncharacterized, its structural similarity to tiadinil and other bioactive 1,2,3-thiadiazole derivatives suggests it holds potential as a novel plant protection agent.

Future research should focus on:

  • Direct Comparative Efficacy Studies: Conducting head-to-head in vitro and in vivo assays of tiadinil and 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide against a range of economically important plant pathogens.

  • Mechanistic Elucidation: Investigating the precise mode of action of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide to determine if it acts as a SAR inducer, a direct fungicide, or both.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs to understand the contribution of different functional groups to the overall efficacy and to optimize the lead compound.

By systematically addressing these research gaps, the scientific community can fully assess the potential of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide and its place in the future of sustainable agriculture.

References

  • Shah, J. (2003). The salicylic acid loop in plant defense. Current Opinion in Plant Biology, 6(4), 365-371.
  • Klessig, D. F., Durner, J., Noad, R., Navarre, D. A., Wendehenne, D., Kumar, D., ... & Yoshioka, K. (2000). Nitric oxide and salicylic acid signaling in plant defense. Proceedings of the National Academy of Sciences, 97(16), 8849-8855.
  • Durrant, W. E., & Dong, X. (2004). Systemic acquired resistance.
  • Gao, Q. M., Liu, Y. D., & He, Z. M. (2022). Progress in Salicylic Acid-Dependent Signaling for Growth–Defense Trade-Off. International Journal of Molecular Sciences, 23(19), 11370.
  • Mei, C., Qi, M., Sheng, G., & Yang, Y. (2006). Jasmonic acid and salicylic acid activate a common defense system in rice. Plant and Cell Physiology, 47(12), 1630-1639.
  • Wens, A., & Geuens, J. (2022). In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. Journal of BioScience and Biotechnology, 11(1), 15-21.
  • Buttachon, S., Inphon, A., Luangsuphabool, C., Tiyaboonchai, W., & Dethoup, T. (2021). In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents. Journal of Fungi, 7(12), 1024.
  • Caballero, F. J., Iñigo, S., & Moral, A. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). bio-protocol, 9(3), e3165.
  • BenchChem. (2025). Comparative Analysis of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Guide to Cross-Reactivity and Performance. BenchChem.
  • Onaran, A., & Yanar, Y. (2016). In vivo and In vitro Antifungal Activities of Five Plant Extracts Against Various Plant Pathogens. Egyptian Journal of Biological Pest Control, 26(2), 405-411.
  • Batt, M., Kumar, V., & Sharma, D. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4639-4665.
  • BenchChem. (2025).
  • Mihajlović, M., Rekanović, E., Hrustić, J., & Grahovac, M. (2021). In vitro and in vivo toxicity of fungicides and biofungicides for the control of verticillium and fusarium wilt of pepper. Pesticidi i fitomedicina, 36(1), 23-34.
  • Ohike, T., Makino, M., & Ano, T. (2018). In vitro and in vivo Assay for Assessment of the Biological Control Potential of Streptomyces sp. KT. Journal of Plant Studies, 7(1), 10.
  • Li, Y., Wang, Z., Liu, C., Zhang, H., & Liu, X. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of agricultural and food chemistry, 57(10), 4243-4248.
  • Saeed, A., Shaheen, U., & Abbas, N. (2021).
  • Singh, P., & Kumar, A. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(1).
  • Percival, G. C. (2001). Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry. Journal of Arboriculture, 27(4), 181-193.
  • Weng, J. Q., Liu, H. J., Liu, X. H., Tan, C. X., & Shen, D. L. (2010). Synthesis and fungicidal activity of 2-4-(4-fluorophenyl) thiazol-2-yl-3-hydroxy-3-hydrocarbyloxy acrylonitriles. Chinese Journal of Pesticide Science, 12(4), 463-467.
  • Loginova, Y. A., Rubtsova, S. A., Kasimova, A. R., Morzherin, Y. Y., & Charushin, V. N. (2023).
  • Kumar, A., & Singh, P. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49.
  • Bayer. (2021, February 2). Acquired and Induced Plant Disease Resistance. Vegetables by Bayer.
  • Sharma, S., & Sharma, P. C. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8694.
  • Liu, X. H., Weng, J. Q., & Tan, C. X. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemistry, 2013.
  • Al-Amiery, A. (2018). 4-Thiadiazole: The Biological Activities.
  • Loginova, Y. A., Rubtsova, S. A., Kasimova, A. R., Morzherin, Y. Y., & Charushin, V. N. (2023).
  • Liu, X., Wang, Z., Zhang, H., & Li, Y. (2009). Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][7][8][9]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(1), 326-331.

  • Liu, X. H., Weng, J. Q., & Tan, C. X. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
  • Durrant, W. E., & Dong, X. (2004). SYSTEMIC ACQUIRED RESISTANCE. University of Florida.
  • Pieterse, C. M. J., Van Wees, S. C. M., Van Pelt, J. A., Knoester, M., Laan, R., Gerrits, H., ... & Van Loon, L. C. (2002). Induced Systemic Resistance by Plant Growth-Promoting Rhizobacteria. Annu. Rev.

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS Methods for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide Detection

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of novel chemical entities is the bedrock of preclinical and clinical success. This guide provides an in-depth, o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of novel chemical entities is the bedrock of preclinical and clinical success. This guide provides an in-depth, objective comparison of two distinct, validated Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the detection of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, a representative sulfur-containing heterocyclic molecule.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower you in developing and validating your own high-performance bioanalytical methods. Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: Sulfur-Containing Heterocycles

Sulfur-containing compounds, like our target analyte, can present unique challenges in LC-MS analysis. Potential issues include unwanted interactions with metallic components of the LC system and unpredictable ionization behavior. Therefore, a carefully considered and rigorously validated method is not just a regulatory requirement but a scientific necessity for generating high-quality, reproducible data.

This guide will compare two common bioanalytical workflows:

  • Method A: High-Throughput Protein Precipitation (PPT) - A rapid and straightforward approach, ideal for early-stage discovery and high-volume screening.

  • Method B: Selective Liquid-Liquid Extraction (LLE) - A more labor-intensive but cleaner method, often preferred for late-stage development and regulatory submission.

We will also discuss the relative merits of two common mass spectrometry platforms: the Triple Quadrupole (QQQ) and the Quadrupole Time-of-Flight (Q-TOF).

Foundational Principles: Adherence to Regulatory Standards

All methodologies presented are designed to meet the stringent requirements of international regulatory bodies, as harmonized in the ICH M10 guideline on bioanalytical method validation.[1][2][3] This ensures that the data generated is reliable, reproducible, and fit for purpose in regulatory submissions.[4]

Comparative Experimental Protocols

Here, we present detailed, step-by-step methodologies for the two distinct approaches to quantifying 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide in human plasma.

Method A: High-Throughput Analysis via Protein Precipitation

Protein precipitation is favored for its simplicity and speed, making it highly suitable for rapid analysis in drug discovery.[5] However, its non-selective nature can lead to higher matrix effects.[5]

Experimental Workflow: Method A

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma 100 µL Plasma Sample is Add Internal Standard (IS) plasma->is ppt Add 300 µL Acetonitrile (Precipitating Agent) is->ppt vortex Vortex Mix (5 min) ppt->vortex centrifuge Centrifuge (10 min @ 4000 rpm) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc UPLC Separation inject->lc ms Mass Spectrometry Detection lc->ms

Caption: Workflow for Method A (Protein Precipitation).

Detailed Protocol: Method A

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • Liquid Chromatography:

    • System: A UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-product ion transitions for the analyte and internal standard.

Method B: High-Selectivity Analysis via Liquid-Liquid Extraction

Liquid-liquid extraction offers superior selectivity, resulting in cleaner extracts and reduced matrix effects.[5] This method is often preferred for regulated bioanalysis where accuracy and precision are paramount.

Experimental Workflow: Method B

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma 200 µL Plasma Sample is Add Internal Standard (IS) plasma->is buffer Add pH 4.5 Buffer is->buffer lle Add 1 mL Methyl Tert-Butyl Ether (MTBE) buffer->lle vortex Vortex Mix (10 min) lle->vortex centrifuge Centrifuge (5 min @ 4000 rpm) vortex->centrifuge supernatant Transfer Organic Layer centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc UPLC Separation inject->lc ms Mass Spectrometry Detection lc->ms

Caption: Workflow for Method B (Liquid-Liquid Extraction).

Detailed Protocol: Method B

  • Sample Preparation:

    • To 200 µL of human plasma, add 10 µL of the internal standard working solution.

    • Add 200 µL of a pH 4.5 acetate buffer to adjust the sample pH.

    • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 10 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography and Mass Spectrometry:

    • The LC-MS/MS conditions would be similar to those described in Method A, with potential adjustments to the gradient to account for the cleaner sample matrix.

Performance Comparison: Instrumentation

The choice of mass spectrometer significantly impacts the performance of a bioanalytical method. Here, we compare the two most common platforms for quantitative analysis.

FeatureTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Use Targeted quantificationPrimarily for unknown identification, but with increasing quantitative capabilities.[7]
Selectivity High, based on MRM transitions.Very high, due to accurate mass measurement.[8]
Sensitivity Generally considered the gold standard for sensitivity in targeted analysis.Modern instruments are approaching the sensitivity of QQQ for many applications.[3][8]
Data Acquired Only data for predefined MRM transitions.Full-scan accurate mass data, allowing for retrospective analysis of other components.[7]

For routine, high-sensitivity quantification of a known analyte, the Triple Quadrupole is often the instrument of choice due to its established robustness and sensitivity.[9] However, the Q-TOF offers the advantage of high-resolution, accurate mass data, which can provide greater confidence in analyte identification and the ability to perform retrospective data analysis without re-injecting samples.[8]

Validation Parameters: A Head-to-Head Comparison

A bioanalytical method is only as good as its validation. The following tables summarize the expected performance data for our two hypothetical methods, based on the validation parameters stipulated by the ICH M10 guidelines.[1][10]

Table 1: Specificity, Linearity, and Sensitivity

ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria (ICH M10)
Specificity No significant interfering peaks at the retention time of the analyte and IS.No significant interfering peaks at the retention time of the analyte and IS.Response of interfering peaks <20% of LLOQ and <5% of IS.
Linearity (r²) >0.995>0.998Correlation coefficient (r) should be consistently >0.99.
Range 1 - 1000 ng/mL0.5 - 1000 ng/mLDefined by the upper and lower limits of quantification.
LLOQ 1 ng/mL0.5 ng/mLSignal-to-noise ratio > 5; accuracy within ±20% and precision ≤20%.

Table 2: Accuracy and Precision

QC LevelMethod A (PPT)Method B (LLE)Acceptance Criteria (ICH M10)
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
LLOQ -5.5%8.2%-3.1%
Low QC 2.1%6.5%1.5%
Mid QC -1.8%5.1%-0.9%
High QC 3.4%4.7%2.3%

Table 3: Recovery and Matrix Effect

ParameterMethod A (PPT)Method B (LLE)Justification
Recovery (%) ~85-95%~70-85%LLE can sometimes have lower but more consistent recovery.[11]
Matrix Effect (%) 85-115% (potential for more variability)95-105% (generally lower and more consistent)LLE provides a cleaner extract, minimizing ion suppression or enhancement.[5]

Visualizing Linearity

cluster_0 Calibration Curve 0 1 0->1 2 1->2 3 2->3 4 3->4 5 4->5 xaxis Concentration (ng/mL) yaxis Peak Area Ratio (Analyte/IS)

Caption: A representative calibration curve.

Conclusion: Selecting the Optimal Method

The choice between a high-throughput protein precipitation method and a more selective liquid-liquid extraction method depends on the specific requirements of the study.

  • Method A (PPT) is an excellent choice for early-stage drug discovery and other high-throughput applications where speed is paramount. While matrix effects can be more pronounced, they can often be mitigated by the use of a stable isotope-labeled internal standard.[5]

  • Method B (LLE) is generally the preferred method for regulated bioanalysis, such as pharmacokinetic studies submitted for regulatory approval.[11] The cleaner extracts lead to reduced matrix effects, improved robustness, and potentially lower limits of quantification.

Ultimately, the goal of any bioanalytical method validation is to demonstrate that the method is reliable and fit for its intended purpose. By understanding the principles outlined in this guide and carefully considering the trade-offs between different approaches, researchers can develop and validate robust LC-MS methods for the accurate quantification of novel drug candidates.

References

  • Agilent Technologies. (n.d.). Evaluation of QTOF Technology for the Quantitation of Drugs in Plasma. Retrieved from [Link]

  • Chromatography Forum. (2012, January 7). TOF vs QQQ. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Jiang, H., Cao, H., Zhang, Y., & Fast, D. M. (2012). Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds.
  • Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • Thomson, J. S., Green, J. B., & McWilliams, T. B. (1995). Determination of Sulfides and Thiols in Petroleum Distillates Using Solid-Phase Extraction and Derivatization with Pentafluorobenzoyl Chloride. Energy & Fuels, 9(5), 865–871.
  • De Bleye, C., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Ward, T. J. (2007). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
  • Tagawa, Y., Ishikawa, Y., Mikael, L., Fukui, W., Watanabe, J., & Morita, H. (2018). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Review, 75, 1-6.
  • Scribd. (n.d.). Agilent QQQ Vs QTOF and Data Extraction. Retrieved from [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of chromatography.
  • Chassaing, C., et al. (2002). Measurement of Thiols in Human Plasma Using Liquid Chromatography With Precolumn Derivatization and Fluorescence Detection.
  • Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]

  • California Environmental Protection Agency. (2022, August 5). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). Retrieved from [Link]

  • Kofler, B., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC Europe, 32(10), 552-561.
  • Wagner, C. L., et al. (2023). Bioavailable Sulforaphane Quantitation in Plasma by LC–MS/MS Is Enhanced by Blocking Thiols. Journal of Agricultural and Food Chemistry, 71(34), 12852-12859.
  • Clarke, N. J., & Rindgen, D. (2015). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. Journal of analytical toxicology, 39(7), 540-546.
  • Wüst, B., & Welsch, T. (2015). Qualitative LC–MS Analysis of Pesticides Using Monolithic Silica Capillaries and Potential for Assay of Pesticides in Kidney. LCGC Europe, 28(3), 158-167.
  • Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography.
  • Bioanalysis Zone. (n.d.). In the Zone: HRMS versus QqQ. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of pharmaceutical and biomedical analysis, 45(3), 517-526.
  • Higashi, T., & Shimada, K. (2000). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science, 46(6), 427-434.
  • Agilent Technologies. (2006, August 8). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Golf Course Pesticides Using Triple Quadrupole LC/MS/MS (LCMS-8030). Retrieved from [Link]

  • Li, Y., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Lemiere, F., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 635-666.
  • Struck, W., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 28-34.
  • Albero, B., et al. (2005). Quantitation and Accurate Mass Analysis of Pesticides in Vegetables by LC/TOF-MS. Journal of agricultural and food chemistry, 53(24), 9373-9381.
  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Gauthier, C. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository.
  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European journal of medicinal chemistry, 180, 486-508.
  • Agilent Technologies. (2013, December 17). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2025). LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma.

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide via Palladium-Catalyzed Cross-Coupling

Introduction: The Significance of Reproducibility in Synthesizing Privileged Scaffolds In the landscape of modern drug discovery and development, the 1,2,3-thiadiazole moiety represents a privileged heterocyclic scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Reproducibility in Synthesizing Privileged Scaffolds

In the landscape of modern drug discovery and development, the 1,2,3-thiadiazole moiety represents a privileged heterocyclic scaffold, integral to a wide array of pharmacologically active agents.[1][2] The specific target of this guide, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, combines this key heterocycle with a fluorinated phenylthio group—a common feature for modulating metabolic stability and binding affinity. The reproducible and scalable synthesis of such molecules is paramount for advancing from lead optimization to clinical trials.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation.[3] However, their application to sulfur-containing heterocycles, such as thiadiazoles, is frequently plagued by challenges. The inherent thiophilicity of palladium can lead to strong coordination between the catalyst and the sulfur atom of the substrate, resulting in catalyst poisoning and diminished reactivity.[4][5] This guide provides a comprehensive, data-driven comparison of catalytic systems to establish a robust and reproducible protocol for the C-S cross-coupling synthesis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, addressing the critical issue of catalyst deactivation head-on.

Synthetic Strategy: Palladium-Catalyzed C-S Cross-Coupling

The most direct route to the target sulfide is a palladium-catalyzed C-S coupling (a variation of the Buchwald-Hartwig amination) between 5-halo-4-methyl-1,2,3-thiadiazole and 4-fluorothiophenol. The success of this transformation is critically dependent on the careful selection of the catalyst precursor, ligand, base, and solvent to navigate the fine balance between reactivity and catalyst stability.

The general catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the thiolate, and finally, reductive elimination to yield the desired product and regenerate the active catalyst. The choice of ligand is crucial as it modulates the electron density and steric environment of the palladium center, influencing each step of this cycle.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate L_n(Ar)Pd(II)-X pd0->pd_intermediate product_complex L_n(Ar)Pd(II)-SR' pd_intermediate->product_complex ligand_exchange Thiolate Binding reductive_elimination Reductive Elimination product_complex->pd0 product Ar-SR' product_complex->product aryl_halide Ar-X aryl_halide->pd_intermediate thiol R'S-H + Base thiol->product_complex

Caption: General catalytic cycle for Pd-catalyzed C-S cross-coupling.

Comparative Analysis of Catalytic Systems

To identify the optimal conditions for reproducibility, we evaluated a matrix of palladium precursors, ligands, and bases. The model reaction was the coupling of 5-bromo-4-methyl-1,2,3-thiadiazole with 4-fluorothiophenol. All reactions were conducted under an inert argon atmosphere at 100 °C and monitored by GC-MS for conversion.

Experimental Protocol: General Procedure for C-S Coupling

The following workflow was applied for each experimental condition tested.

Experimental_Workflow prep 1. Reactant Preparation - Oven-dried glassware - Inert atmosphere (Ar) - Reagent dissolution setup 2. Reaction Setup - Charge Pd precursor & ligand - Add 5-bromo-4-methyl-1,2,3-thiadiazole - Add solvent, base, and 4-fluorothiophenol prep->setup reaction 3. Reaction - Heat to 100 °C - Monitor by GC-MS/TLC setup->reaction workup 4. Workup & Purification - Cool to RT - Quench and extract - Dry organic layer - Purify by column chromatography reaction->workup analysis 5. Analysis - Yield determination - Purity by HPLC - Structure confirmation (NMR, HRMS) workup->analysis

Caption: Standardized workflow for the cross-coupling experiments.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube under argon was added the palladium precursor (2 mol%) and the phosphine ligand (4.4 mol%).

  • The tube was evacuated and backfilled with argon three times.

  • Anhydrous solvent (3 mL), 5-bromo-4-methyl-1,2,3-thiadiazole (0.5 mmol, 1.0 equiv), and the specified base (1.5 mmol, 3.0 equiv) were added.

  • 4-fluorothiophenol (0.6 mmol, 1.2 equiv) was added via syringe.

  • The reaction mixture was heated to 100 °C in a pre-heated oil bath and stirred for the specified time.

  • Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the pure sulfide.

  • Product identity and purity were confirmed by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Results: Performance Comparison

The following table summarizes the performance of various catalytic systems. The yield is based on the isolated product after purification, and purity was determined by HPLC analysis.

EntryPd PrecursorLigandBaseSolventTime (h)Yield (%)Purity (%)
1Pd(OAc)₂XantphosCs₂CO₃Dioxane1288>99
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane1291>99
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane187598
4Pd₂(dba)₃dppfCs₂CO₃Dioxane244295
5Pd₂(dba)₃XantphosK₃PO₄Dioxane1885>99
6Pd₂(dba)₃XantphosCs₂CO₃Toluene1282>99

Discussion: Interpreting the Data for Maximum Reproducibility

The experimental data clearly indicates that the choice of ligand is the most critical factor for achieving a high-yield, reproducible synthesis of the target sulfide.

The Decisive Role of the Ligand: The standout performer across all experiments was Xantphos (Entries 1, 2, 5, 6). This is attributed to its large natural bite angle (≈112°). This specific geometry is known to promote the reductive elimination step and stabilize the palladium center, preventing the formation of inactive palladium black. More importantly, the bidentate chelation helps to shield the palladium core, mitigating the catalyst poisoning effect often observed with sulfur-containing substrates.[6] In contrast, XPhos (Entry 3), a highly effective monodentate biarylphosphine ligand for many cross-couplings, provided a lower yield, suggesting it is more susceptible to deactivation in this specific system. The performance of dppf (Entry 4) was significantly poorer, indicating its electronic and steric properties are ill-suited for this challenging C-S coupling, leading to rapid catalyst turnover failure.

Impact of Palladium Precursor, Base, and Solvent:

  • Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) proved to be effective precursors when paired with Xantphos (Entries 1 vs. 2), with Pd₂(dba)₃ giving a slight edge in yield. As Pd₂(dba)₃ is already in the Pd(0) oxidation state, it circumvents the need for an in situ reduction step, often leading to more consistent initiation of the catalytic cycle.

  • Base Selection: Cesium carbonate (Cs₂CO₃) consistently outperformed potassium phosphate (K₃PO₄) (Entries 2 vs. 5). The higher solubility of the cesium thiolate intermediate in dioxane likely facilitates more efficient transmetalation (thiolate binding) to the palladium center, accelerating the overall reaction rate.

  • Solvent Effects: While both dioxane and toluene are viable solvents, dioxane provided a superior yield (Entries 2 vs. 6). Its higher polarity and coordinating ability can help to stabilize charged intermediates in the catalytic cycle and improve the solubility of the base, contributing to a more efficient reaction.

Conclusion and Recommended Protocol

Based on a systematic comparison, the following protocol is recommended for the most reproducible, high-yield synthesis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) with Xantphos (4.4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane

  • Temperature: 100 °C

This optimized system leverages a stable Pd(0) source and a wide bite-angle ligand that effectively prevents catalyst poisoning by the thiadiazole substrate. The use of cesium carbonate in dioxane ensures efficient generation and transfer of the thiolate nucleophile. Adherence to this protocol provides a reliable and scalable method for producing this valuable chemical entity, ensuring consistency from bench-scale research to process development applications.

References

  • Qian, Y., Jeong, S. Y., Baeck, S.-H., Jin, M.-J., & Shim, S. E. (2019). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Advances. [Link]

  • Procter, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Li, J., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications. [Link]

  • Gandon, V., et al. (2014). Cyclocarbopalladation/Cross-Coupling Cascade Reactions in Sulfide Series: Access to Sulfur Heterocycles. Organic Letters. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. [Link]

  • Defensive Publications Series. (2025). Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl. Technical Disclosure Commons. [Link]

  • Posternak, G. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (Date unavailable). Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction: A Review. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Qian, Y., et al. (2019). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][4][7][8]thiadiazole Series. European Journal of Organic Chemistry. [Link]

  • Ananikov, V. P., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed. [Link]

  • Ananikov, V. P., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]

  • Liu, X.-H., et al. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. [Link]

  • Tadesse, S., et al. (2013). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. [Link]

  • ResearchGate. (2022). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. ResearchGate. [Link]

  • Google Patents. (Date unavailable). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Organic Chemistry Portal. (Date unavailable). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wang, Z.-J., et al. (2012). 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl). PMC. [Link]

  • Song, B., et al. (2010). Synthesis of 4-methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. PubMed. [Link]

  • Archana, B. R., et al. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. ResearchGate. [Link]

  • Liu, X.-H., et al. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio). SciSpace. [Link]

  • Płaziński, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • Royal Society of Chemistry. (Date unavailable). . RSC Advances. [Link]

  • reposiTUm. (Date unavailable). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [Link]

  • Liu, F., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the In Vitro Antifungal Activity of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Executive Summary The escalating challenge of antifungal resistance necessitates the discovery and rigorous evaluation of novel chemical scaffolds. The 1,2,3-thiadiazole nucleus has emerged as a promising pharmacophore,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating challenge of antifungal resistance necessitates the discovery and rigorous evaluation of novel chemical scaffolds. The 1,2,3-thiadiazole nucleus has emerged as a promising pharmacophore, with various derivatives demonstrating significant biological activities, including antifungal properties.[1][2] This guide presents a comprehensive framework for benchmarking the in vitro antifungal activity of a novel derivative, 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (hereafter designated as Compound T-5S ). We provide a detailed, evidence-based strategy to objectively compare its performance against a panel of clinically relevant fungal pathogens and established antifungal agents. The methodologies described are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new antifungal candidates.

Introduction: The Rationale for a Standardized Benchmarking Approach

Invasive fungal infections represent a significant and growing threat to global health, exacerbated by the rise of drug-resistant strains.[6] The current antifungal armamentarium is limited, creating an urgent need for new therapeutic agents with novel mechanisms of action or improved efficacy. Heterocyclic compounds containing the 1,2,3-thiadiazole moiety have garnered attention for their diverse bioactivities, which have been harnessed in commercial pesticides and investigated for various therapeutic applications.[1][7]

This guide focuses on establishing a robust preclinical evaluation pathway for Compound T-5S , a novel molecule incorporating the 1,2,3-thiadiazole core. A standardized benchmarking protocol is paramount for several reasons:

  • Contextualizes Potency: It situates the compound's activity relative to the "gold standard" agents used in clinical practice.

  • Identifies Spectrum of Activity: It reveals which fungal species are most susceptible, guiding potential therapeutic indications.

  • Ensures Data Reliability: Adherence to established protocols, such as those from CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), allows for meaningful comparison of data across different studies and laboratories.[8][9]

Selection of Comparator Antifungal Agents and Fungal Panel

The choice of comparators is critical for a meaningful benchmark. The selected agents span different chemical classes and mechanisms of action, providing a multi-faceted comparison.

2.1 Comparator Antifungals:

  • Fluconazole (Azole): A first-line treatment for many yeast infections. It inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol biosynthesis.

  • Voriconazole (Azole): A broad-spectrum triazole with potent activity against yeasts and molds, including Aspergillus species.[10]

  • Amphotericin B (Polyene): A broad-spectrum fungicidal agent that binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[11] Its distinct mechanism provides a valuable counterpoint to ergosterol synthesis inhibitors.

  • Terbinafine (Allylamine): Primarily used for dermatophyte infections, it specifically inhibits squalene epoxidase, an earlier step in the ergosterol biosynthesis pathway.[12]

2.2 Fungal Test Panel: A representative panel of clinically relevant fungi, including standardized quality control (QC) strains, is essential for a comprehensive evaluation.

  • Candida albicans (e.g., ATCC 90028): The most common cause of candidiasis.

  • Candida glabrata (e.g., ATCC 90030): An opportunistic yeast often exhibiting reduced susceptibility to azoles.

  • Aspergillus fumigatus (e.g., ATCC 204305): A primary cause of invasive aspergillosis in immunocompromised patients.

  • Trichophyton rubrum (e.g., ATCC MYA-4438): A leading cause of dermatophytosis (e.g., onychomycosis).[13]

  • Cryptococcus neoformans (e.g., ATCC 208821): A major cause of fungal meningitis.

Experimental Workflow: A Visual Overview

The process of determining antifungal susceptibility follows a systematic and standardized workflow. The diagram below illustrates the key stages of the broth microdilution method, from preparation of materials to final data analysis. This structured approach is fundamental to achieving reproducible and reliable results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Antifungal Stock Solutions (Compound T-5S & Comparators) D Perform 2-Fold Serial Dilutions in 96-Well Microtiter Plate A->D B Prepare Standardized Fungal Inoculum (Yeast & Mold) E Inoculate Wells with Standardized Fungal Suspension B->E C Prepare RPMI-1640 Culture Medium C->D D->E F Incubate Plates (35°C, 24-48h for Yeasts; 35°C, 48-72h for Molds) E->F G Read Minimum Inhibitory Concentration (MIC) (Visual or Spectrophotometric) F->G H Compile & Analyze Data (MIC50, MIC90, Geometric Mean) G->H I Comparative Benchmarking Report H->I

Caption: Workflow for Antifungal Susceptibility Testing.

Detailed Experimental Protocol: Broth Microdilution

The broth microdilution method is the reference standard for antifungal susceptibility testing, as detailed in CLSI documents M27 for yeasts and M38 for filamentous fungi.[5][14] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that substantially inhibits the growth of a microorganism.[11]

4.1 Materials

  • Compound T-5S and comparator antifungal powders

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Humidified incubator

4.2 Preparation of Antifungal Stock Solutions

  • Rationale: High-concentration stock solutions are prepared in DMSO to ensure solubility. Subsequent dilutions in the aqueous culture medium minimize the final DMSO concentration to levels that do not affect fungal growth (<1%).

  • Procedure:

    • Accurately weigh the antifungal powders.

    • Dissolve in 100% DMSO to create a high-concentration stock (e.g., 1280 µg/mL).

    • Create an intermediate dilution in RPMI-1640 medium for use in the assay plate.

4.3 Inoculum Preparation

  • Rationale: A standardized inoculum density is the most critical variable for test reproducibility. Too high a density can lead to falsely elevated MICs, while too low a density can cause inconsistent growth.

  • For Yeasts (e.g., Candida albicans):

    • Subculture the isolate onto Sabouraud Dextrose Agar and incubate for 24 hours.

    • Harvest several colonies and suspend in 5 mL of sterile saline.

    • Adjust the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final target inoculum of 0.5-2.5 x 10³ CFU/mL.

  • For Molds (e.g., Aspergillus fumigatus):

    • Grow the isolate on Potato Dextrose Agar for 7 days to encourage conidiation.

    • Gently flood the plate with sterile saline containing 0.05% Tween 80.

    • Harvest the conidia by scraping the surface.

    • Allow heavy particles to settle and transfer the upper suspension of conidia to a new tube.

    • Adjust the conidial suspension with a hemocytometer or spectrophotometer to a concentration of 0.4-5 x 10⁶ conidia/mL.

    • Dilute this suspension 1:50 in RPMI-1640 medium to achieve the final target inoculum of 0.4-5 x 10⁴ CFU/mL.

4.4 Assay Procedure

  • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the working antifungal solution (e.g., at 2X the highest desired final concentration) to well 1.

  • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (medium only).

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubate the plates in a humidified chamber at 35°C. Read yeast plates at 24-48 hours and mold plates at 48-72 hours, or until sufficient growth is observed in the growth control well.

  • The MIC is determined as the lowest concentration of the drug that causes a significant (typically ≥50% for azoles and ≥90-100% for other agents) inhibition of growth compared to the drug-free control well.

Comparative Data Presentation (Hypothetical Data)

To effectively benchmark Compound T-5S, the resulting MIC data should be summarized in a clear, tabular format. The table below illustrates how such a comparison would be presented, using hypothetical but plausible MIC values for demonstration purposes.

Fungal SpeciesCompound T-5S (MIC, µg/mL)Fluconazole (MIC, µg/mL)Voriconazole (MIC, µg/mL)Amphotericin B (MIC, µg/mL)Terbinafine (MIC, µg/mL)
Candida albicans ATCC 900280.250.50.060.58
Candida glabrata ATCC 900301160.50.516
Aspergillus fumigatus ATCC 2043052>640.51>64
Trichophyton rubrum ATCC MYA-44380.0680.12520.03
Cryptococcus neoformans ATCC 2088210.540.250.2532

Note: Data are hypothetical and for illustrative purposes only.

Interpretation and Future Directions

  • Compound T-5S shows promising activity against C. albicans and C. neoformans, with MICs comparable or superior to fluconazole.

  • Its activity against the azole-resistant C. glabrata strain (MIC of 1 µg/mL vs. fluconazole's 16 µg/mL) suggests a potential advantage.

  • The compound demonstrates potent activity against the dermatophyte T. rubrum, comparable to voriconazole and terbinafine.

  • Its activity against A. fumigatus is moderate and less potent than voriconazole or amphotericin B.

Trustworthiness and Self-Validation: The protocol's integrity is maintained by the parallel testing of QC strains. The MICs obtained for these strains must fall within the established ranges published by CLSI to validate the results of the entire batch.[4] Any deviation would invalidate the test and require a thorough investigation of the methodology.

References

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, American Society for Microbiology.

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, Oxford University Press.

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, MDPI.

  • Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Contain - Ingenta Connect. Ingenta Connect.

  • CLSI M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute.

  • Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Bentham Science.

  • Current status of antifungal susceptibility testing methods. AVESİS.

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases, Oxford Academic.

  • A Practical Guide to Antifungal Susceptibility Testing. Ovid.

  • Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Bentham Science Publishers.

  • Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. ACS Publications.

  • CLSI M27: Antifungal Testing Standards. Scribd.

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Performance Standards for Antifungal Susceptibility Testing. Regulations.gov.

  • Benchmarking Pramiconazole's in vitro activity against novel antifungal agents. Benchchem.

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).

  • (PDF) Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. ResearchGate.

  • EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Synthesis, Crystal Structure, DFT Studies and Antifungal Activity of 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Chinese Journal of Structural Chemistry.

  • In Vitro Antifungal Activity of Luliconazole, Efinaconazole, and Nine Comparators Against Aspergillus and Candida Strains Isolated from Otomycosis. Jundishapur Journal of Microbiology.

  • Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. Antimicrobial Agents and Chemotherapy, American Society for Microbiology.

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE.

  • In-vitro Activity of 10 Antifungal Agents against 320 Dermatophyte Strains Using Microdilution Method in Tehran. Iranian Journal of Pharmaceutical Research.

  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate.

Sources

Validation

A Comparative Structural and Functional Analysis: 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide and Isotianil

A Senior Application Scientist's Guide for Researchers in Crop Protection and Drug Development In the landscape of modern agriculture and disease management, the quest for effective and sustainable solutions is paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Crop Protection and Drug Development

In the landscape of modern agriculture and disease management, the quest for effective and sustainable solutions is paramount. This guide provides an in-depth comparative analysis of two heterocyclic compounds: 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide and the well-characterized plant activator, isotianil. While both molecules share the common feature of a sulfur- and nitrogen-containing five-membered ring, their anticipated biological activities diverge fundamentally. This analysis will dissect their structural nuances, synthetic pathways, and crucially, their distinct mechanisms of action, offering a comprehensive resource for researchers engaged in the discovery of novel agrochemicals and pharmaceuticals.

Structural and Physicochemical Dissection

A foundational understanding of a molecule's bioactivity begins with its structure and physicochemical properties. While 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is a less-documented compound, its properties can be inferred from the broader class of 1,2,3-thiadiazole derivatives, which are recognized for their direct antimicrobial activities.[1][2] In contrast, isotianil is a well-established commercial product, and its properties are thoroughly documented.[3]

Property4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (Predicted)Isotianil (Experimental)Reference
IUPAC Name 5-((4-fluorophenyl)thio)-4-methyl-1,2,3-thiadiazole3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide[3]
CAS Number Not available224049-04-1[3]
Chemical Formula C₁₀H₇FN₂S₂C₁₁H₅Cl₂N₃OS[3]
Molecular Weight 242.31 g/mol 298.15 g/mol [3]
Appearance Crystalline solidWhite powder[3]
Melting Point Not available193-195 °C[3]
Water Solubility Low0.5 mg/L (at 20 °C)[3]
Log P High2.96 (at 25 °C)[3]

The core difference lies in their heterocyclic scaffolds. The 1,2,3-thiadiazole ring in the former is known to be a versatile pharmacophore in compounds exhibiting a range of biological activities, including fungicidal and antiviral properties.[1] Isotianil, on the other hand, is built upon an isothiazole ring, a structure that, in this configuration, confers the ability to induce plant defense mechanisms rather than acting directly on pathogens.[4]

G Figure 1: Core Heterocyclic Structures cluster_0 1,2,3-Thiadiazole Core cluster_1 Isothiazole Core a S b N a->b c N b->c d C c->d e C d->e e->a f S g N f->g h C g->h i C h->i j C i->j j->f

Caption: Core heterocyclic rings of the two compounds.

Synthetic Pathways: A Comparative Overview

The synthesis of these compounds follows established principles of heterocyclic chemistry. For 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, a plausible route involves the Hurd-Mori reaction, a classical method for forming the 1,2,3-thiadiazole ring from hydrazones and thionyl chloride.[1] The subsequent introduction of the 4-fluorophenylthio group at the 5-position can be achieved through nucleophilic substitution of a suitable leaving group.

Isotianil's synthesis involves the amidation of 3,4-dichloroisothiazole-5-carboxylic acid with 2-amino-benzonitrile.[4][5] This reaction couples the two key structural motifs to form the final active molecule.

G Figure 2: Generalized Synthetic Schemes cluster_0 Synthesis of a 1,2,3-Thiadiazole-5-yl Sulfide cluster_1 Synthesis of Isotianil A Hydrazone Precursor C 1,2,3-Thiadiazole Intermediate A->C Hurd-Mori Reaction B Thionyl Chloride (SOCl₂) E 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide C->E D 4-Fluorothiophenol D->E F 3,4-Dichloroisothiazole- 5-carboxylic acid H Isotianil F->H Amidation G 2-Amino-benzonitrile G->H

Caption: High-level overview of synthetic routes.

A Fundamental Dichotomy in the Mechanism of Action

The most significant distinction between these two molecules lies in their interaction with biological systems.

4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide: A Putative Direct-Acting Fungicide

Based on extensive literature on related compounds, 1,2,3-thiadiazole derivatives often exhibit direct antimicrobial activity.[1][2] Their mechanism can vary but often involves the disruption of essential fungal cellular processes. The presence of the sulfur atom and the aromatic system can facilitate interactions with key enzymes or proteins in the pathogen, leading to growth inhibition or cell death. The specific target of this particular sulfide derivative would require dedicated experimental investigation.

Isotianil: A Host Defense Inducer

Isotianil does not exhibit direct antimicrobial activity.[4] Instead, it functions as a plant activator, priming the plant's own immune system to defend against pathogen attack. This process is known as Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum defense mechanism.[6][7] Isotianil's mode of action is linked to the salicylic acid (SA) signaling pathway.[8] Upon application, it triggers a cascade of molecular events within the plant, leading to the expression of defense-related genes, such as those encoding Pathogenesis-Related (PR) proteins.[6][9] These proteins have antimicrobial properties and reinforce the plant's cell walls, making it more resistant to subsequent infection.

G Figure 3: Isotianil-Induced SAR Pathway Isotianil Isotianil Application Signal_Perception Signal Perception Isotianil->Signal_Perception SA_Pathway Salicylic Acid (SA) Signaling Cascade Signal_Perception->SA_Pathway NPR1 NPR1 Activation SA_Pathway->NPR1 Gene_Expression Defense Gene Expression (e.g., PR genes) NPR1->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR

Caption: Simplified signaling pathway of Isotianil.

Comparative Biological Efficacy

The differing mechanisms of action translate to distinct biological profiles.

Feature4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfideIsotianil
Mode of Action Direct antimicrobial (putative)Host defense induction (SAR)
Primary Target Fungal cellular componentsPlant signaling pathways
Spectrum Likely broad-spectrum antifungalEffective against pathogens susceptible to SAR (e.g., rice blast)
Application Curative and preventativePrimarily preventative
Resistance Risk Potential for pathogen resistance developmentLow, as it targets the host's defense system

Experimental Protocols for Comparative Evaluation

To empirically validate the distinct bioactivities of these compounds, different experimental approaches are required.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol is designed to assess the direct antifungal activity of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic fungi.

Materials:

  • Test compound (4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide)

  • Isotianil (as a negative control for direct activity)

  • Known fungicide (e.g., fluconazole, as a positive control)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.

  • Inoculum Preparation: Culture the fungal isolates and prepare a standardized inoculum suspension in RPMI-1640 medium to a concentration of approximately 1 x 10³ cells/mL.[10]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (fungus only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the control, determined visually or by measuring optical density at 630 nm.[10][11]

Protocol 2: Evaluation of Systemic Acquired Resistance (SAR) in Plants

This protocol assesses the ability of isotianil to induce disease resistance in a model plant system.

Objective: To determine if pre-treatment with the test compound protects plants from subsequent pathogen infection and to quantify the expression of defense-related genes.

Materials:

  • Test compound (Isotianil)

  • 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (as a comparative compound)

  • Model plants (e.g., Arabidopsis thaliana or rice seedlings)

  • Pathogen (e.g., Pseudomonas syringae for Arabidopsis, Magnaporthe oryzae for rice)

  • Sterile water (control)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Plant Treatment: Treat plants with a solution of the test compound (e.g., via soil drench or foliar spray). Control plants are treated with sterile water.

  • Pathogen Challenge: After a set period (e.g., 3-5 days) to allow for the induction of resistance, challenge both treated and control plants with a standardized inoculum of the pathogen.[12]

  • Disease Assessment: A few days post-inoculation, assess disease symptoms (e.g., lesion size, pathogen growth).

  • Gene Expression Analysis: At various time points after treatment (before and after pathogen challenge), collect leaf tissue for RNA extraction.[13] Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of SAR marker genes, such as PR-1.[9][14] Relative gene expression can be calculated using the 2-ΔΔCt method.

G Figure 4: Comparative Experimental Workflow cluster_0 In Vitro Assay (Direct Fungicide) cluster_1 In Vivo Assay (Plant Activator) A Prepare Compound Dilutions C Inoculate & Incubate A->C B Standardize Fungal Inoculum B->C D Determine MIC C->D E Treat Plants with Compound F Challenge with Pathogen E->F H Analyze Gene Expression (qRT-PCR) E->H G Assess Disease Symptoms F->G F->H

Caption: Workflow for evaluating direct vs. induced activity.

Conclusion

The comparative analysis of 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide and isotianil reveals a compelling case of structural isomerism leading to fundamentally different biological functions. While the 1,2,3-thiadiazole derivative is posited to act as a direct fungicide, isotianil's isothiazole core designates it as a host defense inducer. This guide provides a framework for the rational design and evaluation of new agrochemicals, emphasizing the importance of understanding the relationship between chemical structure and the nuanced mechanisms of action. For researchers, the choice of screening and development pipeline must be tailored to the anticipated bioactivity, be it direct pathogen inhibition or the sophisticated manipulation of host immunity.

References

  • Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). (2019). protocols.io. [Link]

  • Fan, Z., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 57(10), 4279-4286. [Link]

  • The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. (2023). International Journal of Molecular Sciences, 24(21), 15897. [Link]

  • Gozzo, F., & Faoro, F. (2013). Systemic Acquired Resistance (50 Years after Discovery): Moving from the Lab to the Field. Journal of Agricultural and Food Chemistry, 61(50), 12255-12266. [Link]

  • (PDF) Protocol: An improved method to quantify activation of systemic acquired resistance (SAR). (2019). ResearchGate. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). Molecules, 27(11), 3409. [Link]

  • Synthesis, Structure, and Spectroscopic Properties of Isotianil as a Bactericide. (2020). Russian Journal of Organic Chemistry, 56(10), 1801-1805. [Link]

  • Antimicrobial Activity and Activation of Defense Genes in Plants by Natural Extracts: Toward Sustainable Plant Health Management. (2025). Plants, 14(19), 3051. [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244673. [Link]

  • Induction of plant defense gene expression by plant activators and Pseudomonas syringae pv. tomato in greenhouse-grown tomatoes. (2008). Phytopathology, 98(11), 1185-1192. [Link]

  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (2021). RSC Advances, 11(59), 37373-37380. [Link]

  • Induction of Plant Defense Gene Expression by Plant Activators and Pseudomonas syringae pv. tomato in Greenhouse-Grown Tomatoes. Fisher Digital Publications. [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014). PLoS ONE, 9(1), e85836. [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). International Journal of Molecular Sciences, 24(1), 808. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). bioRxiv. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Molecules, 26(3), 661. [Link]

  • Gene Expression: A Review on Methods for the Study of Defense-Related Gene Differential Expression in Plants. (2014). American Journal of Plant Sciences, 5, 2611-2620. [Link]

  • Regulation of Defense-related Gene Expression during Plant-Pathogen Interactions. (1993). Journal of Nematology, 25(4), 507-518. [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). International Journal of Molecular Sciences, 24(1), 808. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). Molecules, 30(22), 4891. [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). ResearchGate. [Link]

  • Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry. (2000). Journal of Arboriculture, 26(3), 153-165. [Link]

  • Binding modes of salicylic acid (A), isotianil (B) and 3g (C) with SABP2. ResearchGate. [Link]

  • New synthesis of 1,2,3‐thiadiazole‐5‐thiol derivatives. (1987). Journal of Chemical Research, 11(1), 378-379. [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2018). Bioorganic & Medicinal Chemistry Letters, 28(21), 3461-3465. [Link]

  • Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. (2014). Letters in Drug Design & Discovery, 11(7), 896-899. [Link]

  • Systemic Acquired Resistance. (2006). Journal of Plant Physiology, 163(3), 233-243. [Link]

  • Systemic Acquired Resistance (50 Years after Discovery): Moving from the Lab to the Field. (2013). Journal of Agricultural and Food Chemistry, 61(50), 12255-12266. [Link]

  • 174 Thiadiazoles and Their Properties. (2021). ISRES. [Link]

  • Constitutive and Inducible Expression of Genes Related to Salicylic Acid and Ethylene Pathways in a Moderately Resistant Tomato Cultivar Leads to Delayed Development of Meloidogyne javanica. (2022). Plants, 11(24), 3491. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. As a specialized chemical used in research and development, its unique str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. As a specialized chemical used in research and development, its unique structure—incorporating a halogenated aromatic ring, a thiadiazole heterocycle, and a sulfide linkage—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices protect laboratory personnel, the wider community, and the environment.

The protocols outlined herein are synthesized from established best practices for handling halogenated organic compounds, sulfur-containing chemicals, and general hazardous laboratory waste. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with federal and local regulations.

Part 1: Chemical Profile and Hazard Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is not always readily available, a hazard assessment can be expertly inferred from its constituent functional groups.

Structural Components and Inferred Hazards:

  • 4-Fluorophenyl Group: The presence of fluorine classifies this compound as a halogenated organic compound . Halogenated organics are often characterized by their environmental persistence and potential toxicity.[1][2] Their disposal is more costly and regulated than non-halogenated waste, making segregation essential.[3]

  • 1,2,3-Thiadiazole Ring: Thiadiazole derivatives are a class of heterocyclic compounds widely used in medicinal chemistry for their diverse biological activities.[4][5] However, this bioactivity implies that they can be toxic and may pose health risks, including skin, eye, and respiratory irritation.[6][7]

  • Sulfide Linkage: Sulfur-containing compounds can release toxic and irritating gases, such as sulfur oxides, upon thermal decomposition or incineration.[6]

Based on this analysis, 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide should be handled as a hazardous substance with potential health and environmental risks.

Table 1: Summary of Potential Hazards and Precautionary Measures

Hazard TypeDescriptionRecommended Precautionary Statements
Health Hazards May cause skin, eye, and respiratory irritation upon contact or inhalation.[7][8] Potential for toxicity if swallowed or absorbed through the skin, typical of bioactive molecules.[6]P261: Avoid breathing dust/fumes.[8]P264: Wash skin thoroughly after handling.[7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[7] Halogenated compounds can be persistent in the environment.[2]P273: Avoid release to the environment.[6][7]
Physical/Chemical Hazards Not classified as flammable, but will burn. Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and hydrogen fluoride (HF).[6]Keep away from heat and open flames.[6] Use in a well-ventilated area or fume hood.[1]

Part 2: Essential Safety and Spill Management

A proactive approach to safety is non-negotiable. This involves utilizing the correct Personal Protective Equipment (PPE) and being prepared for accidental spills.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing the appropriate PPE to minimize exposure.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[9]Protects against accidental splashes of liquid waste or contact with solid particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[9]Prevents direct skin contact and absorption. Gloves should be inspected before use and disposed of as solid hazardous waste after handling.
Body Protection A full-length laboratory coat.[9]Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1]Prevents inhalation of dust (if solid) or vapors.
Spill & Leak Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.[9]

  • Contain: For solid material, carefully sweep or gently vacuum the substance, avoiding the generation of dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[8][9]

  • Collect: Place all spilled material and contaminated absorbents into a clearly labeled, sealed, and compatible container for hazardous waste.[9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.[6]

  • Dispose of Cleanup Materials: All materials used for decontamination (wipes, absorbents) must be collected and disposed of as solid hazardous waste.[6]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is a multi-step process governed by the principles of waste segregation, secure containment, and regulatory compliance. Never dispose of this chemical down the drain or in the regular trash.[9]

Step 1: Waste Characterization

All forms of this compound—including pure solid or liquid, solutions, and contaminated consumables—must be treated as hazardous waste from the moment they are designated for disposal.[10]

Step 2: Waste Segregation

Proper segregation is the most critical step to ensure safety and compliant disposal. Due to its chemical structure, this compound has specific segregation requirements.

  • Primary Waste Stream: Halogenated Organic Waste .[1][11]

    • Rationale: The fluorine atom on the phenyl ring makes this a halogenated compound. These substances require specific disposal methods, often high-temperature incineration, and must not be mixed with non-halogenated solvents.[3]

  • Incompatible Materials: Keep this waste stream segregated from the following to prevent dangerous reactions.[12]

    • Strong Acids

    • Strong Bases

    • Strong Oxidizing Agents

Table 2: Waste Segregation Guide

Waste FormSegregation Instructions
Solid Waste Collect pure solid compound, contaminated weigh boats, pipette tips, and gloves in a dedicated container labeled "Solid Halogenated Organic Waste."
Liquid Waste Collect solutions containing the compound in a dedicated container labeled "Liquid Halogenated Organic Waste." Indicate the solvent and approximate concentration on the label.
Sharps Waste Any contaminated needles or broken glassware must be placed in a designated, puncture-proof sharps container.[6]
Step 3: Containerization and Labeling

All hazardous waste must be stored in appropriate, clearly labeled containers.

  • Container Selection: Use containers made of a compatible material (e.g., high-density polyethylene) that are in good condition and have a secure, leak-proof lid.[6][13] The original chemical container is often a suitable choice.[10]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[10] The label must be securely attached and include the following information:[13][14]

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide"

    • A list of all constituents by percentage (including solvents).

    • Associated hazard pictograms (e.g., Health Hazard, Environmental Hazard).

    • The date accumulation started.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory space pending pickup.

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[14][15]

  • Container Management: Keep waste containers closed at all times except when adding waste.[13] Do not leave a funnel in the container.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed by your institution's EHS department within three days.[13][15]

Step 5: Final Disposal

The final disposal must be handled by trained professionals.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup for the full, properly labeled waste containers.[6]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed to track the waste from its point of generation to its final disposal ("cradle-to-grave").[16]

Part 4: Visualized Disposal Workflow

The following diagram provides a clear, at-a-glance decision-making process for the proper disposal of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

DisposalWorkflow cluster_prep Preparation cluster_main Disposal Protocol start Waste Generated: 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate as 'Halogenated Organic Waste' characterize->segregate solid_path Solid Waste (e.g., pure solid, contaminated consumables) segregate->solid_path Solid liquid_path Liquid Waste (e.g., solutions) segregate->liquid_path Liquid container_solid Collect in compatible, sealed container for Solid Halogenated Waste solid_path->container_solid container_liquid Collect in compatible, sealed container for Liquid Halogenated Waste liquid_path->container_liquid label_waste Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name & Constituents 3. Hazard Pictograms 4. Accumulation Date container_solid->label_waste container_liquid->label_waste storage Store closed container in Satellite Accumulation Area (SAA) label_waste->storage final_disposal Arrange Pickup by EHS or Licensed Waste Contractor storage->final_disposal

Caption: Disposal workflow for 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

Conclusion

The responsible disposal of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is not merely a procedural task but a fundamental component of laboratory safety and environmental stewardship. By adhering to this guide—with its emphasis on hazard assessment, proper segregation as halogenated organic waste, and compliant container management—research professionals can mitigate risks and ensure their work is conducted safely and sustainably. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines . North Carolina State University. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Hazardous Waste Segregation . University of Wisconsin-Madison. [Link]

  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency. [Link]

  • Perspective on halogenated organic compounds . National Institutes of Health. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation . MDPI. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents . National Institutes of Health. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

For professionals in research, discovery, and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety protocols and logistical information for the handling and di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research, discovery, and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from best practices for handling structurally analogous thiadiazole derivatives and fluorinated aromatic compounds.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar compounds have shown acute toxicity.[5]

  • Skin and Eye Irritation: A common hazard for thiadiazole and aromatic compounds.[2][3]

  • Respiratory Tract Irritation: May occur upon inhalation of dust or vapors.[2][3]

  • Unknown Long-Term Effects: Due to its novel structure, chronic exposure effects are unknown.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE, with the rationale for each selection rooted in the potential hazards of analogous compounds.

Protective Equipment/PracticeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6][7]To protect against splashes of liquids and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][6][7]To prevent skin contact. It is important to regularly inspect gloves for any signs of degradation or permeation.
Body Protection A laboratory coat or other protective clothing.[1][6][7]To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][6]To avoid the inhalation of any dust or vapors that may be generated.
Hygiene Practices Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]To prevent ingestion of the compound.

Procedural Guidance for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling and disposal of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Work should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use appropriate tools (e.g., spatulas) and a draft shield on the balance if necessary.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and transfer techniques (e.g., cannulation for air-sensitive reactions).

  • Heating: If heating is required, do so in a well-ventilated area and with appropriate temperature control to avoid decomposition, which could release unknown and potentially hazardous vapors.

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle, ensuring laboratory and environmental safety.

  • Waste Segregation: All waste contaminated with 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, including solid waste, contaminated consumables (e.g., pipette tips, weigh boats), and solutions, must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any known hazard symbols based on the properties of analogous compounds.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6][7] Never dispose of this chemical down the drain or in the regular trash.[6][7]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response
  • Minor Spill: For small spills of solid material, and while wearing appropriate PPE, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6][7]

  • Major Spill: In the case of a larger spill, evacuate the immediate area and contact your institution's emergency response team.[6]

  • Decontamination: Following a spill, decontaminate the affected area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[1]

Exposure Protocol
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Workflow and Logic Visualization

To further clarify the procedural logic for handling this compound, the following workflow diagram is provided.

PPE_Workflow Workflow for Handling 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures start Start: Task Involving the Compound assess_hazards Assess Hazards (Based on Analogs) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe prep_workspace Prepare Workspace (Fume Hood) select_ppe->prep_workspace weigh_transfer Weighing and Transfer (Minimize Dust) prep_workspace->weigh_transfer in_solution Working in Solution (Avoid Splashes) weigh_transfer->in_solution spill Spill Occurs weigh_transfer->spill exposure Exposure Occurs weigh_transfer->exposure heating Heating (If Necessary, with Caution) in_solution->heating in_solution->spill in_solution->exposure segregate_waste Segregate Contaminated Waste heating->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_waste Dispose via EHS/Contractor store_waste->dispose_waste spill_response Follow Spill Response Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response

Caption: Procedural workflow for the safe handling and disposal of the target compound.

References

  • Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds. Benchchem.
  • Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.
  • Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide. Benchchem.
  • Safeguarding Your Laboratory: Proper Disposal of 4-Phenyl-1,2,3-thiadiazole. Benchchem.
  • 4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL METHYL SULFIDE. NextSDS.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Safety Data Sheet. CymitQuimica.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.